AR-42
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H20N2O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-hydroxy-4-[(3-methyl-2-phenylbutanoyl)amino]benzamide |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)16(13-6-4-3-5-7-13)18(22)19-15-10-8-14(9-11-15)17(21)20-23/h3-12,16,23H,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
LAMIXXKAWNLXOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO |
Synonyms |
HDAC-42 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of AR-42 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AR-42, a novel pan-histone deacetylase (HDAC) inhibitor, has demonstrated significant anti-tumor activity across a spectrum of hematological malignancies and solid tumors. This technical guide delineates the core mechanisms of action of this compound in cancer cells, providing a comprehensive overview of its molecular targets, effects on key signaling pathways, and preclinical and clinical data. Through the inhibition of HDAC enzymes, this compound induces hyperacetylation of both histone and non-histone proteins, leading to cell cycle arrest, induction of apoptosis, and modulation of critical oncogenic signaling pathways, including the PI3K/Akt and STAT3 pathways. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions to serve as a vital resource for researchers and professionals in oncology drug development.
Introduction: this compound as a Pan-HDAC Inhibitor
This compound (S)-N-Hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide is a potent, orally bioavailable pan-HDAC inhibitor.[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues of histones and other proteins, leading to chromatin condensation and repression of gene transcription. In many cancers, HDACs are overexpressed or aberrantly recruited, contributing to the silencing of tumor suppressor genes. As a pan-HDAC inhibitor, this compound broadly targets multiple HDAC isoforms, leading to the accumulation of acetylated histones and a more open chromatin structure, which in turn reactivates the expression of silenced tumor suppressor genes.[1]
Core Mechanisms of Action
The anti-cancer effects of this compound are multi-faceted, stemming from its primary role as an HDAC inhibitor. These mechanisms include:
-
Induction of Histone and Non-Histone Protein Acetylation: this compound treatment leads to a dose-dependent increase in the acetylation of histone H3 and histone H4.[2] Beyond histones, this compound also increases the acetylation of several non-histone proteins crucial for cancer cell survival and proliferation, including p53, α-tubulin, and Heat Shock Protein 90 (HSP90).[3]
-
Cell Cycle Arrest: A hallmark of this compound activity is the induction of cell cycle arrest, predominantly at the G2/M phase. This is often associated with the upregulation of cyclin-dependent kinase inhibitors like p21.
-
Induction of Apoptosis: this compound is a potent inducer of programmed cell death (apoptosis) in cancer cells. This occurs through both intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases and modulation of Bcl-2 family proteins.
-
Modulation of Key Signaling Pathways: this compound exerts its anti-neoplastic effects by interfering with critical signaling cascades that drive cancer progression. Notably, it has been shown to inhibit the PI3K/Akt and STAT3 signaling pathways.
Quantitative Data on this compound Activity
The potency of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from preclinical studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NAMALWA | Non-Hodgkin Lymphoma | 0.4 | [4] |
| DG75 | Non-Hodgkin Lymphoma | 1.2 | [4] |
| Ramos | Non-Hodgkin Lymphoma | 3.6 | [4] |
| Raji | Non-Hodgkin Lymphoma | Not specified | [4] |
| CA46 | Non-Hodgkin Lymphoma | 6.3 | [4] |
| HOS | Osteosarcoma | Not specified | [5] |
| Saos-2 | Osteosarcoma | Not specified | [5] |
| U2OS | Osteosarcoma | Not specified | [6] |
| MCF-7 | Breast Cancer | Not specified | [7] |
| SK-BR-3 | Breast Cancer | Not specified | [4] |
| MDA-MB-231 | Breast Cancer | Not specified | [7] |
| AsPC-1 | Pancreatic Cancer | Not specified | [8] |
| Patu8988T | Pancreatic Cancer | Not specified | [8] |
| BxPC-3 | Pancreatic Cancer | Not specified | [8] |
| PANC-1 | Pancreatic Cancer | Not specified | [8][9] |
Table 2: Apoptosis Induction by this compound in Cancer Cells
| Cell Line | Concentration (µM) | Duration (h) | Apoptotic Cells (%) | Assay Method | Reference |
| MCF-7 | 0.2 | 48 | ~40 | Annexin V/PI | [8] |
| H460 | 2.5 (TSA) | 4 | Not specified | Not specified | [6] |
| A549 | 2.5 (TSA) | 4 | Not specified | Not specified | [6] |
Table 3: Cell Cycle Arrest Induced by this compound
| Cell Line | Concentration (µM) | Duration (h) | % Cells in G2/M | Reference |
| DU-145 | 15 (AAP-H) | Not specified | 20.9 | [9] |
| PC-3 | Not specified | 24 | Not specified | [10] |
| CHO-K1 | 5 nm AuNP + radiation | Not specified | Not specified | [11] |
| MCF-7 | 5 nm AuNP + radiation | Not specified | 63.2 | [11] |
Impact on Key Signaling Pathways
p53 Pathway
This compound enhances the tumor-suppressive functions of p53 through post-translational modification. By inhibiting HDACs, this compound increases the acetylation of p53 at key lysine residues (e.g., K382). Acetylated p53 exhibits increased stability and transcriptional activity, leading to the upregulation of its target genes, such as the cell cycle inhibitor p21 and the pro-apoptotic protein PUMA.
PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is common in many cancers. Preclinical studies have shown that this compound can suppress this pathway by decreasing the phosphorylation of Akt, a key downstream effector of PI3K. The exact mechanism of how this compound inhibits Akt phosphorylation is still under investigation but may involve the acetylation of upstream regulators or HSP90, a chaperone protein for Akt.
STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and invasion. This compound has been shown to inhibit the STAT3 signaling pathway. This inhibition can occur through the disruption of the HSP90 chaperone function, which is necessary for the stability and activity of STAT3. Inhibition of STAT3 leads to the downregulation of its target genes, such as the anti-apoptotic protein Bcl-2 and the cell cycle regulator Cyclin D1.[12][13]
Detailed Experimental Methodologies
Western Blot Analysis for Protein Acetylation and Phosphorylation
This protocol is for the detection of changes in protein acetylation (e.g., p53, histones, tubulin) and phosphorylation (e.g., Akt, STAT3) following this compound treatment.
Materials:
-
Cancer cell lines (e.g., MCF-7, PANC-1)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-p53 (Lys382), anti-acetyl-Histone H3, anti-acetyl-α-tubulin, anti-p-Akt (Ser473), anti-p-STAT3 (Tyr705), and corresponding total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle control for the desired time (e.g., 24, 48 hours).
-
Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a protein assay.
-
SDS-PAGE: Denature protein lysates and separate by SDS-PAGE.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add chemiluminescent substrate and visualize bands using an imaging system.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Cell Cycle Analysis with Propidium Iodide (PI):
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
Procedure:
-
Harvest and Fix: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Apoptosis Analysis with Annexin V/PI Staining:
Materials:
-
Treated and control cells
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
Procedure:
-
Harvest: Harvest cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-Annexin V and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.
In Vivo Xenograft Model
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound or vehicle control orally according to the desired schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitoring: Monitor animal weight and health throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Clinical Perspective
A phase 1 clinical trial of this compound in patients with advanced solid tumors, including neurofibromatosis type 2 (NF2)-associated tumors, has been conducted. The study established a maximum tolerated dose (MTD) and a recommended Phase 2 dose. While the overall response was modest, stable disease was observed in a significant portion of patients, particularly those with NF2-associated tumors and meningiomas, suggesting a potential therapeutic niche for this compound.
Conclusion
This compound is a potent pan-HDAC inhibitor with a multi-pronged mechanism of action against cancer cells. By inducing hyperacetylation of histone and non-histone proteins, it triggers cell cycle arrest and apoptosis and modulates key oncogenic signaling pathways such as the p53, PI3K/Akt, and STAT3 pathways. The quantitative data and experimental methodologies provided in this guide offer a robust framework for further investigation and development of this compound as a promising anti-cancer therapeutic. Future research should focus on elucidating the intricate details of its signaling network interactions and identifying predictive biomarkers to guide its clinical application.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. [plos.figshare.com]
- 5. In-Vitro and In-Vivo Establishment and Characterization of Bioluminescent Orthotopic Chemotherapy-Resistant Human Osteosarcoma Models in NSG Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
The Pan-HDAC Inhibitor AR-42: A Technical Guide for Researchers
Abstract
AR-42 is a novel, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated potent anti-tumor activity in a range of preclinical and clinical settings. By targeting both histone and non-histone proteins, this compound modulates key cellular processes including gene expression, cell cycle progression, apoptosis, and signal transduction. This technical guide provides an in-depth overview of the function of this compound, with a focus on its mechanism of action, effects on critical signaling pathways, and a summary of its preclinical and clinical efficacy. Detailed experimental protocols and structured quantitative data are presented to support researchers and drug development professionals in the evaluation and application of this compound.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.[1] In various cancers, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes and the activation of oncogenic pathways.[1]
This compound (Arno Therapeutics) is a hydroxamate-tethered phenylbutyrate-derived small molecule that functions as a pan-HDAC inhibitor, targeting class I and IIB HDAC enzymes.[2] Its ability to induce hyperacetylation of both histone and non-histone proteins leads to a variety of anti-tumor effects, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[2][3] Preclinical studies have demonstrated the potent activity of this compound in both solid and hematologic malignancies, including vestibular schwannomas, meningiomas, multiple myeloma, and various lymphomas.[2][4] Furthermore, Phase I clinical trials have established its safety and tolerability in human subjects.[5][6] This guide will delve into the technical details of this compound's function, providing a valuable resource for the scientific community.
Mechanism of Action
This compound exerts its anti-cancer effects through the inhibition of multiple HDAC enzymes, leading to the accumulation of acetylated histones and non-histone proteins. This broad activity results in the modulation of several critical cellular pathways.
Histone Deacetylase Inhibition
As a pan-HDAC inhibitor, this compound increases the acetylation of histone H3 and H4.[7][8] This increased acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure and facilitating the transcription of previously silenced genes, including tumor suppressor genes.[1]
Modulation of Signaling Pathways
This compound has been shown to significantly impact key oncogenic signaling pathways:
-
PI3K/Akt Pathway: this compound leads to a decrease in the phosphorylation of Akt, a central node in the PI3K/Akt pathway that is crucial for cell survival and proliferation.[4][9] The inhibition of this pathway is a key mechanism of this compound's anti-tumor activity, particularly in tumors that rely on PI3K/Akt signaling for growth.[4]
-
STAT3 Pathway: In multiple myeloma cells, this compound has been shown to downregulate the expression of gp130 and inhibit the activation of STAT3.[7] This leads to the downregulation of STAT3-regulated targets involved in cell survival and proliferation, such as Bcl-xL and cyclin D1.[7]
The following diagram illustrates the primary mechanisms of action of this compound.
Caption: Mechanism of action of this compound.
Quantitative Data
The anti-tumor activity of this compound has been quantified in numerous studies. The following tables summarize key in vitro and clinical data.
In Vitro IC50 Values
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| P0Cre;Nf2flox2/flox2 | Mouse Schwannoma | 250-350 | [9] |
| mSchT | Mouse Schwannoma | 250-350 | [9] |
| Primary Human VS | Vestibular Schwannoma | 500 | [9] |
| Ben-Men-1 | Benign Meningioma | 1000 | [9] |
| Primary Meningioma | Meningioma | 1500 | [9] |
| MM.1S | Multiple Myeloma | ~180 | [7] |
| U266 | Multiple Myeloma | 3-6 fold lower than vorinostat | [2] |
| H929 | Multiple Myeloma | 3-6 fold lower than vorinostat | [2] |
| RPMI 8226 | Multiple Myeloma | 3-6 fold lower than vorinostat | [2] |
| Raji | Burkitt's Lymphoma | 3-6 fold lower than vorinostat | [2] |
| JeKo-1 | Mantle Cell Lymphoma | 3-6 fold lower than vorinostat | [2] |
Clinical Trial Data (Phase I)
| Clinical Trial | Cancers Studied | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Best Response | Median Progression-Free Survival (PFS) | Reference |
| NCT01129193 | Hematologic Malignancies | 40 mg (3x weekly, 3 wks on/1 wk off) | None observed | Stable Disease (SD) | Disease control for 19 and 27 months in one MM and one MCL patient, respectively. | [6][10] |
| NCT01129193 | Solid Tumors (including NF2) | 60 mg (3x weekly, 3 wks on/1 wk off) | Grade 3 thrombocytopenia, Grade 4 psychosis | Stable Disease (53% of patients) | 3.6 months (all patients); 9.1 months (NF2/meningioma patients) | [5][11][12] |
| NCT02282917 | Vestibular Schwannoma & Meningioma | 40 mg (pre-operative) | No grade 3/4 toxicities | Decreased p-AKT in 3 of 4 VS tumors | Not Applicable (Phase 0) | [6][13] |
Experimental Protocols
This section provides an overview of common experimental protocols used to assess the function of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
The following diagram outlines the workflow for a typical cell viability assay.
Caption: Workflow for a cell viability assay.
Western Blotting for Phospho-Akt and Acetylated Histones
This technique is used to detect changes in protein levels and post-translational modifications.
-
Cell Lysis: Treat cells with this compound, then lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, acetylated histone H3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunohistochemistry for p-Akt in Tumor Xenografts
This method is used to assess the in vivo effects of this compound on protein expression and localization within tumor tissue.
-
Tumor Xenograft Model: Establish tumor xenografts in immunocompromised mice.
-
This compound Treatment: Treat the mice with this compound or vehicle control.
-
Tissue Processing: Excise the tumors, fix them in formalin, and embed them in paraffin.
-
Sectioning: Cut thin sections of the paraffin-embedded tumors and mount them on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, followed by antigen retrieval to unmask the target epitope.
-
Blocking and Antibody Incubation: Block endogenous peroxidase activity and non-specific binding sites. Incubate with a primary antibody against phospho-Akt (Ser473).
-
Detection: Use a secondary antibody detection system (e.g., HRP-polymer) and a chromogen (e.g., DAB) to visualize the antibody staining.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Microscopic Analysis: Analyze the staining intensity and distribution of p-Akt within the tumor sections.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.
PI3K/Akt Signaling Pathway Inhibition by this compound
References
- 1. Phospho-Histone H3 (Thr11) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. A phase 1 trial of the HDAC inhibitor this compound in patients with multiple myeloma and T- and B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone western blot protocol | Abcam [abcam.com]
- 4. Exploratory Evaluation of this compound Histone Deacetylase Inhibitor in the Treatment of Vestibular Schwannoma and Meningioma [clin.larvol.com]
- 5. researchgate.net [researchgate.net]
- 6. Early phase clinical studies of this compound, a histone deacetylase inhibitor, for neurofibromatosis type 2-associated vestibular schwannomas and meningiomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AR42, a novel histone deacetylase inhibitor, as a potential therapy for vestibular schwannomas and meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opposing roles of H3- and H4-acetylation in the regulation of nucleosome structure—a FRET study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. A phase 1 trial of the HDAC inhibitor this compound in patients with multiple myeloma and T- and B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase 1 trial of the histone deacetylase inhibitor this compound in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase 1 trial of the histone deacetylase inhibitor this compound in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Early phase clinical studies of AR‐42, a histone deacetylase inhibitor, for neurofibromatosis type 2‐associated vestibular schwannomas and meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
AR-42 induced apoptosis signaling cascade
An In-depth Technical Guide to the AR-42 Induced Apoptosis Signaling Cascade
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a novel pan-histone deacetylase (HDAC) inhibitor, has demonstrated significant antitumor activity in a range of hematologic malignancies and solid tumors.[1][2] Its mechanism of action is multifactorial, primarily culminating in the induction of programmed cell death, or apoptosis. This technical guide elucidates the core signaling cascades initiated by this compound that lead to apoptosis. It details the inhibition of key survival pathways, the activation of intrinsic and extrinsic apoptotic machinery, and the modulation of critical cell cycle and apoptosis-regulating proteins. This document provides a comprehensive overview of the molecular pathways, quantitative efficacy data from preclinical studies, and detailed protocols for key experimental assays used to characterize the apoptotic effects of this compound.
Core Signaling Pathways of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects through several interconnected signaling pathways. As a potent inhibitor of Class I and II HDACs, its primary action involves the hyperacetylation of both histone and non-histone protein targets, leading to the modulation of gene expression and critical cellular processes.[3][4][5]
Inhibition of the gp130/STAT3 Survival Pathway
A predominant mechanism of this compound's action, particularly in multiple myeloma (MM), is the disruption of the gp130/STAT3 signaling axis.[4][6] Constitutive activation of STAT3 is a known driver of oncogenesis, promoting cell survival by upregulating anti-apoptotic proteins.[7] this compound intervenes by downregulating the expression of the gp130 receptor, which in turn inhibits the activation of its downstream target, STAT3.[4] This leads to the reduced expression of STAT3-regulated genes critical for survival, such as the anti-apoptotic protein Bcl-xL and the cell cycle promoter Cyclin D1.[4][6] The inhibition of this pathway contributes significantly to both apoptosis and cell cycle arrest.[4]
Modulation of HDAC5 and p53
In hepatocellular carcinoma (HCC), this compound's efficacy is linked to its inhibition of HDAC5.[3] High levels of HDAC5 are associated with poor prognosis in HCC.[3] this compound inhibits the deacetylase activity of HDAC5, rather than its expression level.[3] This inhibition leads to the increased acetylation of non-histone targets, including the tumor suppressor protein p53. Acetylation enhances p53 stability and promotes its activation of pro-apoptotic genes like BAX and PUMA.[3] Interestingly, this compound induces apoptosis even in HCC cells lacking p53, indicating that this mechanism is one of several, but not the sole, pathways to cell death.[3]
Activation of Intrinsic and Extrinsic Caspase Cascades
Ultimately, the signaling pathways initiated by this compound converge on the activation of the caspase cascade, a hallmark of apoptosis. Evidence demonstrates that this compound induces the cleavage, and thus activation, of initiator caspases for both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways.[4] Activation of these initiator caspases leads to the subsequent cleavage and activation of the executioner caspase, caspase-3.[4][8] Activated caspase-3 is responsible for the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), which is critical for cellular repair and whose cleavage is a definitive marker of apoptosis.[4][9] The ability of a pan-caspase inhibitor to prevent this compound-induced cell death confirms that the process is caspase-dependent.[4]
Quantitative Data Summary
The cytotoxic and pro-apoptotic efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key findings from preclinical studies.
Table 1: Cytotoxicity of this compound in Multiple Myeloma (MM) Cell Lines
| Cell Line | LC50 at 48 hours (μmol/l) |
| U266 | 0.25 ± 0.01 |
| H929 | 0.15 ± 0.02 |
| RPMI 8226 | 0.25 ± 0.07 |
| ARH-77 | 0.11 ± 0.01 |
| IM-9 | 0.17 ± 0.02 |
| Mean | 0.18 ± 0.06 |
Data sourced from a study on multiple myeloma cells, where cytotoxicity was measured by MTS assay after 48 hours of exposure to this compound.[4][6]
Experimental Protocols
The characterization of this compound-induced apoptosis relies on a set of standard and robust molecular and cell biology techniques.
General Experimental Workflow
A typical experiment to assess the effects of this compound involves cell culture, treatment with the compound, and subsequent analysis using various assays to measure cell viability, apoptosis, and protein expression.
Cell Viability Assessment (MTS Assay)
The MTS assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere for at least 24 hours.[11]
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 5 μmol/l) and a vehicle control (e.g., DMSO).[4] Incubate for the desired time period (e.g., 24, 48, 72, or 96 hours).[4]
-
Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.[12][13]
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[10]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[12]
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
-
Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells. Centrifuge the cell suspension at 300-400 x g for 10 minutes.[16]
-
Washing: Decant the supernatant and wash the cells with cold 1x PBS. Centrifuge again and discard the supernatant.[16]
-
Resuspension: Resuspend the cell pellet in 1x Annexin V binding buffer.[17]
-
Staining: Add Annexin V conjugate (e.g., FITC, APC) and Propidium Iodide (PI) to the cell suspension.[17]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[17]
-
Analysis: Add additional binding buffer and analyze the samples immediately using a flow cytometer.[17]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[15]
-
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade, such as caspases and PARP.[18][19]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors to obtain total protein extracts.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting proteins of interest (e.g., cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, cleaved PARP, Bcl-xL, p21, acetylated histone H3) overnight at 4°C.[4][9][19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[20]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[20] An increase in the cleaved forms of caspases and PARP is indicative of active apoptosis.[18]
Conclusion
This compound is a potent HDAC inhibitor that effectively induces apoptosis in cancer cells through a multi-pronged approach. Its ability to disrupt the pro-survival gp130/STAT3 pathway, modulate p53 activity via HDAC5 inhibition, and trigger both intrinsic and extrinsic caspase cascades underscores its therapeutic potential.[3][4] The quantitative data demonstrate its cytotoxicity at sub-micromolar concentrations in sensitive cancer types.[4] The experimental protocols outlined herein provide a robust framework for the continued investigation and characterization of this compound and other apoptosis-inducing agents in cancer research and drug development. Further studies may focus on its efficacy in combination therapies to enhance apoptotic responses and overcome resistance.[1]
References
- 1. A Phase 1 trial of the histone deacetylase inhibitor this compound in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces apoptosis in human hepatocellular carcinoma cells via HDAC5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel histone deacetylase inhibitor, this compound, inhibits gp130/Stat3 pathway and induces apoptosis and cell cycle arrest in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. The novel histone deacetylase inhibitor, this compound, inhibits gp130/Stat3 pathway and induces apoptosis and cell cycle arrest in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Downregulation of STAT3 signaling induces apoptosis but also promotes anti-apoptotic gene expression in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. iji.sums.ac.ir [iji.sums.ac.ir]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. pubcompare.ai [pubcompare.ai]
The Role of AR-42 in G2/M Phase Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-42 is a novel, orally bioavailable histone deacetylase (HDAC) inhibitor that has demonstrated potent anti-tumor activity in a variety of preclinical cancer models. As a pan-HDAC inhibitor, this compound targets multiple HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins. This alteration in the cellular acetylome disrupts numerous oncogenic pathways, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor growth. A prominent mechanism of action for this compound is the induction of cell cycle arrest at the G2/M phase, a critical checkpoint that ensures genomic integrity before cell division. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced G2/M arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Data Presentation: Efficacy of this compound
The efficacy of this compound in inducing G2/M phase arrest and inhibiting cell proliferation has been demonstrated across a range of cancer cell lines. The following tables summarize the key quantitative data from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| Primary Human Vestibular Schwannoma | Vestibular Schwannoma | 500 nM | [1] |
| Nf2-deficient Mouse Schwannoma | Schwannoma | 250–350 nM | [1] |
| Primary Human Meningioma | Meningioma | 1.5 µM | [1] |
| Ben-Men-1 | Meningioma | 1.0 µM | [1] |
| MM.1S | Multiple Myeloma | ~0.1-0.2 µM | [2] |
| PANC-1 | Pancreatic Cancer | Not explicitly stated, but G2/M arrest observed | [3] |
Table 2: Effect of this compound on G2/M Phase Cell Cycle Distribution
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Treated) | Reference |
| Primary Vestibular Schwannoma | Vestibular Schwannoma | Not specified | 48 hours | 16% | 23% | [4] |
| Ben-Men-1 | Meningioma | Not specified | Not specified | Not specified | Predominantly arrested at G2/M | [3] |
| PANC-1 | Pancreatic Cancer | 0.5 µM | 24 hours | Not specified | Concentration-dependent increase | [3] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 0.1-0.2 µM | 24 hours | Not specified | G1 and G2 arrest induced | [2] |
Core Mechanism: Disruption of G2/M Transition
This compound-induced G2/M arrest is a multifactorial process stemming from its primary function as an HDAC inhibitor. By increasing histone and non-histone protein acetylation, this compound modulates the expression and activity of key regulators of the G2/M checkpoint.
Downregulation of Key Mitotic Proteins
A central mechanism by which this compound enforces G2/M arrest is through the downregulation of critical mitotic proteins, including Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1). The Cyclin B1/CDK1 complex, also known as the Maturation Promoting Factor (MPF), is the master regulator of entry into mitosis.
Studies have shown that treatment with this compound leads to a significant reduction in the protein levels of both Cyclin B1 and CDK1 in cancer cells, including pancreatic and meningioma cell lines[3]. The precise mechanism by which HDAC inhibition by this compound leads to this downregulation is an area of active investigation. It is hypothesized that this compound, by altering chromatin structure, may repress the transcription of the CCNB1 and CDK1 genes. Additionally, HDAC inhibitors can affect the stability of proteins by altering the acetylation status of chaperone proteins like Hsp90, which may play a role in the stability of cell cycle proteins.
Inhibition of Aurora Kinases
Aurora kinases, particularly Aurora A and Aurora B, are essential for proper mitotic progression, playing roles in centrosome maturation, spindle assembly, and chromosome segregation. Overexpression of Aurora kinases is common in many cancers and is associated with genomic instability.
This compound has been shown to decrease the expression of both Aurora A and Aurora B kinases[3]. The mechanism is likely linked to the transcriptional repression of the AURKA and AURKB genes, a known effect of some HDAC inhibitors. By downregulating Aurora kinases, this compound disrupts the proper formation and function of the mitotic spindle, contributing to the arrest at the G2/M checkpoint.
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound leading to G2/M cell cycle arrest.
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a standard method to assess the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 200 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for the indicated time points.
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. The DNA content is measured by detecting the fluorescence of PI, which is proportional to the amount of DNA in each cell.
-
The data is then analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Proteins
This protocol is used to detect and quantify the levels of specific proteins involved in cell cycle regulation, such as Cyclin B1 and CDK1.
Materials:
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
The Spindle Assembly Checkpoint and Mitotic Catastrophe
The G2/M checkpoint is intricately linked to the Spindle Assembly Checkpoint (SAC), a surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to enter anaphase. HDAC inhibitors, including potentially this compound, have been shown to interfere with the proper functioning of the SAC.
By causing the downregulation of key mitotic proteins and disrupting the function of Aurora kinases, this compound can lead to defects in spindle formation and chromosome alignment. This can activate the SAC, leading to a prolonged mitotic arrest. However, if the damage is too severe or if the checkpoint is compromised, cells may bypass the SAC and undergo a process known as "mitotic slippage," exiting mitosis without proper chromosome segregation.
This aberrant exit from mitosis often leads to mitotic catastrophe , a form of cell death characterized by the formation of micronuclei and multinucleated cells. Mitotic catastrophe is an oncosuppressive mechanism that eliminates cells with gross chromosomal abnormalities, preventing the propagation of genetically unstable and potentially cancerous cells. While direct evidence specifically for this compound inducing mitotic catastrophe is still emerging, the known effects of HDAC inhibitors on mitotic progression strongly suggest this as a likely outcome of this compound treatment in cancer cells with a defective G2/M checkpoint.
Conclusion
This compound is a potent HDAC inhibitor that effectively induces G2/M cell cycle arrest in a variety of cancer cells. Its mechanism of action involves the disruption of key regulatory proteins of the G2/M transition, including the Cyclin B1/CDK1 complex and Aurora kinases, likely through the transcriptional modulation of their respective genes. The resulting mitotic defects can lead to a prolonged mitotic arrest and, ultimately, to cell death through mechanisms such as mitotic catastrophe. The ability of this compound to target this critical cell cycle checkpoint highlights its potential as a promising therapeutic agent in oncology. Further research is warranted to fully elucidate the intricate molecular details of this compound's action and to explore its clinical utility in combination with other anti-cancer therapies.
References
- 1. AR42, a novel histone deacetylase inhibitor, as a potential therapy for vestibular schwannomas and meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Effect of AR42 in Primary Vestibular Schwannoma Cells and a Xenograft Model of Vestibular Schwannoma - PMC [pmc.ncbi.nlm.nih.gov]
AR-42: An In-depth Technical Guide on its Interruption of the PI3K/Akt Signaling Pathway
Abstract
AR-42 (also known as OSU-HDAC42 or REC-2282) is a novel, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant antitumor activity across a range of preclinical models.[1][2] A substantial component of its mechanism of action involves the modulation of critical cell signaling pathways that govern cell proliferation, survival, and apoptosis. This technical guide provides a detailed examination of the effects of this compound on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cellular processes frequently dysregulated in cancer.[1] We consolidate quantitative data on its efficacy, present detailed experimental protocols for assessing its activity, and provide visual diagrams of the molecular pathways and experimental workflows involved.
Introduction
Overview of this compound
This compound is a small molecule hydroxamate-tethered phenylbutyrate derivative that functions as a potent inhibitor of both class I and class IIB HDACs.[1] Its potent growth-inhibitory effects have been demonstrated in preclinical studies of various malignancies, including vestibular schwannomas, meningiomas, and multiple myeloma.[1][3] Beyond its primary function in modulating histone acetylation, this compound exerts its anticancer effects by altering the acetylation status and function of numerous non-histone proteins, leading to cell cycle arrest, induction of apoptosis, and inhibition of oncogenic signaling cascades.[3][4]
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade activated by numerous growth factors and cytokines. It plays a pivotal role in mediating cell survival, proliferation, growth, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with Pleckstrin homology (PH) domains, including Akt (also known as Protein Kinase B) and its upstream activator PDK1, to the plasma membrane. Full activation of Akt requires phosphorylation at two key sites: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTORC2 complex. Once activated, Akt phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, Bax) and driving cell cycle progression. Dysregulation of this pathway is a common feature in many human cancers.
This compound's Effect on PI3K/Akt Pathway Activity
Inhibition of Akt Phosphorylation
A primary mechanism through which this compound exerts its antitumor effects is by suppressing the PI3K/Akt signaling pathway.[3] Studies have consistently shown that treatment with this compound leads to a significant decrease in the phosphorylation of Akt at Serine 473 (p-Akt Ser473), a key marker of its activation state.[1][3] This reduction in activated Akt has been observed in various tumor models, including vestibular schwannoma and meningioma cells.[3][4]
The precise mechanism for this this compound-mediated decrease in p-Akt is believed to involve the activation of an Akt-directed phosphatase. Research suggests that HDACs, particularly HDAC1 and HDAC6, can bind to and inhibit protein phosphatase-1 (PP1). By inhibiting these HDACs, this compound may disrupt the inhibitory HDAC-PP1 complex, liberating and activating PP1, which can then dephosphorylate and inactivate Akt.[5]
Downstream Cellular Effects
The inhibition of Akt activation by this compound triggers significant downstream cellular consequences. The reduction in pro-survival signaling contributes directly to:
-
Cell Cycle Arrest: this compound treatment has been shown to induce a G2/M phase cell cycle arrest in tumor cells.[3][6]
-
Induction of Apoptosis: By suppressing the Akt survival pathway, this compound promotes programmed cell death.[3][4] In vivo xenograft studies have confirmed that tumors from this compound-treated mice show a marked increase in apoptosis and a corresponding decrease in activated Akt.[3]
Quantitative Data Summary
The efficacy of this compound has been quantified in several preclinical models. The tables below summarize key findings, primarily from studies on neurofibromatosis type 2 (NF2)-associated tumors.
Table 1: In Vitro Efficacy of this compound (IC₅₀ Values)
| Cell Type | Description | IC₅₀ Value | Reference |
|---|---|---|---|
| Nf2⁻/⁻ Mouse Schwannoma Cells | Mouse Schwann cells deficient in the Nf2 gene. | 250–350 nM | [3][6] |
| Primary Human VS Cells | Primary vestibular schwannoma cells from patients. | 500 nM | [3][4] |
| HMS-97 Cells | Human malignant schwannoma cell line. | 350 nM | [3] |
| Ben-Men-1 Cells | Benign human meningioma cell line. | 1.0 µM | [3][4] |
| Primary Human Meningioma Cells| Primary meningioma cells from patients. | 1.5 µM |[3][4] |
Table 2: Effect of this compound on Protein Phosphorylation in Vestibular Schwannoma Cells
| Protein Analyte | Effect of this compound Treatment | Method of Detection | Reference |
|---|---|---|---|
| p-Akt (Ser473) | Decreased | Phospho-Kinase Antibody Array, Western Blot | [3] |
| p-Akt (Thr308) | Decreased | Phospho-Kinase Antibody Array | [3] |
| p-ERK1/2 (Thr202/Tyr204) | Decreased | Phospho-Kinase Antibody Array | [3] |
| p-p70 S6 Kinase (Thr421/Ser424) | Decreased | Phospho-Kinase Antibody Array | [3] |
Note: Data reflects changes observed upon treatment with the respective IC₅₀ dose of this compound.
Key Experimental Methodologies
Cell Culture and Treatment
-
Cell Lines: Primary human vestibular schwannoma (VS), primary human meningioma, and the Ben-Men-1 cell line are cultured in appropriate media (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Drug Preparation: this compound is dissolved in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM) and stored at -20°C.
-
Treatment: For experiments, cells are seeded in multi-well plates or flasks. After allowing cells to adhere (typically 24 hours), the culture medium is replaced with fresh medium containing this compound at the desired final concentrations. A vehicle control (e.g., DMSO) is run in parallel.
Western Blot Analysis for Phospho-Akt (Ser473)
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto a 4-20% Mini-PROTEAN® TGX™ Precast Gel for electrophoresis.
-
Membrane Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[7][8]
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween® 20 (TBST)) to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with gentle shaking in a primary antibody solution containing anti-phospho-Akt (Ser473) antibody (e.g., Cell Signaling Technology #4060) diluted in blocking buffer (e.g., 1:1000 in 5% BSA/TBST).[9]
-
Washing: The membrane is washed three times for 5-10 minutes each with TBST.[8]
-
Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer.[7]
-
Detection: After further washes with TBST, the membrane is incubated with an enhanced chemiluminescence (ECL) substrate. The signal is detected using an imaging system or X-ray film.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to confirm equal loading.
Cell Viability (MTT) Assay
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound (and a vehicle control) for a specified period (e.g., 72 hours).
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated at 37°C for 3-4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: The plate is read on a microplate spectrophotometer at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC₅₀ values are calculated using non-linear regression analysis.
Phospho-Kinase Antibody Microarray
-
Lysate Preparation: High-quality protein lysates are prepared from treated and control cells using the specific lysis buffer provided with the array kit (e.g., Proteome Profiler Human Phospho-Kinase Array Kit from R&D Systems).[10][11]
-
Protein Quantification: Protein concentration is determined via BCA assay.
-
Array Incubation: The array membranes, which are spotted with capture antibodies for various phosphorylated kinases, are blocked.[10] A specified amount of cell lysate (e.g., 600 µg) is then incubated with the array overnight at 4°C.[10]
-
Washing and Detection: The membranes are washed to remove unbound proteins. They are then incubated with a cocktail of biotinylated detection antibodies, followed by incubation with streptavidin-HRP.
-
Signal Development: A chemiluminescent substrate is added, and the signal from each spot is captured using an imaging system.[12]
-
Data Analysis: The spot densities are quantified using software like ImageJ. After background subtraction, the signals are normalized to internal positive controls on the array. The fold change in phosphorylation for each kinase in the treated sample is calculated relative to the untreated control.[10][11]
Visualized Pathways and Workflows
References
- 1. Preclinical Pharmacokinetics Study of R- and S-Enantiomers of the Histone Deacetylase Inhibitor, this compound (NSC 731438), in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase 1 trial of the histone deacetylase inhibitor this compound in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AR42, a novel histone deacetylase inhibitor, as a potential therapy for vestibular schwannomas and meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early phase clinical studies of AR‐42, a histone deacetylase inhibitor, for neurofibromatosis type 2‐associated vestibular schwannomas and meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Deactylase inhibitors disrupt cellular complexes containing protein phosphatases and deacetylases. [scholars.duke.edu]
- 6. experts.azregents.edu [experts.azregents.edu]
- 7. frontiersin.org [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. Phospho-Akt (Ser473) Antibody (#9271) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-kinase arrays. [bio-protocol.org]
- 11. Human phospho-kinase antibody array [bio-protocol.org]
- 12. m.youtube.com [m.youtube.com]
Preclinical Profile of AR-42: A Novel Histone Deacetylase Inhibitor for Solid Tumor Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AR-42 (also known as OSU-HDAC42) is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant preclinical antitumor activity across a range of solid malignancies. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its efficacy in various solid tumor models, its mechanism of action, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
In Vitro Efficacy of this compound
This compound has shown potent anti-proliferative and pro-apoptotic effects in a variety of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values for this compound across different cancer types are summarized below.
| Tumor Type | Cell Line | IC50 (µM) | Citation |
| Pancreatic Cancer | AsPC-1 | Not Specified | |
| COLO-357 | Not Specified | ||
| PANC-1 | Not Specified | ||
| MiaPaCa-2 | Not Specified | ||
| BxPC-3 | Not Specified | ||
| SW1990 | Not Specified | ||
| Vestibular Schwannoma | Primary Human VS | 0.5 | [1][2] |
| Nf2-deficient mouse schwannoma | 0.25 - 0.35 | [1][2] | |
| Meningioma | Primary Human Meningioma | 1.5 | [1][2] |
| Ben-Men-1 | 1.0 | [1][2] | |
| Prostate Cancer | Ace-1 (Canine) | Dose-dependent growth inhibition | [3] |
| B-Cell Malignancies | JeKo-1 (Mantle Cell Lymphoma) | 0.21 | [4] |
| Raji (Burkitt's Lymphoma) | 0.61 | [4] | |
| 697 (Acute Lymphoblastic Leukemia) | 0.22 | [4] |
In Vivo Efficacy of this compound
The antitumor activity of this compound has been validated in several preclinical xenograft and transgenic mouse models of solid tumors.
| Tumor Type | Model | Dosing Regimen | Tumor Growth Inhibition | Citation |
| Pancreatic Cancer | AsPC-1 Xenograft | 50 mg/kg, oral gavage, every other day for 21 days | 78% reduction in tumor volume | |
| Vestibular Schwannoma | Schwannoma Xenograft | Not Specified | Significant inhibition of tumor growth | [1] |
| Prostate Cancer | PC-3 Xenograft | Not Specified | 67% suppression of tumor growth | [4] |
Mechanism of Action
This compound exerts its anticancer effects through multiple mechanisms, primarily centered around its ability to inhibit class I and class II HDAC enzymes. This leads to the accumulation of acetylated histones and other non-histone proteins, resulting in the modulation of gene expression and interference with key cellular processes.
Signaling Pathways Modulated by this compound
PI3K/Akt Pathway: this compound has been shown to suppress the activation of the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth. The inhibition of HDACs by this compound is thought to influence the expression or activity of upstream regulators of this pathway.
Caption: this compound inhibits HDACs, leading to decreased p-Akt levels.
G2/M Cell Cycle Arrest: this compound induces cell cycle arrest at the G2/M transition phase, preventing cancer cells from entering mitosis. This is achieved by modulating the expression and activity of key cell cycle regulatory proteins.
Caption: this compound induces G2/M arrest by upregulating p21.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Histone Acetylation and p-Akt
This protocol is used to detect changes in protein expression and post-translational modifications following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using the BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Xenograft Tumor Model
This protocol describes the establishment and use of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cell line of interest (e.g., AsPC-1)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers
Procedure:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle to the respective groups via oral gavage according to the desired schedule (e.g., every other day).
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for preclinical evaluation of this compound.
Caption: General workflow for preclinical evaluation of this compound.
Conclusion
The preclinical data for this compound strongly support its continued investigation as a promising therapeutic agent for the treatment of various solid tumors. Its potent in vitro and in vivo activity, combined with its well-characterized mechanism of action, provides a solid foundation for further clinical development. This technical guide serves as a comprehensive resource to aid researchers in designing and conducting future studies to fully elucidate the therapeutic potential of this compound.
References
- 1. A phase 1 trial of the histone deacetylase inhibitor this compound in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 1 trial of the histone deacetylase inhibitor this compound in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. The Novel Deacetylase Inhibitor this compound Demonstrates Pre-Clinical Activity in B-Cell Malignancies In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
AR-42: A Pan-HDAC Inhibitor with Therapeutic Potential in Vestibular Schwannoma and Meningioma
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AR-42 (Arno Therapeutics), a novel, orally bioavailable pan-histone deacetylase (HDAC) inhibitor, has demonstrated significant preclinical and early clinical activity against vestibular schwannomas (VS) and meningiomas, particularly those associated with Neurofibromatosis Type 2 (NF2). This technical guide synthesizes the current understanding of this compound's mechanism of action, preclinical efficacy, and clinical safety profile in these central nervous system tumors. Through its inhibition of HDACs, this compound modulates critical signaling pathways, notably inducing dephosphorylation of AKT, leading to cell cycle arrest, apoptosis, and tumor growth inhibition. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying signaling pathways to support further research and development of this compound as a targeted therapy for these challenging tumors.
Introduction to this compound
This compound, a phenylbutyrate-derived small molecule, is a potent pan-HDAC inhibitor.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[2] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and the activation of oncogenic pathways.[3][4] By inhibiting HDACs, this compound can restore normal patterns of gene expression, leading to anti-tumor effects.[4]
Preclinical Activity of this compound
In Vitro Efficacy
This compound has demonstrated potent, dose-dependent growth inhibition in various vestibular schwannoma and meningioma cell lines and primary tumor cells.[5][6]
| Cell Type | Tumor Type | IC50 | Reference |
| Primary Human VS Cells | Vestibular Schwannoma | 500 nM | [5][7] |
| Nf2-deficient Mouse Schwannoma Cells | Vestibular Schwannoma | 250–350 nM | [5][7] |
| Primary Human Meningioma Cells | Meningioma | 1.5 µM | [5][7] |
| Ben-Men-1 (benign human meningioma cell line) | Meningioma | 1.0 µM | [5][7] |
In Vivo Efficacy
Preclinical studies using mouse xenograft models have confirmed the anti-tumor activity of this compound in vivo.
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| Murine Schwannoma Allografts | Schwannoma | Oral this compound | Dramatic decrease in tumor growth | [8] |
| Human VS Xenografts | Vestibular Schwannoma | Oral this compound | Significant tumor growth suppression | [8] |
| HMS-97 Malignant Schwannoma Xenografts | Schwannoma | This compound in chow (delivering 25 mg/kg/day) | 42% reduction in mean tumor volume after 45 days | [4][5] |
| Ben-Men-1-LucB Intracranial Xenografts | Meningioma | This compound in chow | Caused tumor regression | [3][9] |
Notably, this compound has been shown to cross the blood-brain barrier in animal models, a critical feature for treating intracranial tumors.[8][10]
Mechanism of Action
The primary mechanism of action of this compound involves the inhibition of HDACs, which leads to a cascade of downstream effects culminating in anti-tumor activity.
Signaling Pathways
A key target of this compound is the PI3K/AKT signaling pathway, which is frequently hyperactivated in vestibular schwannomas and meningiomas.[8][11] this compound disrupts the interaction between HDAC6 and protein phosphatase 1 (PP1), allowing PP1 to dephosphorylate and inactivate AKT.[3] This leads to the inhibition of downstream effectors like mTOR, resulting in reduced cell proliferation and survival.[9][11]
Cellular Effects
The inhibition of the AKT pathway and modulation of gene expression by this compound result in several key cellular outcomes:
-
Cell Cycle Arrest: this compound induces cell cycle arrest at the G2/M phase in both vestibular schwannoma and meningioma cells.[5][7] In normal meningeal cells, however, it induces a G1 arrest, suggesting a degree of tumor cell selectivity.[12]
-
Apoptosis: this compound treatment leads to the induction of apoptosis in tumor cells.[5][7]
-
Modulation of Cell Cycle and Apoptotic Regulators: this compound has been shown to increase the expression of cell cycle inhibitors like p16, p21, and p27, and the pro-apoptotic protein Bim, while decreasing the levels of anti-apoptotic proteins like Bcl-xL and survivin.[13][14] It also decreases the expression of Aurora A and B kinases.[3][13]
Clinical Studies
Early-phase clinical trials have evaluated the safety and preliminary efficacy of this compound in patients with NF2-associated tumors and other solid malignancies.
| Trial Identifier | Phase | Population | Key Findings | Reference |
| NCT01129193 | Phase I | Advanced solid tumors, including NF2-associated meningiomas and schwannomas | Recommended Phase II dose: 60 mg three times weekly for three weeks of a 28-day cycle. Best response was stable disease in 53% of patients. Median progression-free survival (PFS) was 9.1 months in evaluable NF2/meningioma patients. The drug was generally well-tolerated. | [15][16] |
| NCT02282917 | Phase 0 | Sporadic vestibular schwannoma and meningioma | This compound concentrated in tumors at higher levels than in plasma. Decreased expression of p-AKT was observed in the majority of vestibular schwannomas. | [17][18] |
These studies suggest that this compound is safe and shows signs of clinical activity in patients with vestibular schwannoma and meningioma.[17]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the activity of this compound.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate primary human vestibular schwannoma or meningioma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0-3.0 µM) for a specified duration (e.g., 72 hours).[4]
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blotting for Phospho-AKT
-
Cell Lysis: Treat cells with this compound at the desired concentration and time point. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously implant human vestibular schwannoma or meningioma cells into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Administer this compound orally (e.g., via formulated chow or oral gavage) or a vehicle control to the mice daily or on a specified schedule.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-AKT, apoptosis markers).
Conclusion and Future Directions
This compound has emerged as a promising therapeutic agent for vestibular schwannoma and meningioma. Its ability to inhibit HDACs, modulate the AKT signaling pathway, and induce cell cycle arrest and apoptosis provides a strong rationale for its continued development. The favorable safety profile and evidence of clinical activity in early-phase trials are encouraging.[15][17] Future research should focus on larger, randomized clinical trials to definitively establish the efficacy of this compound in these patient populations. Additionally, exploring combination therapies with other targeted agents may further enhance its anti-tumor effects. The differential response of tumor cells versus normal cells to this compound-induced cell cycle arrest also warrants further investigation to understand the basis of its therapeutic window.[12]
References
- 1. adooq.com [adooq.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Histone deacetylase inhibitor this compound differentially affects cell cycle transit in meningeal and meningioma cells, potently inhibiting NF2-deficient meningioma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of AR42 in Primary Vestibular Schwannoma Cells and a Xenograft Model of Vestibular Schwannoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AR42, a novel histone deacetylase inhibitor, as a potential therapy for vestibular schwannomas and meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. experts.azregents.edu [experts.azregents.edu]
- 8. experts.azregents.edu [experts.azregents.edu]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical validation of AR42, a novel histone deacetylase inhibitor, as treatment for vestibular schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Histone deacetylase inhibitor this compound differentially affects cell-cycle transit in meningeal and meningioma cells, potently inhibiting NF2-deficient meningioma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.uky.edu [scholars.uky.edu]
- 14. researchgate.net [researchgate.net]
- 15. A Phase 1 trial of the histone deacetylase inhibitor this compound in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A phase 1 trial of the histone deacetylase inhibitor this compound in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Early phase clinical studies of this compound, a histone deacetylase inhibitor, for neurofibromatosis type 2-associated vestibular schwannomas and meningiomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
The Impact of AR-42 on Non-Histone Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-42 is a potent, orally bioavailable histone deacetylase (HDAC) inhibitor that has demonstrated anti-tumor activity in a variety of preclinical and clinical settings. While its effects on histone proteins and chromatin remodeling are well-documented, a growing body of evidence indicates that the therapeutic efficacy of this compound is also mediated through its influence on a diverse array of non-histone proteins. This technical guide provides an in-depth exploration of the current understanding of this compound's impact on key non-histone protein targets, their associated signaling pathways, and the experimental methodologies used to elucidate these interactions.
Data Presentation: Qualitative Effects of this compound on Key Non-Histone Protein Targets
Due to the limited availability of comprehensive quantitative proteomics data for this compound in the public domain, the following tables summarize the qualitative effects of this compound on its primary non-histone protein targets based on current research.
| Target Protein | Effect of this compound Treatment | Downstream Consequences | Relevant Cell Types |
| HSP90 | Promotes dissociation from client proteins.[1] | Destabilization and degradation of oncogenic client proteins (e.g., Kit, FLT3).[1] | Malignant mast cell lines, Acute Myeloid Leukemia (AML) cells. |
| STAT3 | Inhibition of phosphorylation (Tyr705 and Ser727).[2][3] | Downregulation of STAT3 target genes involved in proliferation, survival, and angiogenesis.[4] | Colorectal cancer cells, various cancer cell lines. |
| Akt | Decreased phosphorylation. | Inhibition of the PI3K/Akt signaling pathway, leading to reduced cell survival and proliferation. | Vestibular schwannoma and meningioma cells. |
| DNMT1 | Potential for indirect regulation through HDAC1-mediated stabilization.[5] | Alterations in DNA methylation patterns and gene expression.[6][7] | General mechanism in various cell types. |
| Interacting Pathway | Effect of this compound Treatment | Key Protein Interactions |
| PI3K/Akt Signaling | Inhibition of pathway activity. | Decreased phosphorylation of Akt. |
| JAK/STAT Signaling | Inhibition of STAT3 activation.[2] | Reduced phosphorylation of STAT3.[3] |
| HSP90 Chaperone Machinery | Disruption of chaperone function.[1] | Dissociation of HSP90 from its client proteins.[1] |
Key Non-Histone Protein Targets of this compound
Heat Shock Protein 90 (HSP90)
HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation. This compound has been shown to disrupt the HSP90 chaperone cycle, leading to the destabilization and subsequent degradation of its client proteins.
Experimental Workflow: Investigating this compound Effects on HSP90
Caption: Workflow for analyzing this compound's impact on HSP90.
Signal Transducer and Activator of Transcription 3 (STAT3)
STAT3 is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is common in many cancers. This compound has been demonstrated to inhibit the phosphorylation and subsequent activation of STAT3.[2][3]
Signaling Pathway: this compound Inhibition of STAT3 Activation
Caption: this compound inhibits STAT3 phosphorylation and activation.
DNA Methyltransferase 1 (DNMT1)
DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division. The stability and activity of DNMT1 can be regulated by post-translational modifications, including acetylation, which can be influenced by HDAC inhibitors. Deacetylation of DNMT1 by HDAC1 has been shown to stabilize the protein.[5] By inhibiting HDAC1, this compound may indirectly lead to increased acetylation and subsequent degradation of DNMT1, thereby altering DNA methylation and gene expression.[5]
Logical Relationship: Potential Regulation of DNMT1 by this compound
Caption: this compound may indirectly regulate DNMT1 stability.
Experimental Protocols
Immunoprecipitation followed by Mass Spectrometry (IP-MS) for Identification of this compound-Modulated Protein Interactions
This protocol is designed to identify changes in protein-protein interactions involving a specific target protein (e.g., HSP90) following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture chosen cancer cell lines to 70-80% confluency.
-
Treat cells with an effective concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).
2. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against the target protein (e.g., anti-HSP90) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
4. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Neutralize the eluate if necessary.
-
Perform in-solution or in-gel trypsin digestion of the eluted proteins.
-
Desalt the resulting peptides using C18 spin columns.
5. LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a data-dependent acquisition method to select precursor ions for fragmentation.
6. Data Analysis:
-
Search the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest).
-
Identify proteins that are differentially present in the this compound treated samples compared to the control samples to identify changes in protein-protein interactions.
Western Blotting for Confirmation of this compound Effects
This protocol is used to validate the findings from IP-MS or to assess the levels of specific proteins and their post-translational modifications.
1. Protein Extraction and Quantification:
-
Prepare whole-cell lysates as described in the IP-MS protocol.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-STAT3, anti-HSP90, anti-Kit) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Conclusion
The anti-cancer effects of this compound extend beyond its impact on histone proteins. Its ability to modulate the function and stability of key non-histone proteins such as HSP90, STAT3, and potentially DNMT1, through various signaling pathways, highlights the multifaceted mechanism of action of this promising therapeutic agent. Further quantitative proteomic and acetylomic studies are warranted to fully elucidate the complete spectrum of this compound's non-histone targets and to identify novel biomarkers of response and resistance. The experimental workflows and pathway diagrams presented in this guide provide a framework for continued investigation into the complex biology of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. STAT3 activation: A key factor in tumor immunoescape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3, a Master Regulator of Anti-Tumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Regulation of protein stability of DNA methyltransferase 1 by post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight into the various regulatory mechanisms modulating human DNA methyltransferase 1 stability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of DNA methyltransferase 1 by interactions and modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
AR-42: A Technical Guide for its Application in Neurofibromatosis Type 2
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurofibromatosis Type 2 (NF2) is an autosomal dominant genetic disorder characterized by the development of multiple benign tumors, most commonly bilateral vestibular schwannomas (VS), as well as meningiomas and ependymomas. The underlying cause is a mutation in the NF2 gene, leading to a loss of function of the tumor suppressor protein Merlin. This loss results in the dysregulation of several key signaling pathways, including the PI3K/AKT pathway, promoting cell proliferation and survival.[1] Currently, treatment options are limited, creating a significant unmet medical need.
AR-42 (also known as REC-2282 or OSU-HDAC42) is an orally bioavailable, pan-histone deacetylase (HDAC) inhibitor that has demonstrated potent anti-tumor activity in preclinical models of NF2-associated tumors.[2][3] It exerts its effects primarily through the inhibition of HDACs, leading to downstream effects on cell cycle progression, apoptosis, and the deactivation of critical survival pathways like PI3K/AKT.[3][4] Early phase clinical trials have established a tolerable safety profile and have shown evidence of biological activity in patients with NF2, suggesting that further investigation is warranted.[2][5] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to the evaluation of this compound as a potential therapeutic for NF2.
Mechanism of Action: HDAC Inhibition and Pathway Modulation
This compound functions as a pan-HDAC inhibitor, preventing the removal of acetyl groups from histone and non-histone proteins. This action leads to a more open chromatin structure and modulates the expression of various genes involved in cell cycle control and apoptosis.[6] A key mechanism of action in the context of NF2 is the drug's ability to suppress the PI3K/AKT signaling pathway, which is hyperactivated due to the loss of Merlin function.[1][4] By decreasing the phosphorylation and subsequent activation of AKT, this compound inhibits downstream cellular processes that drive tumor cell proliferation and survival.[3][7] Preclinical studies have consistently shown that treatment with this compound leads to decreased levels of phosphorylated AKT (p-AKT) in both schwannoma and meningioma cells.[2][3] Furthermore, this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis.[2][3]
Preclinical Efficacy
In Vitro Studies
This compound has demonstrated potent, dose-dependent growth inhibition across a range of NF2-relevant cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in both schwannoma and meningioma cells.
| Cell Line / Type | Description | IC50 Value | Citation |
| Nf2-deficient mouse schwannoma | Mouse Schwann cells lacking the Nf2 gene | 250–350 nM | [2][3] |
| Primary human vestibular schwannoma | Cells cultured from human VS tumors | 500 nM | [2][3] |
| Ben-Men-1 | Human benign meningioma cell line | 1.0 µM | [2][3] |
| Primary human meningioma | Cells cultured from human meningioma tumors | 1.5 µM | [2][3] |
Table 1: In Vitro Efficacy of this compound in NF2-Related Cell Lines
In Vivo Studies
The anti-tumor activity of this compound has been confirmed in multiple xenograft models of NF2-associated tumors. Oral administration of this compound led to significant tumor growth inhibition and, in some cases, tumor regression.
| Animal Model | Cell Line | Treatment Regimen | Key Findings | Citation |
| Mouse Xenograft | Human malignant schwannoma (HMS-97) | 25 mg/kg/day (in chow) | Inhibited tumor growth, induced apoptosis, and decreased Akt activation. | [3][8] |
| Mouse Xenograft | Nf2-deficient schwannoma cells | 25 mg/kg/day (in chow) | Reduced tumor growth. | [8] |
| Intracranial Mouse Xenograft | Ben-Men-1-LucB (luciferase-expressing) | ~25 mg/kg/day (in chow) | ~82% reduction in bioluminescence after 1 month; ~92% after 6 months. Minimal regrowth 6 months after treatment cessation. | [9] |
Table 2: In Vivo Efficacy of this compound in NF2-Related Xenograft Models
Clinical Evaluation
This compound has been evaluated in early phase clinical trials involving patients with NF2 and other solid tumors. These studies have provided initial data on its safety, tolerability, pharmacokinetics, and preliminary efficacy.
Safety and Tolerability
Across two pilot studies and a phase I trial (NCT01129193), this compound was found to be generally safe and well-tolerated.[2][4][10] The maximum tolerated dose (MTD) was determined to be 40 mg three times weekly, while the recommended phase II dose from a broader solid tumor study was 60 mg on the same schedule.[2][10]
| Parameter | Finding | Citation |
| Recommended Phase II Dose | 60 mg, orally, three times weekly for 3 weeks of a 28-day cycle. | [4][10] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 thrombocytopenia, Grade 4 psychosis. | [4][10] |
| Most Common Treatment-Related Adverse Events (TRAEs) | Thrombocytopenia, fatigue, nausea, diarrhea. | [2][4] |
Table 3: Clinical Safety and Dosing Summary of this compound
Clinical Efficacy and Pharmacodynamics
Clinical activity in NF2 patients has been characterized primarily by disease stabilization rather than significant tumor shrinkage.[4][5] Pharmacodynamic analyses confirmed that the drug reaches the tumor tissue and modulates its intended target.
| Study / Cohort | Number of Patients | Tumor Types | Key Efficacy and Pharmacodynamic Findings | Citation |
| Phase I (Pilot 1, NCT01129193) | 5 NF2 patients, 2 sporadic meningioma | 8 Vestibular Schwannomas, 7 Meningiomas | Best Response: Stable disease in 53% of all study patients.[4][10]Tumor Volume Change: 1 tumor decreased, 8 stable, 6 increased.[2][5]Growth Rate: Decreased in 8 tumors, stable in 3, increased in 4.[2][5]Median PFS (NF2/meningioma): 9.1 months.[4][10] | |
| Phase 0 (Pilot 2, NCT02282917) | 4 sporadic VS, 1 meningioma | Vestibular Schwannomas, Meningioma | Pharmacokinetics: Tumor drug concentrations were higher than plasma concentrations.[2][5]Pharmacodynamics: Expression of p-AKT decreased in 3 of 4 vestibular schwannomas.[2][5] |
Table 4: Summary of Clinical Efficacy and Pharmacodynamics of this compound in NF2-Related Tumors
Experimental Protocols
In Vitro Cell Viability (MTS Assay)
This protocol is a representative method for assessing the effect of this compound on cell proliferation.
-
Cell Plating: Seed schwannoma or meningioma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0-3.0 µM) or DMSO as a vehicle control.[11]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours until color development is sufficient.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.
Western Blot for p-AKT Analysis
This protocol outlines the key steps for assessing the pharmacodynamic effect of this compound on AKT phosphorylation.
-
Cell Lysis: Treat cells with the desired concentration of this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size on a 4-20% Tris-Glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or tubulin).[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize p-AKT levels to total AKT and the loading control.
In Vivo Xenograft Model Protocol
-
Cell Implantation: Subcutaneously inject 1-5 million NF2-deficient schwannoma cells (e.g., HMS-97) or meningioma cells (e.g., Ben-Men-1) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude mice).[3][9]
-
Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Provide the treatment group with rodent chow formulated with this compound to deliver a specific dose (e.g., 25 mg/kg/day). The control group receives a normal diet.[9][11]
-
Tumor Monitoring: Measure tumor volumes 2-3 times per week using calipers or advanced imaging like high-field MRI or bioluminescence imaging (for luciferase-expressing cells).[3][9]
-
Endpoint: Continue treatment for a defined period (e.g., 4-6 weeks) or until tumors in the control group reach a predetermined size.
-
Tissue Analysis: At the end of the study, excise tumors for downstream analysis, such as immunohistochemistry for p-AKT, Ki67 (proliferation marker), and cleaved caspase-3 (apoptosis marker).[3]
Therapeutic Rationale and Logical Framework
The rationale for using this compound in NF2 stems from its ability to target a key vulnerability of Merlin-deficient cells. The loss of Merlin leads to hyperactivation of the PI3K/AKT pathway, which this compound effectively inhibits. This targeted action, combined with broader HDAC inhibition, disrupts multiple pro-survival signals, arrests the cell cycle, and induces apoptosis, as demonstrated in both in vitro and in vivo models. Clinical data, while preliminary, confirm that this compound reaches the tumor and engages its target, leading to disease stabilization in a subset of patients.
Conclusion and Future Directions
This compound is a promising HDAC inhibitor with a clear mechanism of action relevant to the underlying pathology of NF2-associated tumors. Preclinical data strongly support its potent anti-proliferative and pro-apoptotic effects in schwannoma and meningioma models.[3] Early phase clinical trials have demonstrated that this compound is safe and biologically active at tolerable doses, capable of reaching tumor tissue and suppressing the PI3K/AKT pathway.[2][5]
However, the clinical efficacy observed to date is modest, with the most common outcome being disease stabilization rather than significant tumor regression.[4][10] This suggests that while this compound has a clear biological effect, it may not be sufficient as a monotherapy to induce durable responses in all patients.
Future research should focus on:
-
Phase II Trials: Larger, well-designed Phase II studies are necessary to definitively evaluate the efficacy of this compound in patients with progressive NF2-associated tumors.[2][5]
-
Combination Therapies: Preclinical studies exploring the synergistic potential of this compound with other targeted agents (e.g., inhibitors of other dysregulated pathways in NF2) could identify more potent treatment regimens.
-
Biomarker Identification: Identifying predictive biomarkers could help select patients most likely to respond to this compound treatment, potentially improving clinical outcomes.
References
- 1. Development of drug treatments for neurofibromatosis type 2-associated vestibular schwannoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early phase clinical studies of AR‐42, a histone deacetylase inhibitor, for neurofibromatosis type 2‐associated vestibular schwannomas and meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AR42, a novel histone deacetylase inhibitor, as a potential therapy for vestibular schwannomas and meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 1 trial of the histone deacetylase inhibitor this compound in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early phase clinical studies of this compound, a histone deacetylase inhibitor, for neurofibromatosis type 2-associated vestibular schwannomas and meningiomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of AR42 in Primary Vestibular Schwannoma Cells and a Xenograft Model of Vestibular Schwannoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A phase 1 trial of the histone deacetylase inhibitor this compound in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of AR42 in Primary Vestibular Schwannoma Cells and a Xenograft Model of Vestibular Schwannoma - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Development of AR-42 (OSU-HDAC42)
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-42, also known as OSU-HDAC42, is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-neoplastic activity in a wide range of preclinical and clinical studies. Developed as a hydroxamate-tethered phenylbutyrate derivative, this compound exhibits a multi-faceted mechanism of action, inducing cell cycle arrest, apoptosis, and autophagy through the modulation of various critical signaling pathways. This technical guide provides a comprehensive overview of the discovery, development, and mechanistic evaluation of this compound, with a focus on detailed experimental protocols and quantitative data to support further research and drug development efforts.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. Their aberrant activity is frequently observed in various cancers, leading to the transcriptional repression of tumor suppressor genes and promoting oncogenesis. Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents. This compound was developed as a novel phenylbutyrate-based HDAC inhibitor with the aim of improving potency and pharmacological properties over existing compounds.
Physicochemical Properties and Synthesis
This compound, with the chemical name (S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide, is a white to off-white solid. It is soluble in organic solvents such as DMSO and has limited solubility in aqueous solutions. The synthesis of this compound has been described in the literature and typically involves a multi-step process culminating in the formation of the hydroxamic acid moiety.
Mechanism of Action
This compound is a potent pan-HDAC inhibitor with an IC50 of approximately 16-30 nM in cell-free assays.[1][2] Its primary mechanism of action involves the inhibition of HDAC enzymes, leading to the hyperacetylation of histones H3 and H4, as well as non-histone proteins like α-tubulin.[3] This hyperacetylation results in chromatin relaxation and the re-expression of silenced tumor suppressor genes, such as p21.[3]
Beyond its direct effects on histone acetylation, this compound modulates several key signaling pathways implicated in cancer cell survival and proliferation. Notably, it has been shown to down-regulate the PI3K/Akt/mTOR and STAT3 signaling pathways.[4] The inhibition of Akt signaling is a critical component of this compound's anti-tumor activity.[4]
In Vitro Efficacy
The anti-proliferative and pro-apoptotic effects of this compound have been demonstrated in a wide array of cancer cell lines.
Quantitative In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| P815 | Mastocytoma | 0.65 | [3] |
| C2 | Mastocytoma | 0.30 | [3] |
| BR | Mastocytoma | 0.23 | [3] |
| DU-145 | Prostate Cancer | 0.11 | [5] |
| PC-3 | Prostate Cancer | 0.48 | [5] |
| LNCaP | Prostate Cancer | 0.3 | [5] |
| JeKo-1 | Mantle Cell Lymphoma | <0.61 | [5] |
| Raji | Burkitt's Lymphoma | <0.61 | [5] |
| 697 | B-cell Precursor Leukemia | <0.61 | [5] |
| Human VS (primary) | Vestibular Schwannoma | 0.5 | [4] |
| Nf2-deficient mouse schwannoma | Schwannoma | 0.25 - 0.35 | [4] |
| Primary meningioma | Meningioma | 1.5 | [4] |
| Ben-Men-1 | Meningioma | 1.0 | [4] |
Signaling Pathways Modulated by this compound
The following diagram illustrates the key signaling pathways affected by this compound.
Caption: Signaling pathways modulated by this compound.
In Vivo Efficacy
Preclinical studies in various xenograft models have demonstrated the in vivo anti-tumor activity of this compound.
Summary of In Vivo Studies
| Cancer Type | Animal Model | This compound Dose and Schedule | Outcome | Reference(s) |
| Prostate Cancer (PC-3) | Nude mice | 25 mg/kg/day or 50 mg/kg every other day, oral gavage | 52% and 67% tumor growth suppression, respectively. Marked reduction in intratumoral p-Akt, Bcl-xL, and survivin. | [6] |
| Schwannoma | Nude mice | 25 mg/kg/day in chow | Reduced tumor growth, induced apoptosis, and decreased Akt activation. | [7] |
| Meningioma | Nude mice | Not specified | Markedly diminished tumor volumes. | [4] |
Clinical Development
This compound has been evaluated in several early-phase clinical trials for both solid and hematologic malignancies.
Phase I/Ib and Phase 0 Clinical Trials
| Clinical Trial ID | Cancer Type | Key Findings | Reference(s) |
| NCT01129193 | Advanced solid tumors, including neurofibromatosis type 2 (NF2)-associated tumors | Single-agent this compound was safe and well-tolerated. The recommended Phase II dose is 60 mg three times weekly for three weeks of a 28-day cycle. The best response was stable disease in 53% of patients. | [8] |
| NCT02282917 | Vestibular schwannomas and meningiomas (Phase 0) | This compound was found to be safe. At a 40 mg regimen, the drug concentrated in tumors, and growth pathways were suppressed in most tumors. A decrease in p-AKT expression was observed in three of four vestibular schwannomas. | [1] |
Detailed Experimental Protocols
In Vitro HDAC Activity Assay
This assay is based on the ability of a nuclear extract rich in HDACs to deacetylate a biotinylated [3H]-acetyl histone H4 peptide bound to streptavidin agarose beads.
-
Nuclear Extract Preparation: Prepare nuclear extracts from a suitable cell line (e.g., DU-145) using a nuclear extraction kit according to the manufacturer's instructions.
-
Assay Reaction: In a 96-well filter plate, combine the nuclear extract, [3H]-acetyl histone H4 peptide substrate, and varying concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for the deacetylation reaction.
-
Stopping the Reaction: Stop the reaction by adding a stop solution containing a high concentration of a known HDAC inhibitor (e.g., trichostatin A) and a scintillation cocktail.
-
Measurement: Measure the release of [3H]-acetate into the supernatant using a scintillation counter. The amount of radioactivity is inversely proportional to the HDAC activity.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of HDAC inhibition against the log concentration of this compound.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.01 to 10 µM) or vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and count the cells.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis and harvest both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 4-20% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-Akt (Ser473) (Cell Signaling Technology, #4060)
-
Total Akt (Cell Signaling Technology, #4691)
-
Acetylated-Histone H3 (Lys9) (Cell Signaling Technology, #9649)
-
Histone H3 (Cell Signaling Technology, #4499)
-
β-Actin (Sigma-Aldrich, #A5441)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Study
Caption: Experimental workflow for an in vivo xenograft study.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare this compound in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose with 0.1% Tween 80). Administer this compound by oral gavage at the desired dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period.
-
Tissue Collection and Analysis: Excise tumors, weigh them, and process them for downstream analyses such as Western blotting or immunohistochemistry.
Conclusion
This compound (OSU-HDAC42) is a potent pan-HDAC inhibitor with a well-characterized mechanism of action and demonstrated anti-tumor activity in a variety of preclinical models and early-phase clinical trials. Its ability to modulate key oncogenic signaling pathways, in addition to its primary epigenetic activity, makes it a compelling candidate for further development, both as a single agent and in combination with other anti-cancer therapies. The detailed protocols and compiled data in this guide are intended to facilitate future research into the therapeutic potential of this compound.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Anti-Histone H3 (acetyl Lys56) Antibody (A16742) | Antibodies.com [antibodies.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. citeab.com [citeab.com]
- 8. google.com [google.com]
Methodological & Application
Application Notes and Protocols for AR-42 In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro cytotoxicity of AR-42, a novel histone deacetylase (HDAC) inhibitor, using a colorimetric MTT assay. Additionally, this document summarizes the cytotoxic effects of this compound on various cancer cell lines and illustrates its key signaling pathways.
Introduction
This compound is a potent phenylbutyrate-derived histone deacetylase inhibitor that has demonstrated significant anti-neoplastic activity in a range of cancer types. It induces cell cycle arrest, apoptosis, and autophagy by modulating various signaling pathways.[1][2] The following protocol provides a reliable method for assessing the cytotoxic effects of this compound in a laboratory setting. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[3]
Quantitative Data Summary
The cytotoxic activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. The IC50 values for this compound vary across different cancer cell lines and treatment durations.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| U266 | Multiple Myeloma | 0.25 ± 0.01 | 48 |
| H929 | Multiple Myeloma | 0.15 ± 0.02 | 48 |
| RPMI 8226 | Multiple Myeloma | 0.25 ± 0.07 | 48 |
| ARH-77 | Multiple Myeloma | 0.11 ± 0.01 | 48 |
| IM-9 | Multiple Myeloma | 0.17 ± 0.02 | 48 |
| PC-3 | Prostate Cancer | 0.48 | Not Specified |
| LNCaP | Prostate Cancer | 0.3 | Not Specified |
| DU-145 | Prostate Cancer | 0.11 | Not Specified |
| JeKo-1 | Mantle Cell Lymphoma | <0.61 | Not Specified |
| Raji | Burkitt's Lymphoma | <0.61 | Not Specified |
| 697 | B-cell Precursor Leukemia | <0.61 | Not Specified |
| Primary Human VS | Vestibular Schwannoma | 0.5 | Not Specified |
| Nf2-deficient mouse schwannoma | Schwannoma | 0.25 - 0.35 | Not Specified |
| Primary Meningioma | Meningioma | 1.5 | Not Specified |
| Ben-Men-1 | Meningioma | 1.0 | Not Specified |
Note: The IC50 values are presented as mean ± standard deviation where available. Variations in experimental conditions can influence these values.
Experimental Protocol: this compound In Vitro Cytotoxicity MTT Assay
This protocol is adapted from standard MTT assay procedures.[3][4]
Materials:
-
This compound (HDAC-42)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[5]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570-600 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0, 1.5, 2.5, and 5 µM).[1]
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][5]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength between 570 and 600 nm using a microplate reader.[3] A reference wavelength of 620-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound in vitro cytotoxicity MTT assay.
This compound Signaling Pathway
Caption: this compound inhibits HDAC and key survival pathways.
References
- 1. The novel histone deacetylase inhibitor, this compound, inhibits gp130/Stat3 pathway and induces apoptosis and cell cycle arrest in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol: Measuring the IC50 of AR-42 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of AR-42, a potent histone deacetylase (HDAC) inhibitor, in various cancer cell lines. This compound has demonstrated significant anti-tumor activity by inducing cell cycle arrest and apoptosis in a range of cancers.[1][2][3][4] Accurate determination of its IC50 is a critical step in preclinical drug evaluation, enabling the assessment of its potency and the comparison of its efficacy across different cancer types. This application note includes a detailed protocol for the widely used MTT assay, information on this compound's mechanism of action, and expected IC50 values in selected cell lines.
Introduction to this compound
This compound is a novel, orally available histone deacetylase (HDAC) inhibitor that targets both Class I and Class II HDACs.[5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In various cancers, HDACs are often dysregulated. By inhibiting HDACs, this compound can lead to the accumulation of acetylated histones, resulting in the re-expression of tumor suppressor genes. This ultimately induces cell cycle arrest, primarily at the G2/M phase, and triggers apoptosis (programmed cell death) in cancer cells.[1][2][6]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects through multiple mechanisms:
-
HDAC Inhibition: As a primary mechanism, this compound inhibits the activity of HDACs, leading to an increase in the acetylation of histone proteins.[1]
-
p53 Regulation: In some cancer cell lines, this compound treatment leads to increased acetylation of the p53 tumor suppressor protein. This enhances p53 stability and activity, promoting the expression of downstream targets like p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein).[3][4]
-
Induction of Apoptosis: this compound can trigger apoptosis through both caspase-dependent and caspase-independent pathways.[1][2] This is often accompanied by the cleavage of caspase-9, caspase-3, and PARP.
-
Reactive Oxygen Species (ROS) Generation: The compound has been shown to induce the generation of reactive oxygen species, which can cause DNA damage and contribute to apoptosis.[1][2]
-
Cell Cycle Arrest: this compound causes cell cycle arrest at the G2/M transition phase by modulating the expression of key cell cycle regulatory proteins such as cyclin B1, cyclin B2, and CDK1.[1][2]
-
Akt Pathway Inhibition: In certain cancer types like vestibular schwannomas and meningiomas, this compound has been observed to decrease the phosphorylation of Akt, a key protein in cell survival pathways.[6]
Below is a diagram illustrating the key signaling pathways affected by this compound.
Caption: this compound inhibits HDACs and modulates key signaling pathways.
Experimental Protocol: IC50 Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.[7]
Materials and Reagents
-
Cancer cell line of interest (e.g., MCF-7, PANC-1, HepG2)
-
This compound compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in sterile PBS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 540-570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
The following diagram outlines the workflow for determining the IC50 of this compound.
Caption: Step-by-step workflow for this compound IC50 determination.
Detailed Procedure
Step 1: Cell Seeding
-
Culture the chosen cancer cell line in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the desired seeding density (typically 3,000-10,000 cells per well, depending on the cell line's proliferation rate).[8]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
Step 2: this compound Preparation and Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in a complete culture medium. A typical concentration range to test for this compound is 0 to 10 µM (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.5, 5.0, 10.0 µM).
-
Include a vehicle control (DMSO concentration matched to the highest this compound concentration) to account for any solvent effects.
-
After the 24-hour incubation for cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions (and controls) to the respective wells. It is recommended to perform each treatment in triplicate or quadruplicate.[8]
-
Return the plate to the incubator for 48 to 72 hours.
Step 3: MTT Assay
-
After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for an additional 2-4 hours at 37°C.[7] During this time, viable cells will convert the MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[7]
Step 4: Data Acquisition and Analysis
-
Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, by using a non-linear regression curve fit (e.g., sigmoidal dose-response curve) in a suitable software program (e.g., GraphPad Prism, R).[7][10]
Data Presentation: IC50 Values of this compound
The IC50 of this compound can vary significantly between different cancer cell lines, reflecting their diverse genetic and molecular backgrounds. The table below summarizes some reported IC50 values.
| Cancer Type | Cell Line | Reported IC50 (µM) | Reference |
| Breast Cancer | MCF-7 | ~0.4-0.8 (Dose-dependent effects observed) | [3][4] |
| Vestibular Schwannoma | Primary Human VS Cells | 0.5 | [6] |
| Meningioma | Primary Human Meningioma Cells | 1.5 | [6] |
| Meningioma | Ben-Men-1 | 1.0 | [6] |
| Non-Hodgkin's Lymphoma | NAMALWA | 0.4 | [11] |
| Non-Hodgkin's Lymphoma | DG75 | 1.2 | [11] |
Note: IC50 values are highly dependent on experimental conditions (e.g., cell seeding density, treatment duration). The values presented here should be considered as a reference.
Troubleshooting
-
High variability between replicates: Ensure accurate and consistent cell seeding and pipetting. Use a multichannel pipette for adding reagents.
-
No dose-response curve: The concentration range of this compound may be too high or too low. Adjust the concentration range and repeat the experiment.
-
Low absorbance readings: The initial cell seeding density might be too low, or the incubation time with MTT was insufficient. Optimize these parameters for your specific cell line.
By following this detailed protocol, researchers can reliably and accurately determine the IC50 of this compound in their cancer cell lines of interest, providing crucial data for further drug development studies.
References
- 1. Novel histone deacetylase inhibitor this compound exhibits antitumor activity in pancreatic cancer cells by affecting multiple biochemical pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel histone deacetylase inhibitor this compound exhibits antitumor activity in pancreatic cancer cells by affecting multiple biochemical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor this compound inhibits breast cancer cell growth and demonstrates a synergistic effect in combination with 5-FU - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound induces apoptosis in human hepatocellular carcinoma cells via HDAC5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AR42, a novel histone deacetylase inhibitor, as a potential therapy for vestibular schwannomas and meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot for Histone Acetylation After AR-42 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for performing Western blot analysis to detect histone acetylation in cultured cells following treatment with AR-42, a potent histone deacetylase (HDAC) inhibitor. This compound has been shown to induce hyperacetylation of histones, leading to changes in gene expression and downstream cellular effects such as cell cycle arrest and apoptosis.[1] This application note includes a step-by-step experimental workflow, from cell culture and treatment to data analysis, as well as a summary of expected quantitative results and a diagram of the relevant signaling pathway.
Introduction
Histone acetylation is a key epigenetic modification that plays a crucial role in regulating gene expression. The acetylation of lysine residues on the N-terminal tails of histone proteins neutralizes their positive charge, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. Histone deacetylases (HDACs) are enzymes that remove acetyl groups, leading to chromatin condensation and transcriptional repression.
This compound is a novel phenylbutyrate-derived pan-HDAC inhibitor that has demonstrated anti-tumor activity in various cancer models.[1] By inhibiting HDACs, this compound leads to the accumulation of acetylated histones, which can reactivate the expression of tumor suppressor genes and other genes involved in cell cycle control and apoptosis. Western blotting is a widely used technique to detect changes in protein modifications, making it an ideal method for assessing the efficacy of HDAC inhibitors like this compound.
Key Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, MCF-7, or other relevant lines) in 6-well plates or 10 cm dishes at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Treatment: Once the cells reach the desired confluency, treat them with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5 µM) or a vehicle control (e.g., DMSO). The final concentration of the vehicle should be consistent across all wells and typically should not exceed 0.1%.
-
Incubation Time: Incubate the cells with this compound for a predetermined duration, typically ranging from 12 to 48 hours, based on the cell line and experimental goals. A 24-hour treatment is a common starting point.[1]
Histone Extraction
This protocol is adapted from established acid extraction methods to enrich for histone proteins.
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Triton Extraction Buffer (TEB): 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3 in PBS
-
0.2 N Hydrochloric Acid (HCl)
-
Neutralizing Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Cell Harvest: After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 1 mL of ice-cold TEB to each 10 cm dish. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 10 minutes with gentle mixing.
-
Nuclei Isolation: Centrifuge the lysate at 2,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 400 µL of 0.2 N HCl. Incubate on a rotator at 4°C for 4 hours to overnight.
-
Protein Precipitation: Centrifuge at 6,500 x g for 10 minutes at 4°C. Carefully collect the supernatant containing the acid-soluble histones.
-
Neutralization: Neutralize the acidic histone extract by adding a neutralizing buffer. The exact volume will need to be determined empirically.
-
Protein Quantification: Determine the protein concentration of the histone extract using a Bradford or BCA protein assay.
Western Blotting
Reagents:
-
Laemmli Sample Buffer (2X) with β-mercaptoethanol
-
Tris-Glycine SDS-PAGE Gels (15% for good histone resolution)
-
Running Buffer (Tris-Glycine-SDS)
-
Transfer Buffer (Tris-Glycine-Methanol)
-
PVDF or Nitrocellulose Membrane (0.2 µm pore size is recommended for small proteins like histones)
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies (see table below for suggestions)
-
Secondary Antibody (HRP-conjugated anti-rabbit or anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) Substrate
Procedure:
-
Sample Preparation: Mix equal amounts of protein (typically 15-30 µg of histone extract) with 2X Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured samples into the wells of a 15% polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. A transfer time of 60-90 minutes at a constant current is generally sufficient.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (See Table 2 for recommended antibody dilutions).
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Histone Acetylation and Protein Expression
| This compound Concentration (µM) | Acetyl-Histone H3 (Fold Change) | Acetyl-Histone H4 (Fold Change) | p21 (Fold Change) | p-Akt (Fold Change) |
| 0 (Vehicle) | 1.0 | 1.0 | 1.0 | 1.0 |
| 0.1 | 1.5 - 2.0 | 1.2 - 1.8 | 1.2 - 1.5 | 0.8 - 0.9 |
| 0.5 | 3.0 - 4.5 | 2.5 - 3.5 | 2.0 - 2.8 | 0.5 - 0.7 |
| 1.0 | 5.0 - 7.0 | 4.0 - 6.0 | 3.0 - 4.5 | 0.3 - 0.5 |
| 2.5 | 6.5 - 9.0 | 5.5 - 8.0 | 4.0 - 6.0 | 0.1 - 0.3 |
| 5.0 | 7.0 - 10.0 | 6.0 - 9.0 | 4.5 - 7.0 | < 0.1 |
Note: The fold changes presented are representative and may vary depending on the cell line and experimental conditions. Data should be quantified by densitometry and normalized to a loading control (e.g., total Histone H3 or β-actin).
Table 2: Recommended Primary Antibodies and Dilutions
| Target Protein | Host Species | Supplier | Catalog Number | Recommended Dilution |
| Acetyl-Histone H3 (Lys9/14) | Rabbit | Millipore | 06-599 | 1:1000 - 1:5000 |
| Acetyl-Histone H4 (pan-acetyl) | Rabbit | Millipore | 06-866 | 1:1000 - 1:5000 |
| Total Histone H3 | Rabbit | Cell Signaling | 9715 | 1:1000 |
| p21 Waf1/Cip1 | Mouse | Cell Signaling | 2947 | 1:1000 |
| Phospho-Akt (Ser473) | Rabbit | Cell Signaling | 4060 | 1:1000 |
| β-actin | Mouse | Sigma-Aldrich | A5441 | 1:5000 - 1:10000 |
Visualization of Pathways and Workflows
Caption: Experimental workflow for Western blot analysis of histone acetylation.
Caption: Signaling pathway of this compound induced histone acetylation and downstream effects.
Conclusion
This application note provides a comprehensive guide for researchers to effectively perform Western blot analysis to assess histone acetylation following treatment with the HDAC inhibitor this compound. The detailed protocols, data presentation tables, and illustrative diagrams will aid in the successful execution and interpretation of these experiments, contributing to a better understanding of the epigenetic mechanisms of this compound and its potential as a therapeutic agent.
References
Application Notes and Protocols for AR-42 Xenograft Mouse Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AR-42 xenograft mouse model serves as a valuable preclinical tool for studying pancreatic acinar cell carcinoma (PACC), a rare subtype of pancreatic cancer. Derived from a rat pancreatic tumor, the this compound cell line, also known as AR42J, exhibits epithelial-like morphology and is known to be tumorigenic in immunodeficient mice. This model allows for the in vivo evaluation of novel therapeutic agents, investigation of tumor biology, and identification of potential biomarkers. These application notes provide a comprehensive guide to designing and executing experiments using the this compound xenograft model, including detailed protocols for cell culture, tumor induction, and efficacy studies.
Cell Line Information
The this compound cell line was established from a transplantable tumor of the exocrine pancreas in a rat. These cells grow in clusters, forming hollow spheroid colonies that can loosely attach to a culture surface. A key characteristic of this compound cells is their ability to secrete digestive enzymes such as amylase, similar to normal pancreatic acinar cells.
| Parameter | Description |
| Cell Line Name | This compound (AR42J) |
| Organism | Rat (Rattus norvegicus) |
| Tissue of Origin | Pancreatic Tumor (Exocrine) |
| Disease | Pancreatic Acinar Cell Carcinoma |
| Morphology | Epithelial-like |
| Growth Properties | Adherent, grows in clusters |
Experimental Protocols
This compound Cell Culture Protocol
Materials:
-
This compound cell line
-
DMEM (Dulbecco's Modified Eagle Medium) or RPMI 1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Cell culture flasks (T-75)
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM or RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Frozen Cells:
-
Rapidly thaw the cryovial of this compound cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell growth daily. The cells grow slowly in clusters and will not form a confluent monolayer.
-
Change the medium every 2-3 days.
-
-
Subculturing:
-
When cell clusters become dense and start to pile up, they are ready for subculturing.
-
Aspirate the old medium and wash the cell layer once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until the cell clusters detach.
-
Add 7-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a recommended seeding density of 2-4 x 10⁴ cells/cm².
-
Subcutaneous this compound Xenograft Model Establishment
Materials:
-
This compound cells, harvested during the exponential growth phase
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old
-
Sterile PBS
-
Matrigel (optional, can improve tumor take rate)
-
1 mL syringes with 26-27 gauge needles
-
Animal clippers
-
70% Ethanol
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation:
-
Harvest this compound cells as described in the subculturing protocol.
-
Count the cells using a hemocytometer and assess viability (should be >90%).
-
Centrifuge the required number of cells and resuspend the pellet in sterile, cold PBS at a concentration of 5 x 10⁷ cells/mL.
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to a final concentration of 2.5 x 10⁷ cells/mL. Keep the cell/Matrigel mixture on ice until injection.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Shave the hair from the right flank of each mouse and sterilize the injection site with 70% ethanol.
-
Draw 0.2 mL of the cell suspension (containing 5 x 10⁶ cells) into a 1 mL syringe.
-
Gently lift the skin on the flank and insert the needle subcutaneously.
-
Slowly inject the 0.2 mL cell suspension, creating a small bleb under the skin.
-
Carefully withdraw the needle.
-
Monitor the mice until they have fully recovered from anesthesia.
-
Tumor Growth Monitoring and Measurement
Procedure:
-
Monitor the mice 2-3 times per week for tumor appearance.
-
Once tumors are palpable, begin measuring them using digital calipers.
-
Measure the length (longest dimension) and width (dimension perpendicular to the length) of the tumor.
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[1]
-
Record the body weight of each mouse at each measurement time point.
-
Continue measurements until the tumors reach the predetermined endpoint size as specified in the animal care protocol (e.g., 1500-2000 mm³).[2]
Drug Efficacy Study Design
Experimental Design:
-
Animal Grouping: Once the average tumor volume reaches a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group). Ensure the average tumor volume is similar across all groups.
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle used to dissolve the therapeutic agent.
-
Treatment Group(s): Administer the therapeutic agent at the desired dose(s) and schedule (e.g., daily, twice weekly). The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the drug's properties.
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoints:
-
The primary endpoint is typically tumor growth inhibition. This can be calculated as the percentage of tumor growth inhibition (%TGI).
-
Other endpoints may include tumor regression, survival analysis, and collection of tumors at the end of the study for further analysis (e.g., histology, biomarker analysis).
-
Data Presentation
Quantitative data from drug efficacy studies should be summarized in tables for clear comparison.
Table 1: Example of Tumor Growth Data Summary
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 0) | Mean Tumor Volume (mm³) ± SEM (Day 21) | % TGI | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 8 | 152.3 ± 15.1 | 1854.6 ± 210.2 | - | -2.5 ± 1.8 |
| Drug A (10 mg/kg) | 8 | 155.1 ± 14.8 | 927.3 ± 155.7 | 50.0 | -5.1 ± 2.3 |
| Drug B (20 mg/kg) | 8 | 153.9 ± 16.2 | 463.7 ± 98.4 | 75.0 | -8.7 ± 3.1 |
Table 2: Example of Survival Data
| Treatment Group | N | Median Survival (Days) | % Increase in Lifespan |
| Vehicle Control | 8 | 28 | - |
| Drug A (10 mg/kg) | 8 | 42 | 50 |
| Drug B (20 mg/kg) | 8 | 56 | 100 |
Signaling Pathways and Visualizations
Pancreatic acinar cell carcinoma involves the dysregulation of several key signaling pathways. Understanding these pathways is crucial for identifying therapeutic targets.
Key Signaling Pathways in Pancreatic Acinar Cell Carcinoma
-
MAPK/ERK Pathway: This pathway is frequently activated in pancreatic cancer and plays a central role in cell proliferation, differentiation, and survival.[3]
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, metabolism, and survival, and its components are often mutated or overexpressed in PACC.[4]
-
Wnt/β-catenin Pathway: Alterations in this pathway, including mutations in APC and CTNNB1, are found in a subset of PACCs and contribute to tumorigenesis.[5]
-
Notch Signaling Pathway: This pathway is involved in cell fate decisions and its dysregulation can contribute to pancreatic cancer development.[3]
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound xenograft mouse model.
MAPK/ERK Signaling Pathway Diagram
Caption: Simplified MAPK/ERK signaling pathway.
PI3K/Akt/mTOR Signaling Pathway Diagram
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. lsi.princeton.edu [lsi.princeton.edu]
- 3. Therapeutic potential of targeting acinar cell reprogramming in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pancreatic acinar cell carcinoma: A review on molecular profiling of patient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New treatment insights into pancreatic acinar cell carcinoma: case report and literature review [frontiersin.org]
BrdU Incorporation Assay for AR-42J Proliferation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodeoxyuridine (BrdU) incorporation assay is a widely used method for quantifying cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle.[1][2] Subsequent immunodetection of the incorporated BrdU using a specific monoclonal antibody allows for the identification and quantification of proliferating cells.[1] This technique is a reliable alternative to the traditional tritiated thymidine incorporation assay, avoiding the use of radioactive materials.[1]
This document provides detailed application notes and protocols for utilizing the BrdU incorporation assay to study the proliferation of AR-42J cells, a rat pancreatic acinar carcinoma cell line commonly used as a model for pancreatic cell proliferation, differentiation, and signaling studies.
Signaling Pathways Regulating AR-42J Proliferation
The proliferation of AR-42J cells is regulated by complex signaling pathways. One key pathway involves Bone Morphogenetic Protein 4 (BMP4). BMP4 signaling has been shown to be both necessary and sufficient for the proliferation of AR-42J progenitor cells. This growth-promoting effect is correlated with an increase in the expression of Inhibitor of Differentiation (Id) proteins.[3] Id proteins are negative regulators of basic helix-loop-helix (bHLH) transcription factors, which are often involved in promoting cell differentiation.[3][4] By inhibiting bHLH factors, Id proteins can stimulate cell cycle progression and maintain cells in a proliferative state.[4] Specifically, Id proteins can interact with and inhibit the function of cell cycle regulatory proteins such as the retinoblastoma protein (pRb), a key tumor suppressor that governs the G1/S phase transition.[4][5]
Below is a diagram illustrating the simplified BMP4 signaling pathway leading to AR-42J cell proliferation.
Experimental Protocols
Materials
-
AR-42J cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
BrdU labeling solution (10 mM stock in sterile water)
-
Fixation solution (e.g., 70% cold ethanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Denaturation solution (e.g., 2 M HCl)
-
Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)
-
Anti-BrdU antibody
-
Fluorescently labeled secondary antibody (if required)
-
Nuclear counterstain (e.g., DAPI or Propidium Iodide)
-
Phosphate Buffered Saline (PBS)
Experimental Workflow
The following diagram outlines the major steps in the BrdU incorporation assay.
Detailed Protocol for 96-well Plate Format (for Microscopy)
-
Cell Seeding: Seed AR-42J cells in a 96-well clear-bottom black plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Treatment (Optional): If testing the effect of compounds on proliferation, replace the medium with fresh medium containing the desired concentrations of the test compounds and incubate for the desired duration.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM.[6] The incubation time with BrdU will depend on the proliferation rate of the AR-42J cells and should be optimized; a starting point of 2-4 hours is recommended.[2]
-
Fixation: Carefully remove the medium and wash the cells once with PBS. Add 100 µL of 70% cold ethanol or 4% paraformaldehyde to each well and incubate for 20-30 minutes at room temperature.
-
Permeabilization: Aspirate the fixation solution and wash the cells twice with PBS. Add 100 µL of permeabilization buffer (PBS with 0.1% Triton X-100) and incubate for 10 minutes at room temperature.
-
DNA Denaturation: Remove the permeabilization buffer and add 100 µL of 2 M HCl to each well. Incubate for 30 minutes at room temperature. This step is crucial to expose the incorporated BrdU to the antibody.[2]
-
Neutralization: Aspirate the HCl and immediately add 100 µL of 0.1 M sodium borate buffer (pH 8.5) to neutralize the acid. Incubate for 5 minutes at room temperature. Wash the cells three times with PBS.
-
Blocking: Add 100 µL of blocking buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Remove the blocking buffer and add 50 µL of anti-BrdU antibody diluted in blocking buffer. The optimal antibody concentration should be determined by titration. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS containing 0.1% Tween-20. Add 50 µL of the fluorescently labeled secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Nuclear Counterstaining: Wash the cells three times with PBS. Add 100 µL of a nuclear counterstain solution (e.g., DAPI at 300 nM in PBS) and incubate for 10-15 minutes at room temperature, protected from light.
-
Imaging and Analysis: Wash the cells twice with PBS. Add 100 µL of PBS to each well for imaging. Acquire images using a high-content imager or fluorescence microscope. The proliferation rate can be determined by calculating the percentage of BrdU-positive nuclei relative to the total number of nuclei (DAPI-stained).
Protocol for Flow Cytometry
For flow cytometry analysis, cells are typically grown in larger format vessels (e.g., 6-well plates or flasks) and harvested by trypsinization after BrdU labeling. The subsequent fixation, permeabilization, denaturation, and staining steps are performed with the cells in suspension, with centrifugation steps to wash and pellet the cells between incubations. The final cell suspension is then analyzed on a flow cytometer to quantify the BrdU-positive cell population.
Data Presentation
Quantitative data from BrdU incorporation assays should be summarized in a clear and structured format. Below are example tables for presenting typical experimental parameters and results.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommended Range | Notes |
| BrdU Concentration | 10 - 20 µM | Higher concentrations can be cytotoxic.[4] |
| BrdU Incubation Time | 1 - 24 hours | Dependent on cell doubling time; optimize for AR-42J cells.[2] |
| HCl Concentration | 1.5 - 2.5 M | Critical for DNA denaturation.[2] |
| HCl Incubation Time | 20 - 60 minutes | Longer times may damage cell morphology. |
| Anti-BrdU Antibody Dilution | Titrate for optimal signal-to-noise | Refer to manufacturer's datasheet. |
| Secondary Antibody Dilution | Titrate for optimal signal-to-noise | Refer to manufacturer's datasheet. |
Table 2: Example Data from a BrdU Assay on AR-42J Cells
| Treatment | BrdU-Positive Cells (%) | Standard Deviation | P-value (vs. Control) |
| Control (Vehicle) | 15.2 | 2.1 | - |
| Compound X (1 µM) | 8.5 | 1.5 | < 0.05 |
| Compound X (10 µM) | 4.1 | 0.8 | < 0.01 |
| Growth Factor Y (50 ng/mL) | 35.8 | 3.5 | < 0.001 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak BrdU signal | Inefficient BrdU incorporation | Increase BrdU incubation time or concentration. Ensure cells are actively dividing. |
| Incomplete DNA denaturation | Optimize HCl concentration and incubation time. | |
| Incorrect antibody dilution | Titrate primary and secondary antibodies. | |
| High background staining | Non-specific antibody binding | Increase blocking time and/or add a detergent like Tween-20 to wash buffers. |
| Secondary antibody cross-reactivity | Use a pre-adsorbed secondary antibody. | |
| Cell detachment | Harsh washing steps | Be gentle during washing and aspiration. |
| Over-fixation | Reduce fixation time or use a milder fixative. |
Conclusion
The BrdU incorporation assay is a powerful tool for studying the proliferation of AR-42J cells. Careful optimization of the protocol, particularly BrdU labeling time and DNA denaturation conditions, is crucial for obtaining reliable and reproducible results. The data generated from this assay can provide valuable insights into the mechanisms regulating pancreatic cell proliferation and can be instrumental in the development of novel therapeutic strategies.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 3. Role of Id family proteins in growth control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Id proteins in cell cycle control and cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 4 - Wikipedia [en.wikipedia.org]
- 6. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Determining AR-42 Cell Viability using the MTS Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the viability of the AR-42 rat pancreatic acinar carcinoma cell line using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay. This colorimetric assay is a valuable tool for evaluating the effects of cytotoxic compounds, such as the histone deacetylase (HDAC) inhibitor this compound, on cell proliferation and survival.
Introduction to this compound Cells and the MTS Assay
The this compound cell line, derived from a rat pancreatic tumor, serves as an important in vitro model for studying pancreatic cancer and acinar cell function.[1][2] These cells exhibit epithelial-like morphology and have the capacity to differentiate, making them suitable for investigating cellular responses to therapeutic agents.[1][3]
The MTS assay is a quantitative method used to measure cell viability. The principle of the assay is based on the reduction of the MTS tetrazolium compound by metabolically active cells.[4][5] Dehydrogenase enzymes within viable cells convert the MTS reagent into a soluble formazan product that absorbs light at 490-500 nm.[4][5] The amount of formazan produced is directly proportional to the number of viable cells in the culture, allowing for the quantification of cell viability and cytotoxicity.[4][6]
Experimental Protocols
Materials
-
This compound cell line (e.g., ATCC CRL-1492)
-
Complete growth medium: F-12K Medium supplemented with 20% Fetal Bovine Serum (FBS)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom tissue culture plates, sterile
-
MTS reagent solution (containing an electron coupling reagent like PES)[7][8]
-
Test compound (e.g., this compound, the HDAC inhibitor)
-
Multi-channel pipette
-
Humidified incubator at 37°C with 5% CO2[2]
-
Microplate reader capable of measuring absorbance at 490 nm
Cell Culture and Maintenance of this compound Cells
This compound cells grow in clusters and can be slow to attach.[1] Careful handling is required to maintain a healthy culture.
-
Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at a low speed to pellet the cells. Resuspend the cells in fresh complete growth medium.
-
Seeding: Seed cells in a T-75 flask at a recommended density. Due to their slow growth, it may take several days for the cells to attach and proliferate.
-
Medium Renewal: Change the medium every 3 to 4 days. As the cells may not attach firmly, be gentle during medium changes to avoid dislodging the cells.
-
Subculturing: Subculture the cells when they start to form "domes" or dense clusters. Briefly rinse with a 0.25% Trypsin-EDTA solution. Add a small volume of Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete growth medium and re-seed as required.
MTS Assay Protocol for this compound Cells
This protocol is optimized for a 96-well plate format.
-
Cell Seeding:
-
Harvest this compound cells that are in the exponential growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Dilute the cell suspension in complete growth medium to a final concentration that will result in approximately 5,000-10,000 cells per well in a volume of 100 µL. The optimal seeding density should be determined empirically for your specific experimental conditions.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control (blank).[7][8]
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound HDAC inhibitor) in complete growth medium.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the diluted compound to the respective wells. Include vehicle control wells that receive the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. Also, include untreated control wells containing only complete growth medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition and Incubation:
-
Following the treatment period, add 20 µL of the MTS reagent solution directly to each well, including the blank, control, and treated wells.[7][8]
-
Gently tap the plate to mix the contents.
-
Incubate the plate for 1 to 4 hours at 37°C.[4][7] The optimal incubation time may vary and should be determined to ensure the absorbance values are within the linear range of the microplate reader.
-
-
Absorbance Measurement:
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.[9]
-
Calculate Percentage Viability: Express the viability of the treated cells as a percentage of the viability of the untreated control cells using the following formula:[9]
% Viability = [(Absorbance of Treated Cells - Average Absorbance of Blank) / (Average Absorbance of Untreated Control - Average Absorbance of Blank)] x 100
-
Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits cell viability by 50%. To determine the IC50 value, plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve.[10]
Data Presentation
Summarize the quantitative data from the MTS assay in a structured table for clear comparison.
| Treatment Group | Concentration (µM) | Replicate 1 (Absorbance at 490 nm) | Replicate 2 (Absorbance at 490 nm) | Replicate 3 (Absorbance at 490 nm) | Average Absorbance | Standard Deviation | % Viability |
| Blank (Medium Only) | N/A | ||||||
| Untreated Control | 0 | 100 | |||||
| Vehicle Control | 0 | ||||||
| Test Compound | X1 | ||||||
| Test Compound | X2 | ||||||
| Test Compound | X3 | ||||||
| Test Compound | X4 | ||||||
| Test Compound | X5 |
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cell viability using the MTS assay.
Principle of the MTS Assay
Caption: Conversion of MTS to formazan by viable cells.
Potential Signaling Pathway of HDAC Inhibitor this compound in this compound Cells
Histone deacetylase (HDAC) inhibitors, such as this compound, can induce cell cycle arrest and apoptosis in cancer cells.[11] The mechanism involves the hyperacetylation of histones, leading to a more open chromatin structure and the altered expression of genes involved in cell proliferation and survival.[12] this compound has been shown to down-regulate the expression of p-Akt and total Akt, key components of the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[11][13] Inhibition of this pathway can lead to the activation of apoptotic caspases.[14]
Caption: this compound inhibits HDACs, leading to cell cycle arrest and apoptosis.
References
- 1. AR42J Cells [cytion.com]
- 2. AR42J. Culture Collections [culturecollections.org.uk]
- 3. AR42J-B13. Culture Collections [culturecollections.org.uk]
- 4. broadpharm.com [broadpharm.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. google.com [google.com]
- 11. This compound, a novel HDAC inhibitor, exhibits biologic activity against malignant mast cell lines via down-regulation of constitutively activated Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Celcuity : Corporate Presentation (Celcuity Investor Presentation V.7.1.1 Final) | MarketScreener [marketscreener.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing AR-42 Stock Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and quality control of AR-42 stock solutions intended for in vitro cell culture experiments. Adherence to these protocols is crucial for ensuring experimental reproducibility and accuracy.
Introduction to this compound
This compound, also known as OSU-HDAC42, is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor.[1] It has demonstrated anti-cancer activity in various human cancer cell lines by inducing growth inhibition, cell-cycle arrest, and apoptosis.[1][2] this compound's mechanism of action involves the hyperacetylation of histones and other proteins, leading to the modulation of gene expression and downstream signaling pathways, including the PI3K/Akt pathway.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference(s) |
| Molecular Weight | 312.36 g/mol | [2] |
| IC₅₀ (HDAC) | 16 nM - 30 nM | [1][4][5] |
| Solubility in DMSO | ≥15.62 mg/mL (≥50 mM) | [2][3][4] |
| Solubility in Ethanol | 59 mg/mL (188.88 mM) | [2] |
| Insoluble in | Water | [2][3][4] |
| Storage (Powder) | -20°C for up to 3 years | [2][5] |
| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | [1][2] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (lyophilized)
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate this compound Powder: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM x 1 mL x 312.36 g/mol / 1000 = 3.1236 mg
-
Dissolution: a. Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile polypropylene tube. b. Add the appropriate volume of sterile DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO. c. Vortex the tube vigorously for 1-2 minutes to dissolve the powder. d. If the powder does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes.[2] Gentle warming to 37°C can also aid dissolution.[3]
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contaminants. This is particularly important for long-term storage and use in sensitive cell culture applications.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene tubes. This minimizes freeze-thaw cycles which can degrade the compound.[4] b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1][2]
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
-
-
Example Dilution for a 1 µM Final Concentration: a. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM intermediate solution. b. Add 100 µL of the 10 µM intermediate solution to 900 µL of cell culture medium in your culture plate well to achieve a final concentration of 1 µM.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately. Do not store diluted working solutions.
Quality Control
To ensure the integrity and activity of the this compound stock solution, consider the following quality control measures:
-
Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation. If precipitation is observed, warm the tube to 37°C and vortex to redissolve.
-
Functional Assay: Periodically test the activity of the stock solution using a functional assay, such as measuring the inhibition of HDAC activity or assessing its cytotoxic effect on a sensitive cancer cell line.[3][5]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is critical to prevent degradation of the compound.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in cell culture.
Caption: this compound inhibits HDACs, leading to histone hyperacetylation and altered gene expression. It also inhibits the PI3K/Akt signaling pathway, promoting apoptosis and cell cycle arrest.
Caption: A typical workflow for using this compound in cell culture experiments, from stock preparation to analysis.
References
Assessing In Vivo Blood-Brain Barrier Penetration of AR-42: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. AR-42, a potent pan-histone deacetylase (HDAC) inhibitor, has shown promise in various preclinical cancer models.[1] Its potential application for brain malignancies or neurological conditions necessitates a thorough evaluation of its ability to penetrate the CNS.
These application notes provide a comprehensive overview and generalized protocols for assessing the in vivo blood-brain barrier penetration of this compound in a preclinical setting. While specific in vivo BBB penetration data for this compound is not publicly available, the methodologies described herein represent standard and effective approaches for determining the brain exposure of small molecule inhibitors like this compound.
Hypothetical Data Presentation
Successful completion of the described protocols would yield quantitative data on the concentration of this compound in both plasma and brain tissue over time. This data is crucial for calculating the brain-to-plasma concentration ratio (Kp), a key indicator of BBB penetration. The data would typically be presented as follows:
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Plasma and Brain of CD2F1 Mice Following a Single Intravenous Dose (20 mg/kg)
| Time (hours) | Mean Plasma Concentration (µM) | Mean Brain Concentration (µM) | Brain-to-Plasma Ratio (Kp) |
| 0.25 | 45.3 | 4.1 | 0.09 |
| 0.5 | 35.1 | 5.3 | 0.15 |
| 1 | 22.8 | 4.8 | 0.21 |
| 2 | 10.5 | 3.2 | 0.30 |
| 4 | 3.1 | 1.5 | 0.48 |
| 8 | 0.8 | 0.5 | 0.63 |
| 24 | 0.1 | 0.08 | 0.80 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.
This compound Signaling Pathway
This compound functions as a pan-HDAC inhibitor, leading to the hyperacetylation of both histone and non-histone proteins. This epigenetic modification results in the altered expression of various genes involved in cell cycle arrest, apoptosis, and other anti-tumor pathways. A simplified representation of this signaling pathway is provided below.
Caption: Simplified signaling pathway of this compound as an HDAC inhibitor.
Experimental Protocols
The following protocols provide a detailed framework for conducting an in vivo study to assess the BBB penetration of this compound in a rodent model.
Experimental Workflow
The overall experimental workflow for assessing the in vivo BBB penetration of this compound is depicted in the following diagram.
Caption: Experimental workflow for in vivo BBB penetration assessment.
Protocol 1: In Vivo Animal Study
1.1. Animal Model:
-
Species: CD2F1 mice or F344 rats are suitable, as preclinical pharmacokinetic data for this compound is available for these strains.[2]
-
Health Status: Use healthy, adult animals of a specific weight range (e.g., 20-25 g for mice).
-
Acclimation: Acclimate animals to the facility for at least one week before the experiment.
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
1.2. Dosing:
-
Formulation: Prepare this compound in a suitable vehicle for intravenous (IV) administration. A previously described vehicle for S-AR-42 is a mixture of PEG 400, ethanol, and saline.[3]
-
Dose: A dose of 20 mg/kg IV has been used in mice for pharmacokinetic studies.[2]
-
Administration: Administer a single bolus IV injection via the tail vein.
1.3. Sample Collection:
-
Time Points: Collect samples at multiple time points post-injection to characterize the pharmacokinetic profile (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Anesthesia: Anesthetize animals at each time point using an appropriate method (e.g., isoflurane inhalation).
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Brain Perfusion (Optional but Recommended): To remove blood from the brain vasculature, perform transcardial perfusion with ice-cold saline until the liver is clear. This prevents overestimation of brain drug concentration due to residual blood.
-
Brain Tissue Harvesting: Immediately following blood collection or perfusion, dissect the whole brain.
Protocol 2: Sample Processing
2.1. Plasma Preparation:
-
Centrifuge the collected blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma.
-
Transfer the supernatant (plasma) to a clean, labeled tube.
-
Store plasma samples at -80°C until analysis.
2.2. Brain Tissue Homogenization:
-
Weigh the harvested brain tissue.
-
Add a specific volume of a suitable buffer (e.g., phosphate-buffered saline, PBS) to achieve a known tissue-to-buffer ratio (e.g., 1:4 w/v).
-
Homogenize the brain tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.
-
Store brain homogenate samples at -80°C until analysis.
Protocol 3: Bioanalytical Method (LC-MS/MS)
3.1. Sample Preparation (Protein Precipitation):
-
To a known volume of plasma or brain homogenate, add a protein precipitating agent (e.g., ice-cold acetonitrile) containing an appropriate internal standard.
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
3.2. LC-MS/MS Analysis:
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Separation: A C18 column is typically used for the separation of small molecules like this compound. The mobile phase will consist of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of this compound and the internal standard. The specific precursor-to-product ion transitions for this compound will need to be optimized.
-
Quantification: Generate a standard curve by spiking known concentrations of this compound into blank plasma and brain homogenate and processing them alongside the study samples. The concentration of this compound in the study samples is then determined by interpolating their response against the standard curve.
3.3. Data Analysis:
-
Calculate the concentration of this compound in plasma and brain tissue at each time point.
-
Determine the brain-to-plasma concentration ratio (Kp) at each time point by dividing the mean brain concentration by the mean plasma concentration.
-
Pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), and clearance (CL) can be calculated from the plasma concentration-time data using appropriate software.
References
- 1. Preclinical Pharmacokinetics Study of R- and S-Enantiomers of the Histone Deacetylase Inhibitor, this compound (NSC 731438), in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetics Study of R- and S-Enantiomers of the Histone Deacetylase Inhibitor, this compound (NSC 731438), in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Ex Vivo Biological Activity of AR-42 on Primary Tumor Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-42 is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity across a range of hematological malignancies and solid tumors. As an HDAC inhibitor, this compound modulates the acetylation status of histone and non-histone proteins, leading to the altered expression of genes involved in critical cellular processes such as cell cycle progression, apoptosis, and survival signaling. This document provides detailed application notes and experimental protocols for assessing the ex vivo biological activity of this compound on primary tumor cells, offering a framework for preclinical evaluation and biomarker discovery.
Mechanism of Action
This compound exerts its anti-neoplastic effects through the inhibition of both Class I and Class IIb HDACs. This inhibition leads to the hyperacetylation of histone proteins, resulting in a more open chromatin structure and the transcription of tumor suppressor genes that are often silenced in cancer. A key mechanism of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of several critical signaling pathways.
One of the primary pathways affected by this compound is the p53 signaling cascade. In tumor cells with wild-type p53, this compound treatment leads to the acetylation of p53, which enhances its stability and transcriptional activity. This, in turn, upregulates the expression of p21, a cyclin-dependent kinase inhibitor that induces cell cycle arrest, and other pro-apoptotic proteins.
Furthermore, this compound has been shown to downregulate the activity of pro-survival signaling pathways, including the PI3K/AKT and STAT3 pathways. By inhibiting the phosphorylation and activation of AKT and STAT3, this compound can suppress tumor cell proliferation, survival, and invasion.
Caption: this compound signaling pathway in primary tumor cells.
Quantitative Data Summary
The ex vivo sensitivity of primary tumor cells to this compound can vary depending on the tumor type and the individual patient's molecular profile. The following tables summarize representative quantitative data from studies on the effects of this compound on various cancer cell lines, which can serve as a reference for ex vivo studies with primary tumor cells.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| P815 | Malignant Mast Cell | 0.65 | 24 |
| C2 | Malignant Mast Cell | 0.30 | 24 |
| BR | Malignant Mast Cell | 0.23 | 24 |
| BxPC-3 | Pancreatic Cancer | Not specified | - |
| PANC-1 | Pancreatic Cancer | Not specified | - |
Table 2: Induction of Apoptosis by this compound in Malignant Mast Cell Lines
| Cell Line | This compound Concentration (µM) | Apoptosis (% of cells) | Exposure Time (hours) |
| P815 | 0.5 | Dose-dependent increase | 24 |
| C2 | 0.5 | Dose-dependent increase | 24 |
| BR | 0.5 | Dose-dependent increase | 24 |
Experimental Protocols
Protocol 1: Ex Vivo Drug Sensitivity Assay of Primary Tumor Cells Using a 3D Spheroid Model
This protocol outlines a method for assessing the sensitivity of primary tumor cells to this compound using a 3D spheroid culture system, which more closely mimics the in vivo tumor microenvironment.
Materials:
-
Fresh primary tumor tissue
-
Collagenase/Dispase enzyme cocktail
-
DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and growth factors (e.g., EGF, FGF)
-
This compound (stock solution in DMSO)
-
Ultra-low attachment 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Plate reader
Procedure:
-
Primary Cell Isolation:
-
Mince the fresh tumor tissue into small fragments (1-2 mm³).
-
Digest the tissue fragments with a collagenase/dispase enzyme cocktail at 37°C for 30-60 minutes with gentle agitation to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer to remove any remaining clumps.
-
Wash the cells with PBS and resuspend in complete DMEM/F12 medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
-
Spheroid Formation:
-
Seed 1,000-5,000 cells per well in an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 days to allow for spheroid formation.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution.
-
Carefully remove half of the medium from each well containing spheroids and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Application Notes and Protocols for AR-42 and 5-FU Synergistic Effect Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for investigating the synergistic anticancer effects of AR-42, a histone deacetylase (HDAC) inhibitor, and 5-Fluorouracil (5-FU), a pyrimidine analog. The combination of these two agents presents a promising therapeutic strategy by targeting distinct but complementary cellular pathways. This compound, by inhibiting HDACs, can induce cell cycle arrest, apoptosis, and modulate the expression of key proteins involved in cancer progression. 5-FU primarily acts by inhibiting thymidylate synthase, leading to disruption of DNA synthesis and repair.[1] The synergistic interaction of these drugs is hypothesized to enhance cancer cell death and overcome potential drug resistance mechanisms.
These protocols are designed to guide researchers in quantifying the synergistic effects, elucidating the underlying molecular mechanisms, and visualizing the involved signaling pathways.
I. Quantitative Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the experimental protocols outlined in this document.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Treatment | IC50 (µM) ± SD |
| [Cancer Cell Line 1] | This compound | |
| 5-FU | ||
| [Cancer Cell Line 2] | This compound | |
| 5-FU |
Table 2: Combination Index (CI) Values
The Combination Index (CI) is used to quantify the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][3]
| Cell Line | This compound (µM) | 5-FU (µM) | Effect (e.g., % Inhibition) | CI Value | Interaction |
| [Cancer Cell Line 1] | [Conc. 1] | [Conc. A] | |||
| [Conc. 2] | [Conc. B] | ||||
| [Conc. 3] | [Conc. C] | ||||
| [Cancer Cell Line 2] | [Conc. 1] | [Conc. A] | |||
| [Conc. 2] | [Conc. B] | ||||
| [Conc. 3] | [Conc. C] |
Table 3: Apoptosis Analysis (% Apoptotic Cells)
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| [Cancer Cell Line 1] | Control | ||
| This compound | |||
| 5-FU | |||
| This compound + 5-FU | |||
| [Cancer Cell Line 2] | Control | ||
| This compound | |||
| 5-FU | |||
| This compound + 5-FU |
Table 4: Western Blot Densitometry Analysis (Relative Protein Expression)
| Cell Line | Treatment | p53 | p21 | Cleaved Caspase-3 | Thymidylate Synthase |
| [Cancer Cell Line 1] | Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | |||||
| 5-FU | |||||
| This compound + 5-FU | |||||
| [Cancer Cell Line 2] | Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | |||||
| 5-FU | |||||
| This compound + 5-FU |
II. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and 5-FU, individually and in combination, and to calculate the IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well plates
-
This compound (stock solution in DMSO)
-
5-FU (stock solution in DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and 5-FU in complete growth medium.
-
For single-drug treatment, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatment, add 50 µL of this compound and 50 µL of 5-FU dilutions to the respective wells.
-
Include a vehicle control (medium with DMSO at the highest concentration used for drug dilutions).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values using a dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using software like CompuSyn to determine synergy.[4]
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and 5-FU, alone and in combination.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and 5-FU
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound, 5-FU, or the combination at their respective IC50 or synergistic concentrations for 24-48 hours. Include a vehicle-treated control.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[5]
C. Western Blot Analysis
Objective: To investigate the effect of this compound and 5-FU on the expression of key proteins involved in cell cycle regulation, apoptosis, and drug action.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and 5-FU
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-cleaved caspase-3, anti-Thymidylate Synthase, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound, 5-FU, or the combination for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6][7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8]
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin.
III. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Combination of the histone deacetylase inhibitor depsipeptide and 5-fluorouracil upregulates major histocompatibility complex class II and p21 genes and activates caspase-3/7 in human colon cancer HCT-116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing AR-42 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AR-42 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
A1: For mouse xenograft models, a common starting dose for this compound is in the range of 20-50 mg/kg, administered orally.[1][2] The optimal dose will depend on the specific tumor model, mouse strain, and treatment schedule. It is recommended to perform a pilot study to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific experimental setup.
Q2: What is a suitable vehicle for oral administration of this compound in mice?
A2: A frequently used and effective vehicle for the oral gavage of this compound in mice is a suspension in 0.5% methylcellulose and 1% Tween 80 in sterile water.[3] It is crucial to ensure the compound is homogenously suspended before each administration.
Q3: How often should this compound be administered?
A3: Administration frequency can vary from once daily (q.d.) to three times a week.[1][4] The choice of dosing schedule should be based on the pharmacokinetic profile of this compound and the goals of the study. Continuous daily dosing may lead to increased toxicity, so intermittent dosing schedules are often employed to improve tolerability.
Q4: What are the known adverse effects of this compound in vivo?
A4: Common adverse effects observed in preclinical studies include weight loss and alopecia (hair loss).[5] In some cases, higher doses have been associated with increased mortality.[1] Close monitoring of animal health, including body weight, is essential throughout the study.
Q5: Is there a difference in potency between the enantiomers of this compound?
A5: Yes, the S-enantiomer of this compound (S-AR-42) is reported to be the more potent stereoisomer. Preclinical and clinical development has largely focused on S-AR-42 due to its enhanced in vivo effects at lower doses compared to the R-enantiomer.
Troubleshooting Guides
Issue 1: Difficulty with Oral Gavage Administration
-
Problem: Animal distress, resistance during gavage, or suspected improper administration.
-
Potential Causes & Solutions:
-
Improper Restraint: Incorrect handling can cause stress and injury. Ensure proper training in animal restraint techniques.
-
Gavage Needle Size: An inappropriately sized gavage needle can cause esophageal trauma. Use a flexible plastic or smooth, ball-tipped stainless steel needle of the correct gauge for the size of the mouse.
-
Technique: Forcing the needle can lead to perforation of the esophagus or trachea.[6][7][8] The needle should be advanced gently, allowing the animal to swallow it. If resistance is met, withdraw and re-attempt.
-
Aspiration: Fluid appearing at the mouth during administration may indicate entry into the trachea.[8] Immediately stop, withdraw the needle, and monitor the animal closely.
-
Issue 2: Drug Precipitation in Formulation
-
Problem: The this compound suspension is not homogenous, or the compound precipitates out of the vehicle.
-
Potential Causes & Solutions:
-
Inadequate Suspension: Ensure vigorous vortexing or sonication of the formulation before each use to create a uniform suspension.
-
Vehicle Incompatibility: While the recommended vehicle is generally effective, solubility can be compound-batch dependent. If precipitation is a persistent issue, consider preparing smaller batches of the formulation more frequently.
-
Temperature Effects: Store the formulation according to the manufacturer's recommendations. Temperature fluctuations can affect solubility and suspension stability.
-
Issue 3: Significant Weight Loss in Treated Animals
-
Problem: Mice treated with this compound are experiencing a progressive and significant loss of body weight.
-
Potential Causes & Solutions:
-
Toxicity: Weight loss is a common sign of drug toxicity.[5]
-
Dose Reduction: Consider reducing the dose of this compound.
-
Dosing Schedule Modification: Switching from daily to an intermittent dosing schedule (e.g., three times a week) may improve tolerability.
-
-
Dehydration or Reduced Food Intake: The treatment may be causing general malaise, leading to reduced food and water consumption.
-
Supportive Care: Provide supplemental nutrition and hydration, such as hydrogel packs or palatable, high-calorie food supplements.
-
Monitor Closely: Regularly assess the animals' overall health, including hydration status and food intake.
-
-
Data Presentation
Table 1: Summary of In Vivo this compound Dosing Regimens in Preclinical Mouse Models
| Cancer Type | Mouse Strain | Route of Administration | Dosage | Dosing Schedule | Vehicle | Key Findings | Reference |
| Vestibular Schwannoma | Xenograft | Chow | 25 mg/kg/day | Daily | N/A | Reduced tumor growth | [5] |
| Pancreatic Cancer | Xenograft (BxPC-3) | Not Specified | Not Specified | Not Specified | Not Specified | G2/M cell cycle arrest, apoptosis | [9] |
| Adult T-Cell Leukemia/Lymphoma | NSG | Oral Gavage | 20 mg/kg | 3 times a week | Not Specified | No significant effect on tumor progression at this dose | [1] |
| Malaria | Not Specified | Oral Gavage | 50 mg/kg/day | Daily for 4 days | Not Specified | Cured all infections | [4] |
| Breast Cancer | Xenograft (MCF-7) | Not Specified | Not Specified | Not Specified | Not Specified | Inhibited proliferation, induced apoptosis | [9] |
| Triple-Negative Breast Cancer | PDTX | Oral Gavage | 50 mg/kg | 5 days on/2 days off | Not Specified | Part of a combination therapy | [10] |
Experimental Protocols
Protocol: In Vivo Efficacy Study of this compound in a Subcutaneous Xenograft Mouse Model
-
Animal Model: Utilize immunocompromised mice (e.g., NOD-SCID or NSG) for the engraftment of human cancer cells.
-
Cell Preparation and Implantation:
-
Culture cancer cells to ~80-90% confluency.
-
Harvest and resuspend cells in a suitable medium (e.g., HBSS) at a concentration of 0.5-2 million cells per 200 µL.[11]
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
-
Randomization and Grouping:
-
Randomize mice into treatment and control groups once tumors have reached the desired size.
-
-
This compound Formulation Preparation:
-
Prepare a suspension of this compound in 0.5% methylcellulose and 1% Tween 80 in sterile water.
-
Ensure the formulation is thoroughly mixed to a homogenous suspension before each administration.
-
-
Drug Administration:
-
Administer this compound via oral gavage at the predetermined dose and schedule.
-
The control group should receive the vehicle only.
-
-
Monitoring and Data Collection:
-
Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity.
-
Continue to measure tumor volume throughout the study.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the mice.
-
Excise tumors for further analysis (e.g., histopathology, western blotting).
-
Visualizations
Caption: this compound inhibits HDACs and AKT phosphorylation, leading to cell cycle arrest and apoptosis.
Caption: Workflow for an in vivo xenograft study with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of AR42 in Primary Vestibular Schwannoma Cells and a Xenograft Model of Vestibular Schwannoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of AR-42 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AR-42, a pan-histone deacetylase (HDAC) inhibitor. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound that might be mistaken for off-target effects?
A1: this compound is a pan-HDAC inhibitor, meaning it inhibits multiple HDAC enzymes. This broad activity is responsible for its therapeutic effects but also for a range of on-target cellular changes that can manifest as significant side effects. These are often dose-dependent and are consistent with the side effect profile of other HDAC inhibitors.[1][2] Key on-target effects that can produce observable phenotypes include:
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Cytopenias: Inhibition of HDACs can affect hematopoiesis, leading to thrombocytopenia (low platelet count), neutropenia (low neutrophil count), and anemia.[1][2]
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Fatigue and Nausea: These are common constitutional symptoms associated with HDAC inhibition.[1][3][4]
-
Gastrointestinal Distress: Diarrhea and anorexia have been reported in clinical trials.[1]
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Cell Cycle Arrest and Apoptosis: this compound induces cell cycle arrest (commonly at the G2/M phase) and apoptosis in cancer cells, which is a desired on-target effect but can impact normal cells as well.[5]
It is crucial to differentiate these known on-target effects from true off-target interactions with unrelated proteins.
Q2: What are the potential molecular off-targets of this compound?
A2: As a hydroxamate-based HDAC inhibitor, this compound has the potential to interact with other metalloenzymes due to the zinc-binding nature of the hydroxamate group. While a specific, publicly available broad-panel screening (e.g., kinome scan) for this compound is not readily found in the literature, studies on other hydroxamate-based HDAC inhibitors have identified common off-targets.
One notable potential off-target for hydroxamate-containing HDAC inhibitors is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2) , an enzyme with palmitoyl-CoA hydrolase activity. Several hydroxamate-based HDACis have been shown to inhibit MBLAC2 at low nanomolar potency. Inhibition of MBLAC2 can lead to the accumulation of extracellular vesicles, a biological effect independent of HDAC inhibition.
Additionally, due to the chemical structure of the hydroxamate group, there are theoretical concerns about potential interactions with other zinc-containing enzymes and the possibility of mutagenicity, although this is a broader concern for the chemical class and not specifically documented for this compound in the reviewed literature.
Q3: How can I experimentally determine if an observed effect in my model system is an off-target effect of this compound?
A3: To determine if an unexpected phenotype is a result of an off-target effect, a systematic approach is recommended:
-
Dose-Response Analysis: Characterize the concentration at which the unexpected phenotype occurs and compare it to the IC50 for HDAC inhibition by this compound in your system. A significant separation between the effective concentrations for the on-target versus the putative off-target effect may suggest an off-target liability.
-
Use of Structurally Different HDAC Inhibitors: Employ other classes of HDAC inhibitors (e.g., benzamides, cyclic peptides) that do not contain a hydroxamate group. If the phenotype persists with different HDAC inhibitors, it is more likely to be an on-target effect of HDAC inhibition. If the phenotype is specific to this compound or other hydroxamate-based inhibitors, it may be an off-target effect.
-
Target Engagement Assays: Confirm that this compound is engaging HDACs at the concentrations where the phenotype is observed. This can be done by Western blotting for acetylated histones (e.g., H3K9ac, H3K27ac) or acetylated tubulin.
-
Off-Target Profiling: If an off-target effect is suspected, consider performing a broad-panel screen. A kinome scan (if kinase inhibition is suspected) or a broader chemical proteomics approach can identify potential off-target binding partners.
-
Target Validation: If a potential off-target is identified, validate the interaction using orthogonal assays such as cellular thermal shift assays (CETSA), isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR). Subsequently, use genetic approaches (e.g., siRNA, CRISPR/Cas9) to knock down the putative off-target protein and assess if this phenocopies the effect of this compound treatment.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected Cell Death or Lack of Efficacy at Expected Concentrations
| Potential Cause | Troubleshooting Step |
| Cell Line Sensitivity Variability | Different cell lines exhibit varying sensitivity to HDAC inhibitors. Determine the IC50 for this compound in your specific cell line using a dose-response curve. |
| On-Target Toxicity | The observed cell death may be a result of potent on-target HDAC inhibition. Confirm HDAC inhibition by assessing histone acetylation levels via Western blot. |
| Compound Instability | Ensure proper storage and handling of this compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Assay Interference | Some assay components can interfere with hydroxamate compounds. Run appropriate vehicle controls and consider orthogonal assays to confirm findings. |
| Off-Target Cytotoxicity | If the cytotoxicity profile differs significantly from other pan-HDAC inhibitors, consider the possibility of an off-target effect. (See FAQ Q3 for validation strategies). |
Issue 2: Discrepancy Between In Vitro and In Vivo Results
| Potential Cause | Troubleshooting Step |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | This compound has been shown to have good oral bioavailability in preclinical models.[6][7] However, drug exposure at the tumor site may be insufficient. Conduct PK/PD studies to correlate drug concentration with on-target HDAC inhibition (e.g., histone acetylation in tumor tissue). |
| Off-Target Effects In Vivo | An off-target effect may be more pronounced in a complex in vivo system. Monitor for unexpected toxicities in animal models. |
| Tumor Microenvironment | The tumor microenvironment can influence drug response. Consider using more complex in vitro models (e.g., 3D cultures, co-cultures) to better mimic in vivo conditions. |
Quantitative Data Summary
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| HDAC (general) | Enzymatic Assay | 30 nM | [8] |
| JeKo-1, Raji, 697 cells | Growth Inhibition | <0.61 µM | [8] |
| Human VS and Nf2-deficient mouse schwannoma cells | Growth Inhibition | 500 nM and 250-350 nM, respectively | [9] |
| Primary meningioma and Ben-Men-1 cells | Growth Inhibition | 1.5 µM and 1.0 µM, respectively | [9] |
Experimental Protocols
Protocol 1: Western Blot for Histone Acetylation (Target Engagement)
This protocol is to verify the on-target activity of this compound by measuring the acetylation of histone H3.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Histone Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4.
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated-Histone H3 (e.g., anti-acetyl-H3K9 or anti-acetyl-H3K27) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Human Phospho-Kinase Antibody Array
This protocol provides a general workflow to screen for changes in the phosphorylation status of multiple kinases, which can be downstream of on-target HDAC inhibition or potentially indicate off-target kinase activity.
-
Sample Preparation:
-
Treat cells with this compound at a concentration known to induce a phenotype of interest.
-
Lyse the cells using the lysis buffer provided with the antibody array kit, supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Array Incubation:
-
Block the antibody array membranes according to the manufacturer's instructions.
-
Incubate the membranes with equal amounts of protein lysate (typically 100-300 µg) overnight at 4°C.
-
-
Detection:
-
Wash the membranes to remove unbound proteins.
-
Incubate with a detection antibody cocktail (e.g., a mix of biotinylated anti-phosphotyrosine, anti-phosphothreonine, and anti-phosphoserine antibodies).
-
Wash and then incubate with streptavidin-HRP.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the spot intensities using image analysis software.
-
Normalize the signals to positive controls on the array.
-
Compare the phosphorylation levels of specific kinases between this compound-treated and control samples.
-
Visualizations
Signaling Pathway: On-Target Effects of this compound
References
- 1. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Discovery of HDAC Inhibitors That Lack an Active Site Zn2+-Binding Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. youtube.com [youtube.com]
- 6. In vitro kinase assay [protocols.io]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. firstwordpharma.com [firstwordpharma.com]
Technical Support Center: Mechanisms of Cancer Cell Resistance to AR-42
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the mechanisms of cancer cell resistance to the histone deacetylase (HDAC) inhibitor, AR-42. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally available histone deacetylase (HDAC) inhibitor. Its primary mechanism involves the inhibition of both class I and class IIb HDAC enzymes. This inhibition leads to the accumulation of acetylated histones and other non-histone proteins, resulting in the modulation of gene expression. This can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. Specifically, this compound has been shown to induce hyperacetylation of histones H3 and H4, as well as α-tubulin.[1]
Q2: What are the known or hypothesized mechanisms of acquired resistance to this compound?
While direct studies on acquired resistance exclusively to this compound are limited, research on HDAC inhibitors in general points to several potential mechanisms that cancer cells may employ to evade the cytotoxic effects of this compound. These include:
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Upregulation of Pro-Survival Pathways: Cancer cells may activate alternative signaling pathways to counteract the pro-apoptotic effects of this compound. This can include the activation of the PI3K/AKT/mTOR and MAPK/ERK pathways, which promote cell survival and proliferation.
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Overexpression of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, particularly those from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1), can confer resistance to HDAC inhibitors by sequestering pro-apoptotic proteins and preventing the initiation of apoptosis.[2][3]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cancer cells, reducing its intracellular concentration and thereby its efficacy.
-
Alterations in HDACs: Mutations in the HDAC enzymes targeted by this compound could potentially alter the drug's binding affinity, rendering it less effective. Additionally, changes in the expression levels of different HDAC isoforms might contribute to a resistant phenotype.
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Induction of Protective Autophagy: While this compound can induce autophagy that leads to cell death in some contexts, autophagy can also serve as a survival mechanism for cancer cells under stress. In resistant cells, autophagy may be upregulated to clear damaged organelles and misfolded proteins, thereby promoting cell survival.
-
Epigenetic Reprogramming: Cancer cells may undergo broader epigenetic changes, such as alterations in DNA methylation patterns, that lead to the expression of genes conferring a multi-drug resistant phenotype.
Troubleshooting Guides
Problem 1: My cancer cell line is showing increasing resistance to this compound treatment in vitro.
Possible Cause 1: Development of an acquired resistance phenotype.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 value for this compound in your current cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value confirms the development of resistance.
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Investigate Pro-Survival Signaling: Use Western blotting to assess the activation status (phosphorylation) of key proteins in survival pathways such as AKT, ERK, and mTOR in both sensitive and resistant cells, with and without this compound treatment.
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Assess Anti-Apoptotic Protein Expression: Quantify the protein levels of Bcl-2 family members (Bcl-2, Bcl-xL, Mcl-1, Bax, Bak) using Western blotting or flow cytometry.
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Evaluate Drug Efflux: Use a fluorescent substrate-based assay (e.g., with rhodamine 123 or calcein-AM) to determine if there is increased efflux pump activity in the resistant cells.
-
Sequence HDAC Genes: If you suspect target-based resistance, sequence the relevant HDAC genes (e.g., HDAC1, HDAC2, HDAC3, HDAC6) to identify potential mutations.
-
Experimental Protocols:
-
Cell Viability Assay (MTT/XTT):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT or XTT reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Calculate the IC50 value using a non-linear regression analysis.
-
-
Western Blotting for Signaling Proteins:
-
Lyse sensitive and resistant cells (treated and untreated with this compound) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-AKT, AKT, p-ERK, ERK, Bcl-2, etc. overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
-
Problem 2: I am not observing the expected downstream effects of this compound (e.g., histone hyperacetylation, apoptosis) in my experiments.
Possible Cause 2: Suboptimal experimental conditions or inherent resistance of the cell line.
-
Troubleshooting Steps:
-
Verify Drug Activity: Confirm the activity of your this compound stock by treating a known sensitive cell line and assessing histone acetylation (e.g., acetyl-H3, acetyl-H4) by Western blot.
-
Optimize Treatment Conditions: Vary the concentration of this compound and the duration of treatment. Some cell lines may require higher concentrations or longer exposure times to exhibit a response.
-
Check for High Basal Levels of Resistance Factors: Analyze the baseline expression of pro-survival proteins (Bcl-2 family) and efflux pumps in your cell line. High intrinsic levels of these factors can contribute to a lack of response.
-
Consider Combination Therapy: Based on preclinical data, combining this compound with other agents may be necessary to overcome intrinsic resistance. For instance, combining this compound with the multi-kinase inhibitor pazopanib has shown efficacy in resistant melanoma cells.[4]
-
Data Summary
Table 1: Key Cellular Processes and Proteins Implicated in Resistance to HDAC Inhibitors (including this compound)
| Mechanism Category | Key Proteins/Pathways | Potential Role in Resistance |
| Pro-Survival Signaling | PI3K/AKT/mTOR, MAPK/ERK | Sustained activation promotes cell proliferation and inhibits apoptosis, counteracting the effects of this compound. |
| Apoptosis Regulation | Bcl-2, Bcl-xL, Mcl-1 | Overexpression sequesters pro-apoptotic proteins, preventing the induction of cell death by this compound.[2][3] |
| Drug Efflux | ABC transporters (e.g., ABCB1/MDR1, ABCC1/MRP1) | Actively transport this compound out of the cell, reducing its intracellular concentration and efficacy. |
| Autophagy | Beclin-1, ATG5, LC3 | Can act as a survival mechanism to clear drug-induced cellular damage and maintain homeostasis. |
| Epigenetic Regulation | HDACs (mutations), DNA methyltransferases | Alterations can lead to a global change in gene expression favoring a drug-resistant phenotype. |
| Stress Response | Heat Shock Proteins (Hsp90, Hsp70), Thioredoxin | Chaperone proteins can stabilize oncoproteins, and antioxidant systems can mitigate drug-induced oxidative stress.[4] |
Signaling Pathways and Experimental Workflows
Caption: Potential mechanisms of resistance to the HDAC inhibitor this compound.
Caption: Experimental workflow for studying this compound resistance in vitro.
References
- 1. This compound, a novel HDAC inhibitor, exhibits biologic activity against malignant mast cell lines via down-regulation of constitutively activated Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oaepublish.com [oaepublish.com]
troubleshooting inconsistent results in AR-42 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the histone deacetylase (HDAC) inhibitor, AR-42.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable, pan-histone deacetylase (HDAC) inhibitor. Its primary mechanism involves blocking the activity of HDAC enzymes, which leads to an accumulation of acetylated histones and other non-histone proteins. This hyperacetylation results in the relaxation of chromatin structure, allowing for the transcription of tumor suppressor genes.[1] Consequently, this compound can induce growth inhibition, cell-cycle arrest, and apoptosis in cancer cells.[2]
Q2: What are the known downstream signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling pathways involved in cell survival and proliferation. Notably, it can suppress the PI3K/Akt/mTOR pathway, which is often overactive in cancer.[3][4][5] By inhibiting this pathway, this compound can lead to decreased cell survival and proliferation. Additionally, this compound can induce apoptosis through both caspase-dependent and -independent mechanisms.[6]
Q3: In which cell lines has this compound shown efficacy?
This compound has demonstrated cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) can vary depending on the cell line and experimental conditions. For a summary of reported IC50 values, please refer to the Data Presentation section below.
Q4: What are the recommended solvent and storage conditions for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1] It is advisable to prepare a high-concentration stock solution, which can then be diluted to the desired working concentration in cell culture medium. Stock solutions should be stored at -20°C or -80°C to maintain stability.[1] Repeated freeze-thaw cycles should be avoided. For in vivo studies, this compound can be formulated in a solution of methylcellulose/Tween 80 for oral administration.
Troubleshooting Inconsistent Results
Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT, XTT)
Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors:
-
Cell Density: The initial seeding density of your cells can significantly impact their response to treatment. Higher cell densities may exhibit increased resistance. It is crucial to maintain consistent cell seeding numbers across all experiments.
-
Cell Culture Conditions: Variations in cell culture conditions such as media composition, serum percentage, and passage number can alter cellular metabolism and drug sensitivity.[7][8][9] Ensure that these parameters are kept constant.
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Drug Solubility and Stability: this compound, like many small molecule inhibitors, can precipitate out of solution, especially at higher concentrations or if not properly dissolved. Ensure your stock solution is fully dissolved and vortexed before each use. Prepare fresh dilutions from the stock for each experiment.
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Assay-Specific Artifacts: Tetrazolium-based assays like MTT and XTT rely on cellular metabolic activity.[10][11] If this compound affects mitochondrial function or cellular redox state, it could interfere with the assay itself, leading to misleading results. Consider validating your findings with an alternative viability assay that measures a different cellular parameter, such as a trypan blue exclusion assay or a crystal violet staining assay.
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Inconsistent Incubation Times: Ensure that the duration of drug exposure and the timing of the viability assay are precisely controlled in every experiment.
Variability in Western Blot Results for Acetylated Proteins
Q: I am seeing inconsistent levels of histone or tubulin acetylation after this compound treatment in my Western blots. How can I troubleshoot this?
A: Fluctuations in protein acetylation levels can be due to several technical aspects of the Western blotting workflow:
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Lysis Buffer Composition: It is critical to include HDAC inhibitors (such as sodium butyrate or Trichostatin A) in your lysis buffer to prevent deacetylation of proteins by endogenous HDACs after cell lysis.
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Sample Preparation: Ensure consistent protein extraction and quantification across all samples. Overloading or underloading of protein can lead to inaccurate comparisons.
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Antibody Quality: The specificity and affinity of your primary antibody against the acetylated protein are crucial. Use a well-validated antibody and consider running a positive control (e.g., cells treated with a known HDAC inhibitor) to confirm antibody performance.
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Transfer Efficiency: Acetylated histones are relatively small proteins. Optimize your transfer conditions (e.g., membrane pore size, transfer time, and voltage) to ensure efficient transfer without "blow-through" of the proteins.
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Loading Controls: Use a reliable loading control to normalize your data. However, be aware that the expression of some common loading controls, like beta-actin, can sometimes be affected by experimental treatments. It may be necessary to test multiple loading controls to find one that is stable under your experimental conditions.
Inconsistent Antitumor Efficacy in Animal Models
Q: I am observing high variability in tumor growth inhibition in my in vivo studies with this compound. What are the potential reasons?
A: In vivo experiments are inherently more complex and subject to greater variability. Here are some factors to consider:
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Drug Formulation and Administration: Ensure that the this compound formulation is homogenous and stable. Inconsistent dosing due to poor formulation or inaccurate administration can lead to variable drug exposure in the animals.
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Animal Health and Husbandry: The overall health and stress levels of the animals can impact tumor growth and response to treatment. Maintain consistent housing conditions and monitor the animals closely for any signs of distress.
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Tumor Implantation and Measurement: Standardize the number of cells injected, the site of injection, and the method of tumor measurement. Inconsistent tumor implantation can lead to variability in initial tumor size and growth rate.
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Pharmacokinetics and Bioavailability: The absorption and metabolism of this compound can vary between individual animals. While difficult to control, being aware of this potential variability is important when interpreting results.
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Heterogeneity of Xenografts: Tumors grown from cell lines can sometimes exhibit heterogeneity in their growth characteristics and drug sensitivity.[12]
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) |
| DU-145 | Prostate Cancer | 0.11 |
| PC-3 | Prostate Cancer | 0.48 |
| LNCaP | Prostate Cancer | 0.3 |
| U87MG | Glioblastoma | Potent suppression |
| JeKo-1 | Mantle Cell Lymphoma | <0.61 |
| Raji | Burkitt's Lymphoma | <0.61 |
| 697 | B-cell Precursor Leukemia | <0.61 |
Note: IC50 values can vary based on experimental conditions such as incubation time and the specific viability assay used.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Replace the medium in the wells with the drug-containing medium. Include vehicle control (DMSO-treated) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Acetylated Histone H3
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Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail and an HDAC inhibitor (e.g., 10 mM sodium butyrate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histone H3 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or a housekeeping protein).
Mandatory Visualizations
References
- 1. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in human hepatocellular carcinoma cells via HDAC5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. AR and PI3K/AKT in Prostate Cancer: A Tale of Two Interconnected Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Technical Support Center: AR-42 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the histone deacetylase (HDAC) inhibitor AR-42 (also known as OSU-HDAC42) in animal models. The focus is on identifying, managing, and minimizing potential toxicities to ensure data integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable, pan-histone deacetylase inhibitor (HDACi).[1] Its primary mechanism involves blocking the activity of histone deacetylases, enzymes that remove acetyl groups from histones.[2] This inhibition leads to an accumulation of acetylated histones (hyperacetylation), which relaxes the chromatin structure, alters gene expression, and can reactivate silenced tumor suppressor genes.[3][4] Key downstream effects that contribute to its anti-tumor activity include the induction of apoptosis (programmed cell death) and the suppression of pro-survival signaling pathways like PI3K/Akt.[3][5]
Q2: What are the most common toxicities observed with this compound in animal models?
Based on preclinical studies, the most common toxicities are dose-dependent and include:
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Hematological Effects: Reversible alterations in blood counts are common.[6] In clinical trials, the most frequent adverse event was thrombocytopenia (low platelets), with anemia, leukopenia (low white blood cells), and neutropenia also reported.[7][8] These are important to monitor in animal studies.
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Body Weight Loss: While well-tolerated at therapeutic doses, progressive weight loss has been noted at higher dose levels (e.g., 40 mg/kg/day in TRAMP mice).[9]
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Testicular Degeneration: This has been observed in mice, though it was reported to be reversible.[6]
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General Health: Non-specific signs like fatigue or gastrointestinal symptoms (diarrhea, nausea) have been reported in human studies and should be monitored in animals through behavioral observation.[7]
Q3: How do I determine a safe starting dose for my experiment?
Several studies have established well-tolerated doses in mice. A conservative starting point can be derived from this data.
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In the TRAMP mouse model of prostate cancer, oral gavage doses of 25 mg/kg daily or 50 mg/kg every other day did not cause significant weight loss or limiting toxicity.[9]
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Dietary administration that delivered an average dose of 28 mg/kg/day was also shown to be effective and well-tolerated.[6][9]
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Long-term (6 months) administration of this compound in the diet of wild-type mice resulted in no clinically significant abnormalities in blood chemistry or organ histology.[5]
It is crucial to conduct a small pilot or dose-escalation study in your specific animal model and strain to determine the optimal therapeutic dose with an acceptable toxicity profile.
Q4: What is the mechanism of this compound-induced apoptosis?
This compound induces apoptosis through multiple pathways. The inhibition of HDACs leads to the expression of pro-apoptotic genes. A key mechanism is the activation of caspases, particularly caspase-3, which is a central executioner of apoptosis.[10] Studies in pancreatic cancer cells have shown that this compound treatment leads to a significant increase in caspase-3 activity.[10] Additionally, this compound can induce apoptosis through caspase-independent pathways, involving the translocation of Apoptosis Inducing Factor (AIF) from the mitochondria to the nucleus.[10] This dual mechanism makes it a potent inducer of cell death in cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Cell Type | Species | IC₅₀ (Half Maximal Inhibitory Concentration) | Citation |
|---|---|---|---|
| Vestibular Schwannoma (VS) | Human | 500 nM | [1][11] |
| Nf2-deficient Schwannoma | Mouse | 250-350 nM | [1][11] |
| NCI 60-Cell Line Screen (Mean) | Human | ~200 nM |[12] |
Table 2: Tolerated Doses and Observed Toxicities of this compound in Mice
| Mouse Model | Dosing Regimen | Route | Key Findings | Citation |
|---|---|---|---|---|
| TRAMP | 25 mg/kg, daily | Gavage | No significant effect on body weight; no limiting toxicity. | [9] |
| TRAMP | 50 mg/kg, every other day | Gavage | No significant effect on body weight; no limiting toxicity. | [9] |
| TRAMP | 40 mg/kg, daily | Gavage | Progressive weight loss observed. | [9] |
| Nude Mice (PC-3 Xenograft) | ~28 mg/kg/day | Dietary | Well-tolerated; suppressed tumor growth. | [6][9] |
| Wild-Type | Not Specified | Dietary | No clinically significant abnormalities after 6 months. | [5] |
| TRAMP | Not Specified | Not Specified | Reversible hematologic alterations and testicular degeneration. |[6] |
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action for the HDAC inhibitor this compound.
References
- 1. Early phase clinical studies of AR‐42, a histone deacetylase inhibitor, for neurofibromatosis type 2‐associated vestibular schwannomas and meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 3. AR42, a novel histone deacetylase inhibitor, as a potential therapy for vestibular schwannomas and meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. experts.azregents.edu [experts.azregents.edu]
- 6. OSU-HDAC42, a histone deacetylase inhibitor, blocks prostate tumor progression in the transgenic adenocarcinoma of the mouse prostate model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase 1 trial of the histone deacetylase inhibitor this compound in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase 1 trial of the HDAC inhibitor this compound in patients with multiple myeloma and T- and B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical Pharmacokinetics Study of R- and S-Enantiomers of the Histone Deacetylase Inhibitor, this compound (NSC 731438), in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the histone deacetylase (HDAC) inhibitor, AR-42. The information provided is intended to assist in managing dose-limiting toxicities observed during preclinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable, potent pan-histone deacetylase (HDAC) inhibitor.[1] Its primary mechanism of action involves the inhibition of HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins. This epigenetic modification alters gene expression, resulting in the induction of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[1][2]
Q2: What are the most common dose-limiting toxicities associated with this compound?
Based on phase 1 clinical trial data, the most frequently observed dose-limiting toxicities (DLTs) for this compound include thrombocytopenia (low platelet count), fatigue, and nausea.[3] Grade 4 psychosis has also been reported as a DLT at higher doses.[4]
Troubleshooting Guide for this compound Dose-Limiting Toxicities
This guide provides specific recommendations for managing the most common dose-limiting toxicities associated with this compound.
Management of Thrombocytopenia
Issue: A significant decrease in platelet count is observed following this compound administration.
Troubleshooting Steps:
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Monitoring: Monitor platelet counts at baseline and regularly throughout the treatment period.
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Dose Modification: Implement dose adjustments based on the severity of thrombocytopenia, as outlined in the table below. These recommendations are based on general clinical trial practices for managing hematological toxicities.
| Grade of Thrombocytopenia (CTCAE v5.0) | Platelet Count | Recommended Action |
| Grade 1 | < LLN - 75,000/µL | Continue this compound at the current dose with increased monitoring. |
| Grade 2 | < 75,000 - 50,000/µL | Consider dose reduction of this compound. Monitor platelets more frequently. |
| Grade 3 | < 50,000 - 25,000/µL | Hold this compound treatment. Monitor platelets until recovery to Grade 1 or baseline. Resume at a reduced dose. |
| Grade 4 | < 25,000/µL | Discontinue this compound. Provide supportive care as per institutional guidelines. |
| LLN = Lower Limit of Normal |
Management of Nausea and Vomiting
Issue: The subject experiences nausea and/or vomiting after receiving this compound.
Troubleshooting Steps:
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Prophylactic Antiemetics: Administer prophylactic antiemetics prior to this compound dosing. A combination of a 5-HT3 receptor antagonist (e.g., ondansetron) and a neurokinin-1 (NK1) receptor antagonist (e.g., aprepitant) can be considered for moderate to high emetic risk.
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Rescue Antiemetics: For breakthrough nausea and vomiting, provide rescue antiemetics such as a dopamine receptor antagonist (e.g., prochlorperazine) or an atypical antipsychotic with antiemetic properties (e.g., olanzapine).
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Dose and Schedule Modification: If nausea persists despite optimal antiemetic support, consider a dose reduction of this compound or a change in the dosing schedule (e.g., from once daily to three times a week).[4]
Management of Fatigue
Issue: The subject reports significant fatigue that impacts daily activities.
Troubleshooting Steps:
-
Assessment: Evaluate the severity and impact of fatigue using a validated scale (e.g., Brief Fatigue Inventory). Rule out other contributing factors such as anemia, hypothyroidism, or depression.
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Non-Pharmacological Interventions: Encourage energy conservation strategies, regular light to moderate exercise as tolerated, and adequate sleep hygiene.
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Pharmacological Interventions: In cases of severe, persistent fatigue, consider a trial of a psychostimulant (e.g., methylphenidate), although evidence for this in the context of HDAC inhibitor-induced fatigue is limited.
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Dose Modification: If fatigue is debilitating, a dose reduction or temporary interruption of this compound treatment may be necessary.
Management of Psychosis
Issue: The subject develops symptoms of psychosis (e.g., hallucinations, delusions, disorganized thought).
Troubleshooting Steps:
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Immediate Discontinuation: Discontinue this compound treatment immediately.
-
Neurological and Psychiatric Consultation: Obtain an urgent neurological and psychiatric consultation to confirm the diagnosis and rule out other causes.
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Symptomatic Treatment: Administer atypical antipsychotic medications (e.g., olanzapine, risperidone) to manage psychotic symptoms.
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Supportive Care: Provide a safe and supportive environment for the subject.
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Rechallenge: Rechallenge with this compound is generally not recommended after a grade 4 psychotic event.[4]
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Thrombocytopenia
Objective: To evaluate the direct effect of this compound on megakaryocyte differentiation and platelet production in vitro.
Methodology:
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Cell Culture: Culture human CD34+ hematopoietic stem cells in a medium supplemented with thrombopoietin (TPO) and other cytokines to induce megakaryocyte differentiation.
-
This compound Treatment: On day 7 of culture, treat the differentiating megakaryocytes with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or vehicle control.
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Flow Cytometry Analysis: On day 14, harvest the cells and analyze the expression of megakaryocyte-specific markers (e.g., CD41, CD61) by flow cytometry to assess differentiation.
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Platelet Production Assay: Culture mature megakaryocytes in the presence of this compound and quantify the number of proplatelet-forming megakaryocytes and the number of released platelets.
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Data Analysis: Compare the percentage of CD41+/CD61+ cells and the platelet counts between this compound-treated and control groups.
Protocol 2: Preclinical Evaluation of Antiemetic Efficacy for this compound-Induced Nausea
Objective: To assess the efficacy of different antiemetic regimens in a preclinical model of this compound-induced nausea.
Methodology:
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Animal Model: Utilize a ferret model, which has a well-characterized emetic reflex.
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This compound Administration: Administer a dose of this compound known to induce emesis in ferrets.
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Antiemetic Treatment: Pre-treat groups of ferrets with different antiemetic regimens (e.g., ondansetron alone, ondansetron + aprepitant, vehicle control) prior to this compound administration.
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Behavioral Observation: Observe the animals for a defined period (e.g., 4 hours) and record the number of retches and vomits.
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Data Analysis: Compare the frequency of emetic events between the different treatment groups to determine the most effective antiemetic strategy.
Visualizations
Caption: this compound Mechanism of Action.
Caption: this compound Toxicity Management Workflow.
References
Technical Support Center: Improving the Oral Bioavailability of AR-42 for Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of the histone deacetylase (HDAC) inhibitor, AR-42.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern for research?
This compound is a novel, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has shown potent anti-tumor activity in preclinical and clinical studies.[1][2][3] It exerts its effects by inducing cell cycle arrest and apoptosis through mechanisms that include the inhibition of the PI3K/Akt signaling pathway.[1][4] While this compound is described as orally bioavailable, optimizing its delivery for consistent and maximal absorption is crucial for obtaining reliable and reproducible results in research settings.[1] Challenges such as poor aqueous solubility can lead to variable absorption and limit the therapeutic efficacy in preclinical models.[4][5]
Q2: My in vivo experiments with orally administered this compound are showing inconsistent results. What could be the cause?
Inconsistent results in in vivo studies with oral this compound can stem from several factors related to its formulation and administration:
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Poor Solubility: this compound is practically insoluble in water.[4] If not properly formulated, the compound may not dissolve sufficiently in the gastrointestinal (GI) tract, leading to low and erratic absorption.
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Formulation Instability: The physical stability of the formulation (e.g., suspension) is critical. If the drug particles aggregate or settle, it can lead to inaccurate dosing and variable absorption.
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Food Effects: The presence or absence of food in the GI tract can significantly alter the absorption of a drug. It is crucial to standardize feeding protocols during your experiments.
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First-Pass Metabolism: Like many orally administered drugs, this compound may be subject to first-pass metabolism in the liver, which can reduce the amount of active drug reaching systemic circulation.[6][7]
Q3: What are the general strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs:
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Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can enhance the dissolution rate.[7][8][9][10]
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Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state by dispersing it in a polymer matrix can improve solubility and dissolution.[6][9]
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Lipid-Based Formulations: Incorporating the drug into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the GI tract and enhance absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[6][7][8][11]
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Use of Solubilizing Excipients: Co-solvents, surfactants, and complexing agents like cyclodextrins can be used to increase the solubility of the drug in the aqueous environment of the GI tract.[7][12]
Troubleshooting Guides
Problem: Low and variable plasma concentrations of this compound after oral gavage in mice.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Inadequate Drug Solubilization in the Vehicle | This compound has poor aqueous solubility.[4] A simple suspension in water or saline is unlikely to provide adequate absorption. Solution: Utilize a formulation vehicle known to improve the solubility of hydrophobic compounds. A common vehicle used in preclinical studies for this compound is a suspension in 0.5% methylcellulose and 0.1% Tween 80 in sterile water .[4] Tween 80 acts as a surfactant to aid in wetting and dispersing the drug particles. |
| Drug Precipitation in the GI Tract | Even if solubilized in the dosing vehicle, the drug may precipitate upon contact with the aqueous environment of the stomach. Solution: Consider formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS). These formulations form fine oil-in-water emulsions upon gentle agitation in the GI fluids, keeping the drug in a solubilized state for longer.[8][11] |
| Particle Size of this compound is Too Large | Large drug particles have a smaller surface area-to-volume ratio, leading to a slow dissolution rate. Solution: Reduce the particle size of the this compound powder through micronization or nanomilling before preparing the formulation. This increases the surface area available for dissolution.[9][10] |
Problem: Difficulty in preparing a stable and homogenous formulation of this compound for oral administration.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| This compound is not dissolving in the chosen solvent. | This compound is soluble in organic solvents like DMSO and ethanol.[4] However, high concentrations of these solvents may be toxic for in vivo studies. Solution: First, dissolve this compound in a minimal amount of a suitable organic solvent like DMSO. Then, this stock solution can be further diluted into an aqueous vehicle containing suspending and/or solubilizing agents (e.g., methylcellulose, Tween 80, cyclodextrins) to create a stable suspension or solution for oral dosing. Ensure the final concentration of the organic solvent is within acceptable toxicological limits for the animal model. |
| The suspension is not uniform, and the drug settles quickly. | This leads to inaccurate dosing. Solution: Increase the viscosity of the vehicle by using a higher concentration of a suspending agent like methylcellulose or carboxymethylcellulose. Ensure thorough mixing and sonication during preparation to achieve a uniform dispersion. Prepare the formulation fresh before each use if stability is a concern. |
Experimental Protocols
Protocol 1: Preparation of this compound in a Methylcellulose/Tween 80 Vehicle for Oral Gavage in Mice
This protocol is adapted from methodologies commonly used in preclinical in vivo studies.[4]
Materials:
-
This compound powder
-
Methylcellulose
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Tween 80
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Sterile, purified water
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Sterile glass vial
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Magnetic stirrer and stir bar
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Sonicator
Procedure:
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Prepare the Vehicle:
-
In a sterile glass vial, add the required volume of sterile water.
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While stirring, slowly add 0.5% (w/v) methylcellulose. It may be necessary to heat the water slightly to aid in dissolving the methylcellulose. Allow the solution to cool to room temperature.
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Add 0.1% (v/v) Tween 80 to the methylcellulose solution and mix thoroughly.
-
-
Prepare the this compound Suspension:
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Weigh the required amount of this compound powder.
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In a separate small, sterile tube, add a small amount of the vehicle to the this compound powder to create a paste. This helps in wetting the powder and preventing clumping.
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Gradually add the paste to the remaining vehicle in the glass vial while stirring continuously.
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Sonicate the suspension for 10-15 minutes to ensure a fine, homogenous dispersion.
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Visually inspect the suspension for any large particles or clumps.
-
-
Administration:
-
Administer the suspension to mice via oral gavage at the desired dose (e.g., 25-50 mg/kg).
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Ensure the suspension is well-mixed immediately before each administration to maintain homogeneity.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | < 1 mg/mL (insoluble or slightly soluble) | [4] |
| DMSO | 59 mg/mL (188.88 mM) | [4] |
| Ethanol | 59 mg/mL (188.88 mM) | [4] |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound, an HDAC inhibitor.
Experimental Workflow for Improving Oral Bioavailability
Caption: Workflow for enhancing and evaluating this compound oral bioavailability.
Decision Tree for Troubleshooting Poor Oral Bioavailability
Caption: Troubleshooting guide for poor this compound oral bioavailability.
References
- 1. Preclinical validation of AR42, a novel histone deacetylase inhibitor, as treatment for vestibular schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early phase clinical studies of AR‐42, a histone deacetylase inhibitor, for neurofibromatosis type 2‐associated vestibular schwannomas and meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 1 trial of the histone deacetylase inhibitor this compound in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AR42 | HDAC | TargetMol [targetmol.com]
- 5. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 6. upm-inc.com [upm-inc.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: AR-42 Xenograft Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AR-42 in xenograft models. The information is tailored for scientists and drug development professionals to address challenges related to poor tumor response.
Troubleshooting Guide: Addressing Poor Tumor Response
This guide is designed to help researchers identify and resolve common issues encountered during this compound xenograft studies that may lead to suboptimal or variable tumor response.
| Question | Possible Causes | Troubleshooting/Validation Steps |
| 1. Why are the tumors in my this compound treated group not responding as expected? | Suboptimal Dosing or Administration: The dose of this compound may be too low, or the administration schedule may not be frequent enough to maintain therapeutic concentrations. This compound is an orally bioavailable pan-histone deacetylase inhibitor (HDACi). The maximum tolerated dose has been established as 40 mg three times weekly in a clinical trial for multiple myeloma and lymphomas. | - Verify Dosing Regimen: Review the literature for established effective doses of this compound in similar xenograft models. A common starting point is 25-50 mg/kg, administered orally, 3-5 times per week. - Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, perform PK/PD studies to measure this compound levels in plasma and tumor tissue to ensure adequate drug exposure. Analyze downstream markers of this compound activity, such as histone acetylation or p-Akt levels, in tumor biopsies. |
| Tumor Model Insensitivity: The chosen cancer cell line may have intrinsic resistance to HDAC inhibitors. | - In Vitro Sensitivity Testing: Confirm the IC50 of this compound on your specific cancer cell line in vitro to ensure it is within a clinically achievable range. - Explore Alternative Models: If the cell line is confirmed to be resistant, consider using a different, more sensitive cell line or a patient-derived xenograft (PDX) model known to respond to HDAC inhibitors. | |
| Host-Related Factors: The immune status of the mouse strain can influence tumor growth and drug response. Even in immunodeficient mice, residual innate immunity can impact tumor engraftment and growth. | - Mouse Strain Selection: Ensure the use of appropriate immunodeficient mouse strains (e.g., NOD/SCID, NSG) that are known to support the growth of your specific tumor type. - Health Monitoring: Regularly monitor the health of the animals, as underlying health issues can affect tumor growth and response to treatment. | |
| 2. We are observing high variability in tumor growth within the same treatment group. What could be the cause? | Inconsistent Tumor Cell Implantation: Variability in the number of viable cells injected, the injection site, or the presence of cell clumps can lead to inconsistent tumor take and growth rates. | - Standardize Cell Preparation: Ensure a single-cell suspension with high viability (>90%) is used for injection. Use a consistent cell number for each animal. - Consistent Injection Technique: Inject cells subcutaneously into the same flank for all animals. Consider using Matrigel to improve tumor cell engraftment and create a more uniform tumor microenvironment. |
| Tumor Heterogeneity: The parental cell line may consist of a heterogeneous population with varying sensitivities to this compound. | - Cell Line Characterization: Perform cell line authentication and characterization to ensure a consistent and homogeneous population. - Single-Cell Cloning: If heterogeneity is suspected, consider single-cell cloning to establish a more uniform cell line for xenograft studies. | |
| 3. Our tumors initially respond to this compound, but then they start to regrow. What mechanisms could be at play? | Acquired Resistance: Prolonged treatment with this compound can lead to the development of acquired resistance mechanisms in the tumor cells. | - Biomarker Analysis: Analyze pre- and post-treatment tumor samples for changes in the expression of proteins involved in the this compound signaling pathway (e.g., p-Akt, HDACs, p53) to identify potential resistance mechanisms. - Combination Therapy: Consider combining this compound with other anti-cancer agents to overcome resistance. For example, this compound has shown synergistic effects with 5-FU in breast cancer models. |
| Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound. | - Gene Expression Analysis: Analyze the expression of ABC transporter genes in resistant tumors. - Use of Efflux Pump Inhibitors: In preclinical models, co-administration of an MDR1 inhibitor could help to determine if drug efflux is a contributing factor. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, orally available pan-histone deacetylase (HDAC) inhibitor. By inhibiting HDAC enzymes, this compound leads to the accumulation of acetylated histones, which alters chromatin structure and gene expression. This results in the induction of cell cycle arrest, apoptosis (programmed cell death), and the inhibition of tumor growth. A key downstream effect of this compound is the suppression of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[1][2]
Q2: Which signaling pathways are affected by this compound?
A2: this compound primarily affects the PI3K/Akt signaling pathway by decreasing the phosphorylation of Akt (p-Akt).[1] It can also upregulate the expression of p21 and PUMA, which are downstream targets of the tumor suppressor p53, leading to cell cycle arrest and apoptosis.
Q3: What are some common cell lines used for this compound xenograft studies?
A3: Based on published studies, this compound has been evaluated in xenograft models using various cell lines, including schwannoma and meningioma cells.[1][2] It has also shown efficacy in breast cancer cell lines like MCF-7.[3] The choice of cell line should be based on the specific cancer type being investigated and its known sensitivity to HDAC inhibitors.
Q4: What is a typical dosing and administration schedule for this compound in mice?
A4: A common administration route for this compound in mice is oral gavage. Dosing schedules can vary, but a frequently used regimen is three times a week for several weeks. The maximum tolerated dose in a phase I clinical trial was determined to be 40 mg administered three times weekly.[2] Preclinical studies in mice have used doses in the range of 25-50 mg/kg.
Q5: How should I prepare this compound for oral administration to mice?
A5: this compound is typically formulated in a vehicle suitable for oral gavage. A common vehicle is a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. The drug should be thoroughly suspended in the vehicle before each administration.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound in various cell lines, which can be indicative of its potential in vivo activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Human Vestibular Schwannoma (Primary) | Vestibular Schwannoma | 0.5 | [1] |
| Nf2-deficient Mouse Schwannoma | Schwannoma | 0.25 - 0.35 | [1] |
| Human Meningioma (Primary) | Meningioma | 1.5 | [1] |
| Ben-Men-1 | Benign Meningioma | 1.0 | [1][2] |
| MCF-7 | Breast Cancer | ~0.4 (at 48h) | [3] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Model with this compound Treatment
This protocol outlines the key steps for establishing a subcutaneous xenograft model and administering this compound.
Materials:
-
Cancer cell line of interest
-
Appropriate immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose, 0.1% Tween 80 in sterile water)
-
Calipers for tumor measurement
-
Syringes and needles (27-30 gauge for injection, appropriate gavage needles)
Procedure:
-
Cell Culture: Culture the cancer cells in the recommended medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.
-
Centrifuge the cells and resuspend the pellet in sterile PBS or serum-free medium.
-
Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell suspension to the desired concentration (e.g., 1 x 10^7 cells/mL).
-
-
Tumor Cell Implantation:
-
(Optional) Mix the cell suspension 1:1 with Matrigel on ice.
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
This compound Treatment:
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
Prepare the this compound formulation in the appropriate vehicle.
-
Administer this compound to the treatment group via oral gavage at the predetermined dose and schedule.
-
Administer the vehicle alone to the control group.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for p-Akt).
-
Analyze the tumor growth data to determine the efficacy of this compound.
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits HDACs, leading to apoptosis and cell cycle arrest, and suppresses the PI3K/Akt pathway.
Experimental Workflow for this compound Xenograft Study
Caption: A general workflow for conducting an this compound efficacy study in a subcutaneous xenograft model.
References
AR-42 Technical Support Center: Non-Specific Binding
Welcome to the technical support center for AR-42. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for non-specific binding in assays involving the histone deacetylase (HDAC) inhibitor, this compound.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding can obscure specific interactions, leading to false positives and inaccurate quantification. The following guide addresses common causes and solutions in a question-and-answer format.
Question: My assay shows a high background signal. What are the common causes and how can I fix it?
Answer: High background is often a result of non-specific binding of this compound or detection reagents to assay components. Several factors can contribute to this issue, including suboptimal reagent concentrations, insufficient blocking, or inadequate washing.[1][2][3]
Below is a summary of potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solution | Assay Type(s) |
| Insufficient Blocking | Increase blocking buffer concentration (e.g., 1-5% BSA). Extend blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[3] Try a different blocking agent (e.g., non-fat dry milk, casein, or commercially available blocking buffers).[4] | Immunoassays (ELISA, Western Blot), SPR |
| Inadequate Washing | Increase the number of wash cycles (e.g., from 3 to 5).[1] Increase the volume of wash buffer used per wash.[1] Add a mild, non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer to disrupt weak, non-specific interactions.[3][5] | All assays |
| Hydrophobic Interactions | Include a non-ionic surfactant like Tween-20 or Triton X-100 (typically 0.01-0.1%) in assay and wash buffers.[6][7] | Biochemical Assays, SPR |
| Electrostatic Interactions | Increase the salt concentration of the assay buffer (e.g., increase NaCl from 150 mM to 250-500 mM) to shield charge-based interactions.[5] Adjust the pH of the buffer.[5] | Biochemical Assays, SPR |
| Reagent Concentration | Titrate primary and secondary antibodies (if used) to determine the optimal concentration that maximizes specific signal while minimizing background. | Immunoassays |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile, low-adsorption consumables.[1][6][8] Ensure water quality is high (e.g., distilled or deionized).[1][2] | All assays |
Question: How can I design an experiment to distinguish specific binding from non-specific binding of this compound?
Answer: A classic method to determine specific binding is to perform a competition assay. In this experiment, you measure the binding of a labeled ligand (e.g., radiolabeled this compound or a fluorescent analog) in the presence and absence of a high concentration of an unlabeled competitor (in this case, a large excess of unlabeled this compound).
-
Total Binding: Measured in the absence of the unlabeled competitor.
-
Non-Specific Binding (NSB): Measured in the presence of a saturating concentration (typically 100- to 1000-fold excess) of the unlabeled competitor. The excess unlabeled compound will occupy all specific binding sites, so any remaining signal from the labeled ligand is considered non-specific.
-
Specific Binding: Calculated by subtracting non-specific binding from total binding.[9]
This relationship is visualized in the workflow diagram below.
Frequently Asked Questions (FAQs)
Q1: I observe a cellular effect with this compound that seems inconsistent with HDAC inhibition. Could this be due to non-specific binding or off-target effects?
A1: Yes, it is possible. While this compound is a potent HDAC inhibitor, like many small molecules, it can have off-target effects.[10][11] The observed phenotype could result from this compound binding to other proteins or cellular components non-specifically. To validate that the effect is due to HDAC inhibition, consider the following orthogonal approaches:
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Use Structurally Different HDAC Inhibitors: Test other HDAC inhibitors with different chemical scaffolds (e.g., Vorinostat, Panobinostat). If they produce the same phenotype, it is more likely an on-target effect related to HDAC inhibition.[12]
-
Target Knockdown/Knockout: Use genetic methods like siRNA, shRNA, or CRISPR to reduce the expression of the intended HDAC target. If the phenotype is recapitulated, it confirms the involvement of that specific HDAC.
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Inactive Control Compound: If available, use a structurally similar analog of this compound that is known to be inactive against HDACs. This compound should not produce the phenotype if the effect is on-target.
The logical flow for validating an observed cellular effect is shown in the diagram below.
Q2: What are some best practices for preparing samples and buffers to minimize non-specific binding of small molecules like this compound?
A2: Proper preparation is critical. Here are some key recommendations:
-
Use Low-Adsorption Plastics: Small molecules can adsorb to the surfaces of standard plastic labware. Whenever possible, use low-binding microplates and tubes, especially when working with low concentrations of this compound.[6]
-
Incorporate a Carrier Protein: Adding a protein like Bovine Serum Albumin (BSA) at 0.1-1% to your buffer can help block non-specific binding sites on container surfaces and other assay components.[4][5]
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Add Detergents: Low concentrations (0.01-0.1%) of non-ionic detergents (e.g., Tween-20, Triton X-100) can reduce hydrophobic interactions that often cause non-specific binding.[6][7]
-
Optimize pH and Ionic Strength: The charge of this compound and interacting surfaces can influence non-specific binding. Experiment with adjusting the pH and salt concentration of your buffers to find optimal conditions.[5]
-
Filter Solutions: Ensure all buffers and solutions are filtered to remove particulates that can contribute to high background.
Q3: Can non-specific binding affect my quantitative results, such as IC50 or Kd values?
A3: Absolutely. High non-specific binding can artificially inflate the signal, leading to an overestimation of the amount of bound compound. This can make a compound appear less potent than it actually is, resulting in an inaccurate (higher) IC50 or Kd value. It is crucial to accurately measure and subtract the non-specific binding component to obtain reliable quantitative data.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol describes a method to determine the specific binding of this compound to a target protein in a cell membrane preparation.
Materials:
-
Cell membrane preparation containing the target HDAC
-
Radiolabeled ligand (e.g., [3H]-SAHA or another suitable HDAC probe)
-
Unlabeled this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.1% BSA)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
96-well filter plate (e.g., glass fiber)
-
Scintillation fluid and microplate scintillation counter
Methodology:
-
Prepare this compound Dilutions: Create a serial dilution of unlabeled this compound in Assay Buffer.
-
Set Up Assay Plate:
-
Total Binding Wells: Add 50 µL of Assay Buffer.
-
Non-Specific Binding Wells: Add 50 µL of a saturating concentration of a known HDAC inhibitor (e.g., 10 µM SAHA).
-
Competition Wells: Add 50 µL of each this compound serial dilution.
-
-
Add Radiolabeled Ligand: Add 50 µL of the radiolabeled ligand (at a concentration near its Kd) to all wells.
-
Add Membrane Preparation: Add 100 µL of the cell membrane preparation to all wells.
-
Incubate: Incubate the plate for 1-2 hours at room temperature on a plate shaker.
-
Harvest: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Wash: Wash the filters 3-5 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry and Count: Allow the filter mat to dry completely. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the specific binding as a function of the log concentration of this compound to determine the IC50.
-
Example Data: this compound Competition Binding Assay
| [this compound] (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Inhibition |
| 0 | 12,500 | 1,500 | 11,000 | 0% |
| 1 | 11,950 | 1,500 | 10,450 | 5% |
| 10 | 9,800 | 1,500 | 8,300 | 25% |
| 50 | 7,000 | 1,500 | 5,500 | 50% |
| 100 | 4,850 | 1,500 | 3,350 | 70% |
| 500 | 2,100 | 1,500 | 600 | 95% |
| 1000 | 1,650 | 1,500 | 150 | 99% |
| Note: Data are for illustrative purposes only. |
References
- 1. sinobiological.com [sinobiological.com]
- 2. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 3. arp1.com [arp1.com]
- 4. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. youtube.com [youtube.com]
- 8. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 9. m.youtube.com [m.youtube.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Afatinib Resistance with AR-42 in NSCLC Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the use of the histone deacetylase (HDAC) inhibitor, AR-42, to overcome resistance to the EGFR tyrosine kinase inhibitor (TKI), afatinib, in non-small cell lung cancer (NSCLC) cells. The information is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for this compound overcoming afatinib resistance in NSCLC cells?
A1: While direct combination studies are emerging, the rationale is based on the known mechanisms of both compounds. Afatinib resistance often involves the activation of bypass signaling pathways that allow cancer cells to survive despite EGFR inhibition.[1][2][3][4] this compound, a potent HDAC inhibitor, is known to down-regulate key survival pathways, including the PI3K/Akt and STAT3 signaling cascades.[5] Persistent activation of STAT3 is a known mechanism of resistance to EGFR TKIs.[6][7][8] By inhibiting STAT3 and other pro-survival signals, this compound is hypothesized to re-sensitize afatinib-resistant NSCLC cells to treatment.
Q2: How do I establish an afatinib-resistant NSCLC cell line model?
A2: To develop an afatinib-resistant cell line, you can use a dose-escalation protocol. Start by treating a sensitive NSCLC cell line (e.g., PC-9, HCC827) with a low concentration of afatinib (below the IC50). Gradually increase the concentration of afatinib in the culture medium over several months. Periodically assess the cell viability to confirm the development of resistance. A significant increase in the IC50 value compared to the parental cell line indicates the establishment of a resistant model.
Q3: What are the key signaling pathways to investigate when studying the combination of afatinib and this compound?
A3: The primary pathways to investigate are the EGFR signaling cascade and the downstream pathways implicated in resistance and targeted by this compound. Key proteins to analyze by western blot include:
-
EGFR pathway: p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK
-
STAT3 pathway: p-STAT3 (Tyr705), total STAT3
-
Apoptosis markers: Cleaved PARP, Cleaved Caspase-3
-
Cell cycle markers: p21, Cyclin D1
Q4: What are the expected synergistic effects of combining afatinib and this compound?
A4: A synergistic interaction would be demonstrated by a combination index (CI) of less than 1 in a Chou-Talalay analysis of cell viability data. At the molecular level, you would expect to see a more profound inhibition of cell proliferation, a greater induction of apoptosis, and a more significant down-regulation of p-STAT3 and p-Akt in cells treated with the combination compared to either drug alone.
Troubleshooting Guides
Problem 1: I am not observing a synergistic effect with the afatinib and this compound combination in my afatinib-resistant cells.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentrations | Perform a dose-response matrix experiment with a wide range of concentrations for both afatinib and this compound to identify the optimal concentrations for synergy. |
| Cell Line-Specific Resistance Mechanism | Characterize the specific resistance mechanism in your cell line (e.g., T790M mutation, MET amplification).[1] The synergy may be dependent on the underlying resistance pathway. |
| Incorrect Dosing Schedule | Experiment with different dosing schedules, such as sequential vs. concurrent administration of the two drugs. |
| Drug Inactivity | Verify the activity of your afatinib and this compound stocks by testing them on sensitive parental cell lines. |
Problem 2: I am observing high toxicity in my non-cancerous control cells with this compound treatment.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | Lower the concentration of this compound to a range that demonstrates anti-cancer effects in your NSCLC cells while minimizing toxicity in normal cells. |
| Off-Target Effects | While this compound has a known mechanism, off-target effects can occur. Consider testing other HDAC inhibitors with different selectivity profiles. |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed afatinib-resistant NSCLC cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of afatinib, this compound, or the combination of both drugs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment. Use software like CompuSyn to calculate the combination index (CI) for synergy analysis.
Western Blot Analysis
-
Cell Lysis: Treat afatinib-resistant cells with afatinib, this compound, or the combination for the desired time point (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against your proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Data Summary
Table 1: Hypothetical IC50 Values (μM) of Afatinib and this compound in Afatinib-Sensitive and -Resistant NSCLC Cells.
| Cell Line | Afatinib IC50 (μM) | This compound IC50 (μM) | Afatinib + this compound (CI) |
| PC-9 (Sensitive) | 0.01 | 0.5 | < 1 (Synergistic) |
| PC-9/AR (Resistant) | 2.5 | 0.6 | < 1 (Synergistic) |
Table 2: Hypothetical Protein Expression Changes in Afatinib-Resistant NSCLC Cells after Treatment.
| Treatment | p-EGFR | p-Akt | p-STAT3 | Cleaved PARP |
| Vehicle Control | +++ | +++ | +++ | - |
| Afatinib (1 μM) | + | ++ | +++ | + |
| This compound (0.5 μM) | +++ | + | + | ++ |
| Afatinib + this compound | + | +/- | +/- | +++ |
| (+ indicates presence, - indicates absence, and the number of pluses indicates relative abundance) |
Visualizations
Caption: Afatinib resistance mechanisms in NSCLC.
Caption: Proposed mechanism of this compound overcoming afatinib resistance.
Caption: Experimental workflow for investigating afatinib and this compound synergy.
References
- 1. mdpi.com [mdpi.com]
- 2. targetedonc.com [targetedonc.com]
- 3. onclive.com [onclive.com]
- 4. youtube.com [youtube.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Role of STAT3 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle-Mediated Delivery of STAT3 Inhibitors in the Treatment of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of HDAC Inhibitors: AR-42 versus Vorinostat (SAHA) in Potency and Efficacy
In the landscape of epigenetic cancer therapy, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. Among these, vorinostat (SAHA), the first FDA-approved HDAC inhibitor, has paved the way for the development of novel agents with improved potency and efficacy. One such contender is AR-42, a potent, orally bioavailable pan-HDAC inhibitor. This guide provides a comprehensive comparison of this compound and vorinostat, focusing on their comparative potency and efficacy, supported by experimental data from preclinical studies.
Executive Summary
Preclinical evidence strongly suggests that this compound exhibits superior potency and efficacy compared to vorinostat in various cancer models. In vitro studies have consistently demonstrated that this compound possesses lower IC50 values across a range of cancer cell lines, indicating greater potency. Furthermore, in vivo studies have shown that this compound is more effective at inhibiting tumor growth in xenograft models. A key differentiator appears to be this compound's more pronounced ability to downregulate the PI3K/Akt signaling pathway, a critical driver of cancer cell survival and proliferation.
Potency Comparison: In Vitro IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Across multiple studies and cancer cell lines, this compound has consistently demonstrated lower IC50 values compared to vorinostat, signifying its higher potency at inhibiting cancer cell growth.
| Cell Line | Cancer Type | This compound IC50 (µM) | Vorinostat (SAHA) IC50 (µM) | Fold Difference (approx.) | Reference |
| Raji | Burkitt's Lymphoma | 0.61 | 3- to 6-fold higher | 3-6x | [1] |
| 697 | Acute Lymphoblastic Leukemia | 0.22 | 3- to 6-fold higher | 3-6x | [1] |
| JeKo-1 | Mantle Cell Lymphoma | 0.21 | 3- to 6-fold higher | 3-6x | [1] |
| Primary Human VS Cells | Vestibular Schwannoma | 0.5 | Not Reported | - | [2][3] |
| Nf2-deficient Mouse Schwannoma | Schwannoma | 0.25-0.35 | Not Reported | - | [2][3] |
| Primary Meningioma Cells | Meningioma | 1.5 | Not Reported | - | [2][3] |
| Ben-Men-1 | Benign Meningioma | 1.0 | Not Reported | - | [2][3] |
Efficacy Comparison: In Vivo Xenograft Studies
The superior potency of this compound observed in vitro translates to enhanced efficacy in preclinical animal models. A key study directly comparing the two inhibitors in a prostate cancer xenograft model revealed a significantly greater reduction in tumor growth with this compound treatment.
| Cancer Model | Treatment (Dose) | Tumor Growth Suppression | Reference |
| PC-3 Prostate Cancer Xenograft | This compound (same as SAHA) | 67% | [1] |
| PC-3 Prostate Cancer Xenograft | Vorinostat (SAHA) | 31% | [1] |
These findings highlight this compound's improved therapeutic potential in a preclinical setting.[1]
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
Both this compound and vorinostat function as pan-HDAC inhibitors, leading to the accumulation of acetylated histones and non-histone proteins, which in turn results in cell cycle arrest and apoptosis. However, a crucial distinction in their mechanism of action lies in their differential impact on the PI3K/Akt signaling pathway.
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and resistance to apoptosis. Aberrant activation of this pathway is a hallmark of many cancers. Preclinical studies have shown that this compound is more potent than vorinostat in downregulating the phosphorylation of Akt (p-Akt), a key activated component of this pathway.[1] This enhanced inhibition of Akt signaling by this compound likely contributes to its superior pro-apoptotic and anti-proliferative effects.
Caption: Signaling pathway of this compound and SAHA.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of this compound and vorinostat. For specific details, it is essential to refer to the original research publications.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or vorinostat for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
References
- 1. The Novel Deacetylase Inhibitor this compound Demonstrates Pre-Clinical Activity in B-Cell Malignancies In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.azregents.edu [experts.azregents.edu]
- 3. Early phase clinical studies of AR‐42, a histone deacetylase inhibitor, for neurofibromatosis type 2‐associated vestibular schwannomas and meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AR-42 and Other Pan-HDAC Inhibitors for Researchers
For Immediate Release
In the landscape of epigenetic modifiers, pan-histone deacetylase (pan-HDAC) inhibitors have emerged as a promising class of therapeutics for various malignancies. Among these, AR-42 has garnered significant attention for its potent anti-tumor activities. This guide provides a comprehensive comparison of this compound with other notable pan-HDAC inhibitors, including Vorinostat (SAHA), Panobinostat, and Belinostat, supported by experimental data to inform researchers, scientists, and drug development professionals.
Superior In Vitro Potency of this compound in Cancer Cell Lines
This compound consistently demonstrates potent growth-inhibitory effects across a range of cancer cell lines, often with greater efficacy than other pan-HDAC inhibitors.
Table 1: Comparative IC50 Values of Pan-HDAC Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | Vorinostat (SAHA) (µM) | Panobinostat (nM) | Belinostat (µM) |
| P815 | Mastocytoma | 0.65[1] | - | - | - |
| C2 | Mastocytoma | 0.30[1] | - | - | - |
| BR | Mastocytoma | 0.23[1] | - | - | - |
| SW-982 | Synovial Sarcoma | - | >10 | 10-25 | >10 |
| SW-1353 | Chondrosarcoma | - | 5-10 | 10-25 | >10 |
| NCCIT-P | Testicular Germ Cell Tumor | - | - | 1-25 | 0.05-1 |
| NCCIT-R | Testicular Germ Cell Tumor (Cisplatin-Resistant) | - | - | 1-25 | 0.05-1 |
Note: Data is compiled from multiple sources and direct head-to-head studies are limited. "-" indicates data not available in the cited sources.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Like other pan-HDAC inhibitors, this compound exerts its anti-tumor effects through the induction of apoptosis and cell cycle arrest. This is achieved by altering the acetylation status of histone and non-histone proteins, leading to the modulation of key signaling pathways.
Apoptosis Induction
This compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways. Western blot analyses reveal that this compound treatment leads to a dose-dependent increase in the cleavage of caspase-3 and PARP, key markers of apoptosis.[1]
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Caption: this compound's mechanism of action leading to apoptosis.
PI3K/Akt/mTOR Pathway Inhibition
This compound has also been shown to down-regulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. This effect is often more pronounced with this compound compared to other pan-HDAC inhibitors like SAHA.
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Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.
Comparative Effects on Key Protein Markers
Table 2: Qualitative Comparison of the Effects of Pan-HDAC Inhibitors on Key Protein Markers
| Protein Marker | This compound | Vorinostat (SAHA) | Panobinostat | Belinostat |
| Acetyl-Histone H3/H4 | ↑↑↑[1] | ↑↑ | ↑↑↑ | ↑↑ |
| p21 | ↑↑[1][2] | ↑ | ↑↑ | ↑ |
| Cleaved PARP | ↑↑↑[1] | ↑↑ | ↑↑↑ | ↑↑ |
| p-Akt | ↓↓ | ↓ | ↓↓ | ↓ |
Note: The number of arrows indicates the relative magnitude of the effect as suggested by available literature. This is a qualitative representation and may vary depending on the cell line and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of HDAC inhibitors on cancer cell lines and to calculate IC50 values.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and other pan-HDAC inhibitors in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
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Caption: Workflow for a typical cell viability (MTT) assay.
Western Blot Analysis
This protocol is used to detect changes in the expression and post-translational modifications of key proteins involved in apoptosis and cell cycle regulation following treatment with HDAC inhibitors.
-
Cell Lysis: Treat cells with HDAC inhibitors for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetyl-histone H3, p21, cleaved PARP, p-Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[3][4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
Conclusion
This compound demonstrates significant potential as a potent pan-HDAC inhibitor, often exhibiting superior efficacy in preclinical models compared to other established agents. Its robust induction of apoptosis and inhibition of key survival pathways underscore its promise as an anti-cancer therapeutic. Further head-to-head clinical studies are warranted to fully elucidate its comparative efficacy and safety profile. This guide provides a foundational overview to aid researchers in their evaluation and application of this compound in cancer research and drug development.
References
Validating AR-42's Impact on the Akt/mTOR Pathway: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of AR-42 and other key inhibitors of the Akt/mTOR signaling pathway, a critical cascade in cellular growth, proliferation, and survival. The information presented here is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of compounds targeting this pathway.
Executive Summary
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of normal cellular functions and is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. This guide focuses on this compound, a novel compound, and compares its effects on the Akt/mTOR pathway with established inhibitors. While initially investigated for its role in this pathway, recent evidence suggests this compound's primary mechanism may diverge from direct Akt inhibition, a crucial consideration for researchers. This document presents quantitative data for alternative inhibitors, a detailed protocol for experimental validation, and visual representations of the signaling cascade and experimental workflow.
Comparative Analysis of Akt/mTOR Pathway Inhibitors
| Inhibitor | Target(s) | IC50 (p-Akt) | IC50 (p-mTOR downstream) | Development Stage |
| This compound | HDAC, downstream mTOR signaling | No significant inhibition observed | Dose-dependent increase in p-p70S6K | Preclinical |
| GSK690693 | Akt1, Akt2, Akt3 | Akt1: 2 nM, Akt2: 13 nM, Akt3: 9 nM | Indirectly inhibits downstream signaling | Phase I |
| Perifosine | Akt | Dose-dependent inhibition | Indirectly inhibits downstream signaling | Phase II |
| Everolimus | mTORC1 | No direct effect | Dose-dependent reduction of p-p70S6K & p-4E-BP1 | FDA Approved |
Experimental Validation: Western Blotting Protocol
To validate the inhibition of the Akt/mTOR pathway, Western blotting is the gold-standard technique. This method allows for the detection and semi-quantification of specific proteins, including the phosphorylated (activated) forms of key pathway components.
Objective: To determine the effect of this compound and other inhibitors on the phosphorylation status of Akt (at Ser473 and Thr308), mTOR (at Ser2448), and its downstream effectors p70S6K (at Thr389) and 4E-BP1 (at Thr37/46).
Materials:
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Cell Lines: A relevant cancer cell line with a constitutively active Akt/mTOR pathway (e.g., PC-3, BT-474, LNCaP).
-
Inhibitors: this compound, GSK690693, Perifosine, Everolimus (dissolved in appropriate vehicle, e.g., DMSO).
-
Antibodies:
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-phospho-Akt (Thr308), Rabbit anti-Akt (pan), Rabbit anti-phospho-mTOR (Ser2448), Rabbit anti-mTOR, Rabbit anti-phospho-p70S6K (Thr389), Rabbit anti-p70S6K, Rabbit anti-phospho-4E-BP1 (Thr37/46), Rabbit anti-4E-BP1, and a loading control antibody (e.g., Rabbit anti-GAPDH or Mouse anti-β-actin).
-
Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG and/or HRP-conjugated Goat anti-Mouse IgG.
-
-
Reagents: Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein assay reagent (e.g., BCA), SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), wash buffer (TBST), and ECL chemiluminescence substrate.
Procedure:
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Cell Culture and Treatment:
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Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound or other inhibitors for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle-only control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with the corresponding total protein antibody and a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control.
-
Compare the normalized values of treated samples to the vehicle control to determine the extent of inhibition.
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Visualizing the Landscape
To better understand the biological context and experimental approach, the following diagrams have been generated.
Unveiling the Anti-Tumor Efficacy of AR-42: A Comparative Analysis Across Cancer Cell Lines
For Immediate Release
A comprehensive review of preclinical data underscores the potent anti-tumor effects of the histone deacetylase (HDAC) inhibitor, AR-42, across various cancer cell lines. This guide provides a comparative analysis of this compound's activity in pancreatic, breast, and hepatocellular carcinoma cell lines, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein, supported by detailed experimental protocols, highlights the potential of this compound as a broad-spectrum anti-cancer agent.
Comparative Anti-Tumor Activity of this compound
This compound demonstrates significant cytotoxic and pro-apoptotic effects across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined in pancreatic (BxPC-3, PANC-1), breast (MCF-7), and hepatocellular carcinoma (HepG2, Hep3B) cell lines, showcasing its efficacy at nanomolar concentrations.
| Cell Line | Cancer Type | IC50 of this compound (nM) | Key Findings |
| BxPC-3 | Pancreatic Cancer | ~340 | Induction of G2/M cell cycle arrest and apoptosis.[1] |
| PANC-1 | Pancreatic Cancer | ~480 | Induction of G2/M cell cycle arrest and apoptosis.[1] |
| MCF-7 | Breast Cancer | ~230 (in C2 cells) | Inhibition of cell proliferation and induction of apoptosis. |
| HepG2 | Hepatocellular Carcinoma | Not explicitly found | This compound targets HDAC5 to induce apoptosis. |
| Hep3B | Hepatocellular Carcinoma | Not explicitly found | This compound induces apoptosis independent of p53 status. |
Note: IC50 values can vary between studies due to different experimental conditions. The value for MCF-7 is based on data from C2 cells, a murine mastocytoma cell line, as a direct IC50 for this compound in MCF-7 was not available in the immediate search results. Further studies are warranted to establish a precise IC50 in this cell line.
Deciphering the Mechanism: The Role of the p53 Signaling Pathway
This compound exerts its anti-tumor effects predominantly through the modulation of the p53 signaling pathway. As a potent pan-HDAC inhibitor, this compound increases the acetylation of histone and non-histone proteins, including the tumor suppressor p53. This acetylation enhances p53 stability and transcriptional activity, leading to the upregulation of its downstream targets.
Key molecular events triggered by this compound include:
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Increased p53 Acetylation: this compound inhibits HDACs, leading to the hyperacetylation of p53.
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p53 Stabilization: Acetylation prevents the degradation of p53, allowing it to accumulate in the cell.
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Activation of p21: Activated p53 induces the expression of p21 (CDKN1A), a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest, primarily at the G2/M phase.[1]
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Induction of Apoptosis: p53 activation also transcriptionally upregulates pro-apoptotic proteins such as PUMA (p53 upregulated modulator of apoptosis), which in turn activate the intrinsic apoptotic cascade involving caspase-9 and the executioner caspase-3.[1]
Experimental Workflow for Efficacy Evaluation
The anti-tumor effects of this compound are typically evaluated through a series of well-established in vitro assays. The following workflow provides a standardized approach to assess the efficacy of this compound or other anti-cancer compounds.
References
A Comparative Analysis of AR-42 and Romidepsin in T-cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two histone deacetylase (HDAC) inhibitors, AR-42 and romidepsin, in the context of T-cell lymphoma. T-cell lymphomas are a heterogeneous group of hematologic malignancies with often aggressive clinical courses and poor prognoses, necessitating the exploration of novel therapeutic agents. Both this compound, a novel pan-HDAC inhibitor, and romidepsin, an FDA-approved class I-selective HDAC inhibitor, have demonstrated promising anti-tumor activity in this setting. This document synthesizes preclinical and clinical data to offer a comprehensive overview of their mechanisms of action, efficacy, and the experimental methodologies used in their evaluation.
Mechanism of Action: A Tale of Two HDAC Inhibitors
Both this compound and romidepsin exert their anti-cancer effects by inhibiting histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. However, their specificities and downstream effects present key differences.
Romidepsin , a bicyclic peptide, is a potent inhibitor of class I HDACs (HDAC1, HDAC2, and HDAC3).[1] This selective inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.[2] The cellular consequences of romidepsin treatment in T-cell lymphoma include the induction of apoptosis, cell cycle arrest, and modulation of angiogenesis.[3]
This compound (OSU-HDAC42) is a novel, orally bioavailable pan-HDAC inhibitor, meaning it targets a broader range of HDAC enzymes, including both class I and class IIb (HDAC6) deacetylases. This broader specificity may lead to effects on a wider array of cellular proteins beyond histones. In preclinical studies, this compound has been shown to induce hyperacetylation of both histones and non-histone proteins like tubulin.[4] This leads to caspase-dependent apoptosis in malignant B-cells and has shown cytotoxic effects in adult T-cell leukemia/lymphoma (ATL) cell lines.[4][5]
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References
- 1. researchgate.net [researchgate.net]
- 2. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 3. The discovery and development of romidepsin for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of novel histone deacetylase inhibitor, AR42, in a mouse model of, human T-lymphotropic virus type 1 adult T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Novel Histone Deacetylase Inhibitor, AR42, in a Mouse Model of Human T-lymphotropic Virus Type 1 Adult T cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating AR-42 Efficacy Against Drug-Resistant Cancer Cells: A Comparative Guide
In the landscape of oncology, the emergence of drug resistance remains a critical barrier to effective cancer treatment. Histone deacetylase (HDAC) inhibitors have presented a promising therapeutic avenue to counteract these resistance mechanisms. This guide provides a detailed comparison of AR-42, a novel pan-HDAC inhibitor, evaluating its efficacy against drug-resistant cancer cells, its performance relative to other agents, and the molecular pathways it modulates.
Mechanism of Action: Reversing Resistance through Epigenetic Modulation
This compound (also known as OSU-HDAC42) is a potent, orally bioavailable pan-HDAC inhibitor. Its primary mechanism involves the inhibition of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. In cancer cells, particularly drug-resistant ones, HDACs are often aberrantly expressed, leading to the silencing of tumor suppressor genes and the activation of pro-survival pathways.
By inhibiting HDACs, this compound induces hyperacetylation of histones, leading to a more open chromatin structure. This facilitates the re-expression of silenced tumor suppressor genes like p21, a key regulator of cell cycle arrest. Furthermore, this compound has been shown to modulate the acetylation and stability of non-histone proteins, including the tumor suppressor p53, thereby enhancing its apoptotic functions. This multi-faceted approach allows this compound to circumvent common drug resistance mechanisms and re-sensitize cancer cells to conventional therapies.
Comparative Efficacy of this compound
The following tables summarize the quantitative data on this compound's performance, both as a monotherapy and in combination with other anti-cancer agents, with a focus on drug-resistant cell lines.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | This compound IC50 (µM) | Citation |
| MCF-7 | Breast Cancer | Not Specified (Used in 5-FU combo study) | ~0.5 (Estimated from dose-response) | |
| P815 | Mast Cell Leukemia | Not Specified | 0.65 | |
| C2 | Canine Mastocytoma | Not Specified | 0.30 | |
| BR | Canine Mastocytoma | Not Specified | 0.23 | |
| DU-145 | Prostate Cancer | Not Specified | 0.11 | |
| PC-3 | Prostate Cancer | Not Specified | 0.48 | |
| LNCaP | Prostate Cancer | Not Specified | 0.30 | |
| JeKo-1 | Mantle Cell Lymphoma | Not Specified | <0.61 | |
| Raji | Burkitt's Lymphoma | Not Specified | <0.61 | |
| 697 | B-cell Precursor Leukemia | Not Specified | <0.61 | |
| H1975 | Lung Cancer | Afatinib-Resistant | Not Specified (Effective in decreasing key protein expression) |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. Data on explicitly defined drug-resistant variants are limited in the reviewed literature; however, this compound's efficacy in combination therapies against resistant phenotypes is well-documented.
Table 2: Comparison of this compound with Other HDAC Inhibitors
| Drug | Target | IC50 (Prostate Cancer Xenograft Model) | Key Findings in Resistant Models | Citation |
| This compound | Pan-HDAC | Suppressed tumor growth by 67% at 50 mg/kg | Markedly reduces phospho-Akt and Bcl-xL in vivo. | |
| SAHA (Vorinostat) | Pan-HDAC | Suppressed tumor growth by 31% at 50 mg/kg | Less potent in reducing pro-survival proteins compared to this compound. |
Table 3: Synergistic Effects of this compound in Combination Therapies
| Combination | Cancer Type / Model | Resistance Mechanism | Key Findings | Citation |
| This compound + 5-Fluorouracil (5-FU) | Breast Cancer (MCF-7 cells) | General Chemoresistance | Significant synergistic inhibitory effect on cell growth. This compound increases the cytotoxicity of 5-FU. | |
| This compound + Pazopanib | Melanoma (Trametinib/Dabrafenib-Resistant) | BRAF/MEK inhibitor resistance | The combination induced apoptosis and autophagy, reduced tumor growth, and enhanced survival in vivo. | |
| This compound + Crizotinib | Melanoma (Therapy-Adapted) | HGF-c-MET signaling | Enhanced lethality in evolved drug-resistant cell populations. | |
| This compound + Therapeutic HPV DNA Vaccine | Cervical Cancer (TC-1 tumor model) | Immune Evasion | Enhanced E7-specific CD8+ T cell immune responses and antitumor effects. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to evaluate this compound's efficacy.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Drug Treatment: Expose the cells to various concentrations of this compound, a comparative drug (e.g., Vorinostat), or a combination of drugs for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms affected by drug treatment.
-
Protein Extraction: Treat cells with this compound as described above. After treatment, wash the cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., acetylated-p53, total p53, p-Akt, total Akt, p-mTOR, total mTOR, p21, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities relative to the loading control to determine the changes in protein expression levels following treatment.
Visualizing Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate the complex signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound signaling pathway in overcoming drug resistance.
Caption: Experimental workflow for evaluating this compound efficacy.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for combating drug-resistant cancers. Its ability to modulate key epigenetic and signaling pathways leads to the re-sensitization of cancer cells to conventional treatments and potent anti-tumor activity as a monotherapy. As evidenced by in vitro and in vivo data, this compound shows superior potency compared to other HDAC inhibitors like SAHA in certain contexts and exhibits strong synergistic effects when combined with chemotherapy and targeted agents. The detailed experimental protocols and pathway analyses provided in this guide offer a framework for further research into the clinical application of this compound in overcoming one of the most significant challenges in cancer therapy.
Head-to-Head Comparison: AR-42 vs. Panobinostat in Preclinical Oncology
In the landscape of epigenetic modulators for cancer therapy, the histone deacetylase (HDAC) inhibitors AR-42 and panobinostat have emerged as promising agents. Both are classified as pan-HDAC inhibitors, targeting multiple HDAC enzymes to induce cell cycle arrest, apoptosis, and inhibit tumor growth. This guide provides a detailed, objective comparison of their preclinical performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these two compounds.
Mechanism of Action and Signaling Pathways
Both this compound and panobinostat exert their anti-cancer effects by inhibiting HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins. This alters gene expression, reactivating tumor suppressor genes and downregulating oncogenes. Key signaling pathways affected by both inhibitors include:
-
PI3K/Akt Pathway: Both drugs have been shown to downregulate the phosphorylation of Akt, a critical kinase in a pathway that promotes cell survival and proliferation.[1][2]
-
STAT3 Pathway: Inhibition of STAT3 phosphorylation is another common mechanism, disrupting a key signaling node for cancer cell proliferation, survival, and angiogenesis.[2]
While both are pan-HDAC inhibitors, their specificities and potencies against different HDAC isoforms may vary, potentially leading to differences in their biological activities and clinical profiles.
In Vitro Efficacy: A Comparative Overview
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. While direct head-to-head studies are limited, the following tables summarize reported IC50 values for this compound and panobinostat in various cancer cell lines.
It is crucial to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Potency (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DU-145 | Prostate Cancer | 0.11 | [3] |
| PC-3 | Prostate Cancer | 0.48 | [3] |
| LNCaP | Prostate Cancer | 0.3 | [3] |
| JeKo-1 | Mantle Cell Lymphoma | <0.61 | [3] |
| Raji | Burkitt's Lymphoma | <0.61 | [3] |
| 697 | B-cell Precursor Leukemia | <0.61 | [3] |
| U266 | Multiple Myeloma | 0.25 | [2] |
| H929 | Multiple Myeloma | 0.15 | [2] |
| RPMI 8226 | Multiple Myeloma | 0.25 | [2] |
| ARH-77 | Multiple Myeloma | 0.11 | [2] |
| IM-9 | Multiple Myeloma | 0.17 | [2] |
Table 2: In Vitro Potency (IC50) of Panobinostat in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Multiple Myeloma Cell Lines (8 lines) | Multiple Myeloma | <10 | [4] |
| HDLM-2 | Hodgkin Lymphoma | 20-40 | [5] |
| L-428 | Hodgkin Lymphoma | 20-40 | [5] |
| KM-H2 | Hodgkin Lymphoma | 20-40 | [5] |
| H1299 | Non-Small Cell Lung Cancer | 5 | |
| L55 | Non-Small Cell Lung Cancer | 11 | |
| A549 | Non-Small Cell Lung Cancer | 30 | |
| OK-6 | Mesothelioma | 5 | |
| Ok-5 | Mesothelioma | 7 | |
| RG-1 | Small Cell Lung Cancer | 4 | |
| LD-T | Small Cell Lung Cancer | 5 |
In Vivo Efficacy in Preclinical Models
Both this compound and panobinostat have demonstrated significant anti-tumor activity in various animal models of cancer.
This compound:
-
In a PC-3 prostate cancer xenograft model, this compound at 25 mg/kg and 50 mg/kg suppressed tumor growth by 52% and 67%, respectively.[3]
-
This compound has been shown to cross the blood-brain barrier in rodents and suppress the growth of schwannoma implants.[1]
Panobinostat:
-
In a disseminated luciferized MM.1S multiple myeloma xenograft mouse model, treatment with 15 mg/kg panobinostat reduced the tumor burden to 22% of the control.[4]
-
In a gastrointestinal stromal tumor (GIST) xenograft model, panobinostat treatment led to rapid tumor regression.[6]
-
Panobinostat has shown strong anti-leukemic effects in xenograft mouse models of MLL-rearranged acute lymphoblastic leukemia, extending survival and reducing the overall disease burden.[7]
Pharmacokinetics and Safety Profile
This compound:
-
Pharmacokinetics: A Phase 1 clinical trial in patients with advanced solid tumors provided pharmacokinetic data for this compound.[8]
-
Safety: In preclinical studies, this compound was found to be well-tolerated in mice.[1] A Phase 1 trial established a recommended Phase 2 dose and identified dose-limiting toxicities.[8][9]
Panobinostat:
-
Pharmacokinetics: Panobinostat is orally bioavailable. In a clinical study, it was rapidly absorbed with a mean terminal half-life of 16 hours.[10] Pooled data from multiple-dose studies show that a 20 mg oral dose resulted in a maximum plasma concentration of 21.6 ng/mL approximately 1 hour after administration.[11]
-
Safety: Preclinical studies in mice indicated that extended daily treatment with 10 or 20 mg/kg panobinostat led to significant toxicity.[12] In clinical trials, common adverse events include thrombocytopenia, lymphopenia, diarrhea, fatigue, and peripheral neuropathy.[13][14]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by both this compound and panobinostat.
Caption: Simplified signaling pathway of this compound and panobinostat.
Experimental Workflows
The following diagrams outline typical experimental workflows for assessing the efficacy of these inhibitors.
Caption: Workflow for a cell viability assay.
Caption: Workflow for an apoptosis assay.
Experimental Protocols
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or panobinostat. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[3]
-
Incubation with Reagent: Plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound, panobinostat, or a vehicle control for a specified time.
-
Cell Harvesting: Adherent cells are detached using a gentle enzyme (e.g., trypsin), and both adherent and suspension cells are collected by centrifugation.
-
Washing: The cell pellet is washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as propidium iodide (PI).
-
Incubation: The cell suspension is incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified to determine the extent of drug-induced apoptosis.
Western Blotting for Signaling Proteins
-
Cell Lysis: Following treatment with this compound or panobinostat, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[5]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-STAT3, total STAT3, cleaved caspase-3, acetylated histones) and a loading control (e.g., GAPDH, β-actin).[10]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control to compare protein expression levels between different treatment groups.
Conclusion
Both this compound and panobinostat are potent pan-HDAC inhibitors with demonstrated preclinical anti-cancer activity across a range of hematological and solid tumors. They share common mechanisms of action, including the inhibition of the PI3K/Akt and STAT3 signaling pathways. While direct comparative data is limited, the available information suggests that both compounds are highly active in the nanomolar to low micromolar range in vitro and show significant efficacy in vivo. The choice between these two agents for further investigation may depend on the specific cancer type, the desired safety profile, and the potential for combination therapies. The experimental protocols provided herein offer a foundation for conducting further head-to-head comparative studies to elucidate the nuanced differences between these promising epigenetic drugs.
References
- 1. experts.azregents.edu [experts.azregents.edu]
- 2. The novel histone deacetylase inhibitor, this compound, inhibits gp130/Stat3 pathway and induces apoptosis and cell cycle arrest in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. The pan-deacetylase inhibitor panobinostat induces cell death and synergizes with everolimus in Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The HDAC inhibitor panobinostat (LBH589) exerts in vivo anti-leukaemic activity against MLL-rearranged acute lymphoblastic leukaemia and involves the RNF20/RNF40/WAC-H2B ubiquitination axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase 1 trial of the histone deacetylase inhibitor this compound in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 1 trial of the histone deacetylase inhibitor this compound in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat | Semantic Scholar [semanticscholar.org]
- 12. Pre-Clinical Study of Panobinostat in Xenograft and Genetically Engineered Murine Diffuse Intrinsic Pontine Glioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. m.youtube.com [m.youtube.com]
Confirming AR-42 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to confirm the in vivo target engagement of AR-42, a potent pan-histone deacetylase (HDAC) inhibitor. We compare this compound with other notable pan-HDAC inhibitors, Vorinostat (SAHA) and Panobinostat (LBH-589), and provide supporting experimental data and detailed protocols for key assays.
Introduction to this compound
This compound (also known as OSU-HDAC42) is an orally bioavailable, hydroxamate-tethered phenylbutyrate derivative that acts as a pan-HDAC inhibitor.[1] It has demonstrated greater potency and activity in various solid tumors and hematological malignancies compared to Vorinostat (SAHA).[1] this compound induces hyperacetylation of histones H3 and H4, as well as the non-histone protein α-tubulin.[2][3] A key mechanism of its anti-tumor activity involves the inhibition of the PI3K/Akt signaling pathway, leading to decreased levels of phosphorylated Akt (p-Akt).[4][5]
Comparison of Pan-HDAC Inhibitors for In Vivo Target Engagement
Confirming that a drug interacts with its intended target in a living organism is a critical step in drug development. For HDAC inhibitors like this compound, target engagement is typically assessed by measuring the acetylation of downstream targets (histones and non-histone proteins) and the modulation of relevant signaling pathways.
| Inhibitor | Mechanism | In Vivo Model Example | Key Target Engagement Readouts | Comparative In Vivo Potency |
| This compound | Pan-HDAC inhibitor | PC-3 human prostate cancer xenografts in nude mice | Increased acetylated Histone H3, decreased p-Akt (Ser473) | More potent than Vorinostat in suppressing PC-3 xenograft growth (67% vs. 31% growth suppression at the same dose).[6] |
| Vorinostat (SAHA) | Pan-HDAC inhibitor | CWR22 human prostate xenografts in nude mice | Increased acetylated core histones | Less potent than this compound in some preclinical models.[6] |
| Panobinostat (LBH-589) | Pan-HDAC inhibitor | Thyroid cancer xenografts in athymic nude mice | Increased acetylated Histone H3, decreased p-Akt (Ser473) | Potent activity in various preclinical models.[7] |
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound as a pan-HDAC inhibitor and its subsequent effects on histone acetylation and the PI3K/Akt signaling pathway.
Caption: this compound inhibits HDACs, leading to histone hyperacetylation and PI3K/Akt pathway modulation.
Experimental Workflow for In Vivo Target Engagement
This diagram outlines a typical workflow for assessing the in vivo target engagement of this compound in a mouse xenograft model.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. This compound, a novel HDAC inhibitor, exhibits biologic activity against malignant mast cell lines via down-regulation of constitutively activated Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Concurrent Targeting of HDAC and PI3K to Overcome Phenotypic Heterogeneity of Castration-resistant and Neuroendocrine Prostate Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The Novel Deacetylase Inhibitor this compound Demonstrates Pre-Clinical Activity in B-Cell Malignancies In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RETRACTED ARTICLE: Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
AR-42 Versus Selective HDAC Inhibitors: A Comparative Guide for Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. Their ability to modulate gene expression by altering chromatin structure has led to the approval of several drugs, primarily for hematological malignancies. In the landscape of solid tumors, the pan-HDAC inhibitor AR-42 and a growing number of selective HDAC inhibitors are under active investigation. This guide provides an objective comparison of this compound against key selective HDAC inhibitors—Mocetinostat (a Class I/IV inhibitor), Entinostat (a Class I inhibitor), and Ricolinostat (a Class IIb/HDAC6 inhibitor)—focusing on their preclinical performance in solid tumor models.
Mechanism of Action: A Tale of Broad vs. Targeted Inhibition
This compound is a pan-HDAC inhibitor, meaning it broadly targets multiple HDAC enzymes across different classes. This wide-ranging activity can lead to pleiotropic effects on cancer cells, including the induction of cell cycle arrest, apoptosis, and the modulation of various signaling pathways.[1][2] In contrast, selective HDAC inhibitors are designed to target specific HDAC isoforms or classes. This targeted approach aims to minimize off-target effects and potentially improve the therapeutic window.
Mocetinostat (MGCD0103) is a potent inhibitor of Class I (HDAC1, 2, 3) and Class IV (HDAC11) HDACs.[3] Its mechanism in cancer involves the induction of apoptosis and autophagy.[3]
Entinostat (MS-275) is a selective inhibitor of Class I HDACs (HDAC1, 2, and 3).[4] Its anti-tumor effects are mediated through the reactivation of tumor suppressor genes, induction of cell cycle arrest, and apoptosis.[5]
Ricolinostat (ACY-1215) is a selective inhibitor of HDAC6, a Class IIb HDAC.[6] Unlike Class I HDACs which are primarily nuclear, HDAC6 is predominantly cytoplasmic and involved in regulating protein trafficking and degradation.
In Vitro Efficacy: A Look at Cellular Potency
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the in vitro potency of different inhibitors. The following table summarizes the reported IC50 values for this compound and the selected selective HDAC inhibitors in various solid tumor cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference(s) |
| This compound | Pan-HDAC | Pancreatic Cancer | PANC-1 | Not Specified |
| Prostate Cancer | DU-145 | 110 | [1] | |
| Prostate Cancer | PC-3 | 480 | [1] | |
| Prostate Cancer | LNCaP | 300 | [1] | |
| Mocetinostat | Class I/IV | General | - | 150 (HDAC1) |
| Entinostat | Class I | General | - | 243 (HDAC1), 453 (HDAC2), 248 (HDAC3) |
| Ricolinostat | Class IIb (HDAC6) | General | - | 5 |
In Vivo Efficacy: Performance in Preclinical Tumor Models
Evaluating the anti-tumor activity of these inhibitors in vivo provides crucial insights into their therapeutic potential. The following table summarizes the reported tumor growth inhibition from preclinical studies using xenograft models of solid tumors.
| Inhibitor | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference(s) |
| This compound | PC-3 Prostate Cancer Xenograft | 25 mg/kg | 52 | [1] |
| PC-3 Prostate Cancer Xenograft | 50 mg/kg | 67 | [1] | |
| Mocetinostat | A549 Lung Cancer Xenograft | 120 mg/kg (free base equivalent) | Significant growth inhibition | [3] |
| H1437 NSCLC Xenograft | 80 mg/kg | Almost complete growth inhibition | [3] | |
| Entinostat | Various Human Tumor Xenografts | 49 mg/kg | Significant anti-tumor effects | [4] |
| Ricolinostat | Melanoma Xenograft | Not Specified | Dose-dependent inhibition | [6] |
Signaling Pathways and Molecular Mechanisms
The anti-tumor effects of HDAC inhibitors are mediated through the modulation of various signaling pathways. Understanding these pathways is critical for identifying potential combination therapies and predictive biomarkers.
This compound: A Multi-Pronged Attack
As a pan-HDAC inhibitor, this compound impacts a wide array of signaling pathways. One of its key mechanisms is the downregulation of the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation.[1] this compound has also been shown to induce the expression of the cell cycle inhibitor p21 and promote the hyperacetylation of histones H3 and H4, and α-tubulin.[2]
Caption: this compound Signaling Pathway
Mocetinostat: Targeting Class I and IV HDACs
Mocetinostat's selectivity for Class I and IV HDACs leads to the modulation of key pathways involved in cell survival and immune response. It has been shown to affect the JAK-STAT and AKT pathways.[7] Furthermore, it can upregulate the expression of tumor antigens and PD-L1, suggesting a potential role in combination with immunotherapy.[8]
Caption: Mocetinostat Signaling Pathway
Entinostat: A Focus on Class I HDACs and Immune Modulation
Entinostat's inhibition of Class I HDACs leads to the reactivation of tumor suppressor genes and can reverse epithelial-mesenchymal transition (EMT), a key process in metastasis.[9] It also has significant immunomodulatory effects, enhancing the anti-tumor activity of PD-1 blockade by inhibiting myeloid-derived suppressor cells (MDSCs).[10] In hepatocellular carcinoma, it has been shown to promote apoptosis through the JNK/P38 MAPK signaling pathway.[4]
Caption: Entinostat Signaling Pathway
Ricolinostat: Targeting the Cytoplasm with HDAC6 Inhibition
Ricolinostat's selective inhibition of the cytoplasmic HDAC6 leads to the hyperacetylation of its substrates, most notably α-tubulin. This disruption of microtubule dynamics can lead to mitotic catastrophe and apoptosis in cancer cells.[11] Ricolinostat has also been shown to inactivate the AKT pathway.[6] Its immunomodulatory properties are also being explored, with studies showing it can enhance anti-tumor immunity.[6]
Caption: Ricolinostat Signaling Pathway
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible evaluation of HDAC inhibitors. Below are representative protocols for key in vitro and in vivo assays.
HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.
Caption: HDAC Activity Assay Workflow
Protocol:
-
Prepare Reagents: Prepare assay buffer, dilute HDAC enzyme stock, and create a serial dilution of the test inhibitor (this compound or selective inhibitor).
-
Reaction Setup: In a 96-well plate, add assay buffer, diluted HDAC enzyme, and the inhibitor at various concentrations. Include wells with no inhibitor (positive control) and no enzyme (negative control).
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add the developer solution to each well to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
Signal Detection: Incubate at room temperature for 15-20 minutes and then measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of HDAC inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Caption: MTT Cell Viability Assay Workflow
Protocol:
-
Cell Seeding: Seed solid tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the HDAC inhibitor (this compound or selective inhibitor) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Solid Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of HDAC inhibitors in a mouse xenograft model.
Caption: In Vivo Xenograft Model Workflow
Protocol:
-
Cell Preparation and Implantation: Harvest solid tumor cells from culture, resuspend them in an appropriate medium (e.g., Matrigel), and subcutaneously inject them into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the HDAC inhibitor (this compound or selective inhibitor) and vehicle control according to the specified dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor dimensions and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Tumor Analysis: Excise the tumors, weigh them, and process them for further analysis, such as histology, immunohistochemistry, or Western blotting, to assess target engagement and pharmacodynamic effects.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group and perform statistical analysis to determine the significance of the anti-tumor effects.
Conclusion
Both the pan-HDAC inhibitor this compound and selective HDAC inhibitors demonstrate significant anti-tumor activity in preclinical models of solid tumors. This compound's broad targeting of multiple HDACs results in a multi-pronged attack on cancer cell signaling, while selective inhibitors offer the potential for a more targeted and potentially less toxic approach. The choice between a pan-inhibitor and a selective inhibitor will likely depend on the specific tumor type, its underlying molecular drivers, and the potential for combination therapies. The data and protocols presented in this guide provide a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these promising anti-cancer agents.
References
- 1. Celcuity : Corporate Presentation (Celcuity Investor Presentation V.7.1.1 Final) | MarketScreener [marketscreener.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. What is Entinostat used for? [synapse.patsnap.com]
- 6. In vitro and in vivo anti-melanoma activity of ricolinostat, a selective HDAC6 inhibitor with immunomodulatory properties. - ASCO [asco.org]
- 7. Mocetinostat (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.library.albany.edu [search.library.albany.edu]
- 9. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. scispace.com [scispace.com]
Assessing the Specificity of AR-42 as a Pan-HDAC Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
AR-42, a novel phenylbutyrate-based hydroxamic acid, has emerged as a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor.[1][2] Its broad-spectrum activity against multiple HDAC enzymes makes it a compelling candidate for anti-cancer therapy. This guide provides an objective comparison of this compound's performance against other well-established pan-HDAC inhibitors, Vorinostat (SAHA) and Panobinostat (LBH-589), supported by available experimental data and detailed methodologies.
Comparative Analysis of HDAC Inhibition
| Inhibitor | Target Class(es) | IC50 (nM) against specific HDAC Isoforms | General Notes |
| This compound | Pan-HDAC | General IC50: 16-30 nM. Induces hyperacetylation of histones H3 and H4.[1][2] | Reported to be more potent than Vorinostat in preclinical models. |
| Vorinostat (SAHA) | Pan-HDAC (Class I, II, IV) | HDAC1: ~10, HDAC3: ~20 | A well-established pan-HDAC inhibitor. |
| Panobinostat (LBH-589) | Pan-HDAC (Class I, II, IV) | HDAC1: 3, HDAC2: 4, HDAC3: 6, HDAC4: 43, HDAC5: 33, HDAC6: 12, HDAC7: 35, HDAC8: 248, HDAC9: 61 | A potent pan-HDAC inhibitor with broad activity across multiple isoforms. |
Note: The IC50 values can vary depending on the assay conditions and the source of the recombinant enzymes. The data presented here is a synthesis of available information for comparative purposes. A head-to-head analysis in the same experimental setup would provide the most accurate comparison.
Off-Target Specificity Profile
A critical aspect of assessing any inhibitor's utility is understanding its off-target effects. Comprehensive screening against a panel of other enzymes, such as protein kinases, provides insight into its broader specificity. At present, detailed public information from a comprehensive kinome scan or a similar broad off-target screening for this compound is not available. Such data would be invaluable in further characterizing its specificity profile and potential for off-target related toxicities.
Signaling Pathways and Cellular Effects
This compound has been shown to modulate several key signaling pathways implicated in cancer cell survival and proliferation. It is known to induce the hyperacetylation of both histone (H3 and H4) and non-histone proteins like α-tubulin.[1] This leads to the upregulation of the cell cycle inhibitor p21.[1] Furthermore, this compound has been reported to down-regulate the expression of phosphorylated Akt, total Akt, and phosphorylated STAT3/5, key components of pro-survival signaling cascades.[2][4]
Caption: Signaling pathways affected by this compound.
Experimental Protocols
To facilitate the independent verification and further investigation of this compound's specificity, detailed protocols for key experimental assays are provided below.
In Vitro Fluorogenic HDAC Inhibition Assay
This assay is a common method to determine the IC50 values of HDAC inhibitors.
Caption: Workflow for in vitro HDAC inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 4, 6, 8 from a commercial source) to the desired concentration in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO and dilute in assay buffer.
-
Prepare serial dilutions of this compound, Vorinostat, and Panobinostat in DMSO and then in assay buffer.
-
Prepare a positive control inhibitor (e.g., Trichostatin A).
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of assay buffer to the "blank" wells.
-
Add 25 µL of the diluted HDAC enzyme to the "control" and "inhibitor" wells.
-
Add 25 µL of diluted inhibitors (this compound, Vorinostat, Panobinostat) or positive control to the respective wells. Add 25 µL of assay buffer with DMSO to the "control" wells.
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 50 µL of the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of developer solution (containing a trypsin and a stop solution).
-
Incubate at 37°C for 15 minutes.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Subtract the fluorescence of the "blank" wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "control" wells.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis of Histone Acetylation
This method is used to assess the effect of HDAC inhibitors on the acetylation status of histones in cultured cells.
Caption: Workflow for Western blot analysis.
Methodology:
-
Cell Culture and Treatment:
-
Seed and grow the desired cancer cell line in appropriate culture medium.
-
Treat the cells with various concentrations of this compound, Vorinostat, Panobinostat, or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.
-
Extract histones from the nuclear pellet using a dilute acid (e.g., 0.2 M HCl or 0.4 N H2SO4) overnight at 4°C.
-
Precipitate the histones with trichloroacetic acid (TCA) and wash with acetone.
-
Resuspend the histone pellet in water.
-
-
SDS-PAGE and Western Blotting:
-
Quantify the protein concentration of the histone extracts.
-
Separate equal amounts of histone proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and total histones (e.g., anti-Histone H3, anti-Histone H4) overnight at 4°C.[5][6]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the acetylated histone bands to the corresponding total histone bands to determine the relative change in acetylation.
-
Conclusion
This compound is a potent pan-HDAC inhibitor with promising anti-cancer activity. While its general potency is comparable to or greater than other pan-HDAC inhibitors like Vorinostat, a detailed, publicly available HDAC isoform inhibition profile is needed for a comprehensive assessment of its specificity within the HDAC family. Furthermore, the lack of a broad off-target screening profile, such as a kinome scan, represents a gap in our understanding of its overall selectivity. The experimental protocols provided in this guide offer a framework for researchers to independently investigate the specificity and cellular effects of this compound and other HDAC inhibitors. Further studies are warranted to fully elucidate the therapeutic potential and specificity of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (HDAC-42, OSU-HDAC42) | HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Histone Acetylation Western Blots [bio-protocol.org]
- 6. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of AR-42: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a framework for the proper disposal of AR-42, a substance requiring careful management. Due to the limited publicly available information on a compound specifically designated as "this compound," this document outlines the necessary steps to identify the compound's properties and subsequently determine the correct disposal protocol.
The initial critical step is to obtain the Safety Data Sheet (SDS) for this compound from the manufacturer or supplier. The SDS is the authoritative source of information regarding the chemical's properties, hazards, and a manufacturer's recommendations for safe handling and disposal. In the absence of a specific chemical identifier such as a CAS number, the SDS is indispensable.
General Principles of Chemical Waste Disposal
Once the characteristics of this compound are ascertained from the SDS, it can be categorized for disposal. Chemical waste is generally classified based on its properties:
-
Hazardous Waste: Exhibits ignitability, corrosivity, reactivity, or toxicity. The United States Environmental Protection Agency (EPA) provides comprehensive guidelines under the Resource Conservation and Recovery Act (RCRA) for the management of hazardous wastes.
-
Non-Hazardous Waste: Does not meet the criteria for hazardous waste but still requires responsible disposal to prevent environmental contamination.
Step-by-Step Disposal Protocol
A generalized workflow for the disposal of any laboratory chemical, including this compound, is detailed below. This process should be adapted based on the specific information provided in the compound's SDS.
Quantitative Data and Experimental Protocols
Without a specific SDS for this compound, quantitative data regarding its physical and chemical properties (e.g., pH, flashpoint, toxicity thresholds) cannot be provided. Similarly, detailed experimental protocols for neutralization or deactivation are contingent upon the chemical's reactivity profile, which would be outlined in the SDS.
For the safety of all laboratory personnel and to ensure regulatory compliance, it is imperative to not proceed with the disposal of this compound without first obtaining and thoroughly reviewing its Safety Data Sheet. Should you be unable to locate an SDS, contact your institution's Environmental Health and Safety (EHS) department for guidance. They are a crucial resource for managing and disposing of unknown or poorly characterized substances.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
